molecular formula C12H12N2O B1357673 5-(3-Methoxyphenyl)pyridin-2-amine CAS No. 893738-18-6

5-(3-Methoxyphenyl)pyridin-2-amine

Cat. No.: B1357673
CAS No.: 893738-18-6
M. Wt: 200.24 g/mol
InChI Key: UVYHJYCQMANHPO-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYHJYCQMANHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602412
Record name 5-(3-Methoxyphenyl)pyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50602412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-18-6
Record name 5-(3-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-(3-Methoxyphenyl)pyridin-2-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl amine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its unique conformational and electronic properties that facilitate potent interactions with biological targets.[1][2][3] The title compound, 5-(3-Methoxyphenyl)pyridin-2-amine, represents a key building block for the synthesis of more complex molecules in drug discovery programs.[4] This technical guide provides an in-depth, experience-driven approach to the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the strategic considerations behind reactant and catalyst selection, provide a robust and validated experimental protocol, and address common challenges to empower researchers to achieve a successful and efficient synthesis.

Theoretical Foundation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron species (like a boronic acid) and an organic halide.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to proceed.[6][7] The catalytic cycle is generally understood to involve three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., 5-bromo-2-aminopyridine), forming a Pd(II) intermediate.[5][8] The reactivity order for halides is typically I > Br > OTf >> Cl.[6][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This crucial step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][13]

This elegant and efficient cycle has made the Suzuki coupling a preferred method for constructing biaryl systems.[14]

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Forms ArylHalide R¹-X (5-Bromo-2-aminopyridine) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base (3-Methoxyphenylboronic acid) BoronicAcid->Transmetal

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Strategic Synthesis Design for this compound

The synthesis involves the coupling of two key fragments: a 2-aminopyridine ring and a 3-methoxyphenyl ring. The strategic choices of starting materials, catalyst, base, and solvent are critical for success.

Reactant Selection:

  • Halogenated Pyridine: 5-Bromo-2-aminopyridine is the logical choice. The carbon-bromine bond is sufficiently reactive for oxidative addition under standard conditions, offering a good balance between reactivity and stability compared to the more reactive iodo- or less reactive chloro-analogs.[14]

  • Organoboron Reagent: (3-Methoxyphenyl)boronic acid is readily available and generally stable. Boronic acids are preferred for their low toxicity and the ease of removal of boron-containing byproducts.[6]

Catalyst System Selection:

The presence of the 2-amino group on the pyridine ring introduces a specific challenge: the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[15] Therefore, the choice of ligand is paramount.

  • Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used pre-catalyst that generates the active Pd(0) species in situ.[16] Other viable options include PdCl₂(dppf) or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand.[17]

  • Ligand: For this substrate, triphenylphosphine (already present in Pd(PPh₃)₄) is often sufficient. However, for more challenging couplings involving electron-rich pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[15][18]

Base and Solvent Selection:

  • Base: The base's primary role is to form the reactive boronate species for transmetalation.[7] An aqueous solution of an inorganic base is standard.

    • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are effective and economical choices.[19]

    • Potassium Phosphate (K₃PO₄) is a slightly stronger base that can be advantageous, particularly with less reactive substrates.[20]

    • Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can accelerate difficult couplings but is more expensive.

  • Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base.

    • 1,4-Dioxane/Water or Toluene/Water are excellent choices, providing a suitable temperature range (reflux at 85-100 °C) for the reaction to proceed efficiently.[13][16] Thoroughly degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

Validated Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of this compound on a standard laboratory scale.

Experimental_Workflow start 1. Reagent Setup inert 2. Inert Atmosphere start->inert reaction 3. Reaction (Heat & Stir) inert->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purification (Chromatography) workup->purify product 6. Product Isolation & Characterization purify->product

Figure 2: General Experimental Workflow for the Synthesis.

Reagents and Materials:

ReagentFormulaMW ( g/mol )MmolEquiv.Mass / Volume
5-Bromo-2-aminopyridineC₅H₅BrN₂173.015.781.01.00 g
(3-Methoxyphenyl)boronic acidC₇H₉BO₃151.966.941.21.05 g
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.290.05335 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.2111.562.01.60 g
1,4-DioxaneC₄H₈O₂---20 mL
Deionized WaterH₂O---5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.00 g, 5.78 mmol, 1.0 eq.), (3-methoxyphenyl)boronic acid (1.05 g, 6.94 mmol, 1.2 eq.), and potassium carbonate (1.60 g, 11.56 mmol, 2.0 eq.).[13]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (335 mg, 0.29 mmol, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial to prevent catalyst deactivation.[9]

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (20 mL) followed by degassed water (5 mL). The solvents should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.[21]

  • Reaction: Immerse the flask in a preheated oil bath at 95-100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~ 7.95 (d, 1H), 7.55 (dd, 1H), 7.30 (t, 1H), 7.10-7.00 (m, 2H), 6.80 (dd, 1H), 6.60 (d, 1H), 6.00 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃). (Note: Exact shifts may vary slightly).[22]

  • Molecular Weight: 200.24 g/mol .[23]

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).[9]2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst under a strict inert atmosphere.[9]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[7]3. Increase temperature to ensure reflux, or switch to a higher-boiling solvent like Toluene.
Boronic Acid Decomposition 1. Protodeboronation (boron group replaced by hydrogen).[9]2. Homocoupling of the boronic acid.[24]1. Use fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[9]2. Ensure the reaction is oxygen-free, as O₂ can promote homocoupling.[24]
Difficult Purification 1. Co-elution of product with byproducts (e.g., triphenylphosphine oxide).2. Streaking on silica gel column due to the basic amino group.1. After workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the basic product, then basify the aqueous layer and re-extract. 2. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to this compound. Success hinges on a rational selection of catalyst and conditions tailored to the specific electronic nature of the aminopyridine substrate. By understanding the causality behind each experimental choice—from the necessity of an inert atmosphere to the activating role of the base—researchers can effectively troubleshoot and optimize this critical transformation. This guide provides the foundational knowledge and a validated protocol to empower scientists in their synthesis of this and other valuable biaryl amine building blocks for drug discovery and development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 15, 2026. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]

  • Wikipedia. Suzuki reaction. 2023. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 15, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 15, 2026. [Link]

  • Ma, Y., et al. 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Heparin. 2014. [Link]

  • Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2006. [Link]

  • Leão, G. T. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. 2022. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. Accessed January 15, 2026. [Link]

  • Wang, T., et al. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters. 2017. [Link]

  • Thompson, A. E., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2005. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate. 2014. [Link]

  • Gandeepan, P., et al. Expanding chemical space by para-C−H arylation of arenes. Nature Communications. 2022. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. 2021. [Link]

  • Billingsley, K. L., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2007. [Link]

  • ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. 2020. [Link]

  • Avanthay, M., et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. 2018. [Link]

  • Scott, J. S., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. 2017. [Link]

  • Jaiswal, S., et al. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. 2023. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. 2017. [Link]

  • ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. 2023. [Link]

  • Supporting Information: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Accessed January 15, 2026. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros. 2024. [Link]

  • Wang, A., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. 2008. [Link]

  • Khan, S. G., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. [Link]

  • Bouattour, R., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports. 2021. [Link]

  • Chénard, N., et al. Biarylacetamides: a novel class of late-stage autophagy inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • Robertson, M. J., et al. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. 2013. [Link]

Sources

The Synthetic Chemist's Guide to Palladium-Catalyzed 5-Aryl-Pyridin-2-Amine Construction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Core Methodologies, Mechanistic Insights, and Practical Execution

The 5-aryl-pyridin-2-amine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Its synthesis, however, presents unique challenges due to the electronic nature of the pyridine ring and the potential for the amino group to interfere with catalysis. This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, the cornerstone of modern synthetic strategies for accessing this valuable class of molecules. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and provide a comparative analysis of the most effective catalytic systems.

The Strategic Imperative: Why Palladium Catalysis?

Traditional methods for constructing C-N and C-C bonds often fall short when applied to heteroaromatic systems like pyridines. Nucleophilic aromatic substitution, for instance, typically requires harsh conditions and is limited by the electronic properties of the substrates.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, have emerged as powerful and versatile alternatives.[1][3][4] These methods offer milder reaction conditions, broader functional group tolerance, and a wider substrate scope, making them indispensable tools for the modern synthetic chemist.[3][5]

Core Synthetic Strategies: A Triumvirate of Palladium-Catalyzed Reactions

The synthesis of 5-aryl-pyridin-2-amines can be approached in two primary ways: by forming the C-C bond between a pre-functionalized aminopyridine and an aryl partner, or by constructing the C-N bond between an arylpyridine and an amine. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate.[3][5][6] In the context of 5-aryl-pyridin-2-amine synthesis, this typically involves the coupling of a 5-halo-pyridin-2-amine with an arylboronic acid.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0) active species.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine with Phenylboronic Acid

This protocol provides a reliable method for the synthesis of 5-phenyl-pyridin-2-amine.

Parameter Specification Rationale
Reactants 5-Bromo-2-aminopyridine (1.0 equiv), Phenylboronic acid (1.2 equiv)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (3-5 mol%)A common and effective catalyst for this transformation.
Base K₂CO₃ (2.0 equiv)A mild base that facilitates the transmetalation step.
Solvent 1,4-Dioxane/H₂O (4:1)A polar aprotic solvent system that dissolves both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the palladium catalyst.

Experimental Workflow:

Experimental_Workflow A Reactant Preparation (5-Bromo-2-aminopyridine, Phenylboronic Acid, Pd(PPh3)4, K2CO3) B Solvent Addition (Degassed 1,4-Dioxane/H2O) A->B C Inert Atmosphere (Evacuate and backfill with N2/Ar) B->C D Reaction (Heat to 80-90°C with stirring) C->D E Monitoring (TLC or LC-MS) D->E F Workup (Quench, extract, wash, dry) E->F G Purification (Column Chromatography) F->G H Product (5-Phenyl-pyridin-2-amine) G->H

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[4][7] This reaction couples an organotin reagent with an organic halide or triflate.[4][8]

Mechanistic Rationale: The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, with the key difference being the transmetalation step, which involves an organostannane.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 3: Catalytic cycle of the Stille coupling.

Key Considerations for Stille Coupling: While effective, the toxicity of organotin reagents is a significant drawback.[4] Careful handling and waste disposal are paramount.

Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[1][2] This approach is particularly useful for synthesizing 5-aryl-pyridin-2-amines when the corresponding 5-aryl-2-halopyridine is readily available.

Mechanistic Rationale: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-phenylpyridine with Ammonia

This protocol outlines the synthesis of 5-phenyl-pyridin-2-amine using an ammonia surrogate.

Parameter Specification Rationale
Reactants 2-Chloro-5-phenylpyridine (1.0 equiv), Benzophenone imine (1.2 equiv)Benzophenone imine serves as a convenient ammonia equivalent.
Catalyst Pd₂(dba)₃ (2 mol%)A common palladium(0) precursor.
Ligand Xantphos (4 mol%)A bulky, electron-rich ligand that promotes reductive elimination.[9]
Base NaOtBu (1.5 equiv)A strong, non-nucleophilic base.
Solvent TolueneA non-polar solvent suitable for this reaction.
Temperature 100-110 °CEnsures efficient reaction rates.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.

Post-Reaction Hydrolysis: The resulting imine is hydrolyzed with aqueous acid to yield the desired primary amine.

Catalyst and Ligand Selection: The Key to Success

The choice of palladium catalyst and ligand is crucial for the success of these cross-coupling reactions. The electronic and steric properties of the ligand can significantly influence the rate and selectivity of the reaction.

Comparative Overview of Common Catalyst Systems:

Catalyst System Reaction Type Advantages Disadvantages
Pd(PPh₃)₄ Suzuki, StilleCommercially available, versatileAir-sensitive, may require higher catalyst loadings
Pd(dppf)Cl₂ SuzukiAir-stable, effective for challenging substratesCan be more expensive
Pd₂(dba)₃ / Xantphos Buchwald-HartwigHighly active for C-N bond formationRequires careful handling of air-sensitive components
Pd(OAc)₂ / SPhos Suzuki, Buchwald-HartwigBroad substrate scope, high turnover numbersLigand can be costly

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. Low yields, side reactions, and catalyst deactivation are common issues.

Common Problems and Solutions:

Problem Potential Cause Solution
Low Yield Inefficient catalyst, poor substrate reactivityScreen different catalysts and ligands, increase temperature, use a more reactive halide (I > Br > Cl)
Side Reactions Protodeborylation (Suzuki), homocouplingUse anhydrous solvents, rigorously degas the reaction mixture, use a different base
Catalyst Deactivation Oxygen contamination, coordination of pyridine nitrogenEnsure a strictly inert atmosphere, use bulky ligands to shield the palladium center[10]

Future Directions: Expanding the Synthetic Toolbox

While the Suzuki, Stille, and Buchwald-Hartwig reactions are the workhorses for 5-aryl-pyridin-2-amine synthesis, emerging methodologies are expanding the synthetic chemist's toolbox. C-H activation, for example, offers a more atom-economical approach by directly coupling C-H bonds with arylating agents.[11][12][13] These methods are still under development but hold great promise for the future of heteroaromatic synthesis.

Conclusion

The palladium-catalyzed synthesis of 5-aryl-pyridin-2-amines is a mature and powerful field of organic chemistry. A thorough understanding of the underlying reaction mechanisms, careful selection of catalysts and ligands, and meticulous experimental technique are essential for success. By leveraging the robust and versatile nature of palladium catalysis, researchers can efficiently access this important class of molecules for applications in drug discovery and materials science.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Wikipedia.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The University of Groningen research portal.
  • NIH.
  • MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
  • Organic Syntheses. Org. Synth. 2011, 88, 197.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Stille Coupling.
  • PubMed.
  • Chemistry LibreTexts. Stille Coupling.
  • NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Xingwei Li.
  • ACS Publications.
  • NIH. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • A brief review on the palladium-catalyzed C–H activ
  • ACS Publications.
  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Aryl
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Direct Aryl C-H Amination with Primary Amines Using Organic Photoredox C
  • ACS Publications.
  • ACS Publications.
  • ACS Publications. Direct Palladium(II)
  • ResearchGate.
  • Semantic Scholar.

Sources

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Methoxyphenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methoxyphenylpyridines and the Power of NMR

Methoxyphenylpyridine derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their precise three-dimensional structure and electronic landscape. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of these molecules in solution. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectral features of methoxyphenylpyridines, offering researchers and drug development professionals the foundational knowledge and practical insights required for confident spectral interpretation and structural assignment.

We will delve into the fundamental principles governing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton and carbon NMR spectra. Beyond a mere cataloging of data, this guide will elucidate the underlying electronic and steric effects that dictate the observed spectral patterns. We will explore how the interplay between the electron-withdrawing nitrogen atom of the pyridine ring and the electron-donating methoxy group, along with their relative positions, creates a unique and interpretable NMR fingerprint for each isomer. Furthermore, we will introduce advanced 2D NMR techniques that are indispensable for resolving complex spectra and unequivocally establishing atomic connectivity.

Part 1: Decoding the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information about the number of different types of protons, their electronic environment, and their spatial relationships with neighboring protons.

Chemical Shifts (δ): Probing the Electronic Environment

The chemical shift of a proton is highly sensitive to its local electronic environment. In methoxyphenylpyridine derivatives, the key determinants of proton chemical shifts are the anisotropic effects of the aromatic rings and the electronic influence of the nitrogen and oxygen atoms.

  • Pyridine Ring Protons: The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene protons. Protons in the ortho position (α) to the nitrogen are the most deshielded, followed by the γ- and then the β-protons.[1][2]

  • Methoxyphenyl Ring Protons: The methoxy group is an electron-donating group, which shields the protons on the phenyl ring, causing them to resonate at a higher field (lower ppm). The ortho and para positions are most affected by this shielding.

  • Methoxy Group Protons: The protons of the methoxy group itself typically appear as a sharp singlet in the range of 3.8-4.0 ppm.[3] Their exact chemical shift can be subtly influenced by the steric environment and the electronic nature of the pyridine ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Methoxyphenylpyridine Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)Factors Influencing Shift
Pyridine H-α (ortho to N)8.2 - 8.7Strong deshielding by nitrogen.
Pyridine H-γ (para to N)7.5 - 7.9Moderate deshielding by nitrogen.
Pyridine H-β (meta to N)7.0 - 7.5Least deshielding by nitrogen.
Phenyl H (ortho to OMe)6.8 - 7.2Shielding by methoxy group.
Phenyl H (meta to OMe)7.2 - 7.6Less affected by methoxy group.
Methoxy (-OCH₃)3.8 - 4.0Relatively consistent, sharp singlet.[3]
Coupling Constants (J): Unraveling Connectivity

Spin-spin coupling between adjacent protons provides crucial information about the connectivity of the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the protons and the dihedral angle between them.

  • Pyridine Ring Coupling: The coupling constants in the pyridine ring are characteristic of the relative positions of the protons.

    • ³J (ortho coupling): Typically in the range of 4.0 - 6.0 Hz.

    • ⁴J (meta coupling): Smaller, around 1.0 - 3.0 Hz.

    • ⁵J (para coupling): Generally very small or not observed (< 1.0 Hz).

  • Phenyl Ring Coupling: The coupling constants in the phenyl ring follow a similar pattern.

    • ³J (ortho coupling): Typically in the range of 7.0 - 9.0 Hz.

    • ⁴J (meta coupling): Smaller, around 2.0 - 3.0 Hz.

    • ⁵J (para coupling): Generally very small or not observed (< 1.0 Hz).

The differences in coupling constants between the pyridine and phenyl rings can be a useful diagnostic tool for assigning protons to their respective rings.

Integration: Quantifying Proton Ratios

The area under each proton signal in the NMR spectrum is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule, serving as a critical check for structural assignments.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.

Chemical Shifts (δ): A Window into Carbon Hybridization and Electronic Effects

The chemical shifts of carbon atoms are influenced by their hybridization state and the electronegativity of attached atoms.

  • Pyridine Ring Carbons: The carbon atoms in the pyridine ring are deshielded by the electronegative nitrogen atom. The C-α and C-γ carbons are generally more deshielded than the C-β carbons.

  • Methoxyphenyl Ring Carbons: The methoxy group has a significant effect on the chemical shifts of the phenyl ring carbons. The ipso-carbon (the carbon directly attached to the methoxy group) is strongly deshielded, while the ortho and para carbons are shielded due to the electron-donating resonance effect of the methoxy group. The meta carbons are only slightly affected.[4][5][6] Unusual downfield shifts for out-of-plane methoxy groups have been reported, with values around 62 ppm compared to the more typical 56 ppm.[4][5][6]

  • Methoxy Carbon: The carbon of the methoxy group typically resonates in the range of 55-60 ppm.[7]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Methoxyphenylpyridine Derivatives

Carbon TypeTypical Chemical Shift (δ, ppm)Factors Influencing Shift
Pyridine C-α (ortho to N)148 - 155Strong deshielding by nitrogen.
Pyridine C-γ (para to N)135 - 145Moderate deshielding by nitrogen.
Pyridine C-β (meta to N)120 - 130Least deshielding by nitrogen.
Phenyl C (ipso to OMe)155 - 165Strong deshielding by oxygen.
Phenyl C (ortho to OMe)110 - 120Shielding by methoxy group.
Phenyl C (para to OMe)115 - 125Shielding by methoxy group.
Phenyl C (meta to OMe)125 - 135Minimally affected by methoxy group.
Methoxy (-OC H₃)55 - 60Consistent, influenced by steric effects.[7]

Part 3: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D NMR spectra provide a significant amount of information, complex molecules or those with overlapping signals often require the use of two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment.[8][9][10][11]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other.[9][11] Cross-peaks in the 2D spectrum indicate that the two protons on the corresponding axes are spin-coupled, typically through two or three bonds. This is invaluable for tracing out the connectivity of proton spin systems within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to their Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[9][10][11] This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity

The HMBC experiment is one of the most powerful tools for determining the overall carbon skeleton.[8][9][10][11] It shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the methoxyphenyl and pyridine rings.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the methoxyphenylpyridine derivative. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can sometimes help to resolve overlapping signals.[12]

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

1D and 2D NMR Data Acquisition

The following is a general workflow for acquiring a comprehensive set of NMR data for structural elucidation.

nmr_correlations cluster_molecule Methoxyphenylpyridine Structure C1 C C2 C C3 C H2 H C4 C H3 H C1_phenyl C C5 C H4 H N N H5 H H2->C2 HSQC H2->H3 COSY H3->C3 HSQC H3->H4 COSY H4->H5 COSY H5->C3 HMBC C2_phenyl C C3_phenyl C H2_phenyl H C4_phenyl C H3_phenyl H C5_phenyl C O O C6_phenyl C H5_phenyl H H6_phenyl H C_methoxy C H_methoxy 3H H_methoxy->C4_phenyl HMBC H_methoxy->C_methoxy HSQC H2_phenyl->C4_phenyl HMBC H2_phenyl->H3_phenyl COSY H5_phenyl->H6_phenyl COSY

Caption: Diagram of key COSY, HSQC, and HMBC correlations in a methoxyphenylpyridine.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by advanced 2D techniques, provides an unparalleled level of confidence in the structural elucidation of methoxyphenylpyridine derivatives. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by systematically applying a suite of 1D and 2D NMR experiments, researchers and drug development professionals can navigate the complexities of these important molecules with precision and certainty. The data and methodologies presented in this guide serve as a robust framework for the accurate and efficient characterization of novel methoxyphenylpyridine compounds, accelerating the pace of discovery and innovation in medicinal chemistry and materials science.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMRShiftDB - PubChem Data Source. Retrieved from [Link]

  • Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Retrieved from [Link]

  • Kuhn, S., & Toth, M. (2019). An NMR Database for Organic and Organometallic Compounds. Molecules, 24(23), 4353. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Retrieved from [Link]

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

  • ResearchGate. (2013, January). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(3), 416-423. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 43, 653-659. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Theoretical NMR correlations based Structure Discussion. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the ¹H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. Retrieved from [Link]

  • Schneider, W. G. (1961). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 57, 2217-2226. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • All About Chemistry. (2020, April 26). Anisotropic effect in 1H NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (¹H: 300MHz, ¹³C: -. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. Retrieved from [Link]

  • Perkampus, H. H. (1967). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry, 39(6), 621-626. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved from [Link]

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Molecules. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • Srokosz, S. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

  • data.bris. (n.d.). Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3ah, 2-(4-methoxyphenyl)pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-5-nitro-pyridine. Retrieved from [Link]

  • ResearchGate. (2014, August 7). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-(3-Methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-(3-Methoxyphenyl)pyridin-2-amine (C₁₂H₁₂N₂O, Mol. Wt.: 200.24 g/mol ).[1] Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the probable fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). By dissecting the molecule's constituent functional groups—a methoxy-substituted phenyl ring and an aminopyridine core—we project a fragmentation cascade rooted in established principles of mass spectrometry. This guide offers a predictive framework for identifying this compound and its analogues in complex matrices, complete with detailed experimental protocols and visual representations of the fragmentation logic.

Introduction: The Structural Significance of this compound

This compound is a bi-aryl heterocyclic amine with a molecular structure that presents intriguing possibilities for mass spectrometric analysis. The molecule's architecture, featuring a stable pyridine ring, a reactive primary amine, and a methoxy-substituted phenyl group, suggests a rich and informative fragmentation pattern. Understanding these fragmentation pathways is paramount for unambiguous structural elucidation, metabolite identification, and purity assessment in pharmaceutical and chemical research.

Mass spectrometry, a cornerstone of modern analytical science, provides critical insights into molecular structure by ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragments. This guide will explore the fragmentation behavior of the title compound under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) with tandem mass spectrometry (MS/MS), providing a comprehensive view of its gas-phase chemistry.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) at a standard 70 eV is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint.[2] The fragmentation of this compound is anticipated to be directed by the stability of its aromatic systems and the presence of heteroatoms.

The molecular ion ([M]⁺˙) is expected to be prominent due to the stability of the aromatic rings.[3][4] The initial fragmentation events will likely involve the methoxy and amino substituents, as these are the most labile groups.

Key Predicted EI Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical.[5] This would generate a highly stable phenoxy-type radical cation at m/z 185 .

  • Loss of Formaldehyde (CH₂O): Another common pathway for methoxy aromatics involves rearrangement and elimination of formaldehyde. This would result in a fragment ion at m/z 170 .

  • Loss of an Amino Radical (•NH₂): Cleavage of the C-NH₂ bond could lead to the loss of an amino radical, although this may be less favored than fragmentation of the methoxy group. This would yield a fragment at m/z 184 .

  • Cleavage of the C-C bond between the rings: Scission of the bond connecting the phenyl and pyridine rings could occur, leading to characteristic ions for each ring system.

  • Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, high energy EI can induce ring opening and loss of neutral molecules like hydrogen cyanide (HCN).

The following table summarizes the major predicted fragment ions under EI:

m/z Proposed Identity Neutral Loss
200Molecular Ion [M]⁺˙-
185[M - •CH₃]⁺•CH₃
170[M - CH₂O]⁺˙CH₂O
157[M - •CH₃ - CO]⁺•CH₃, CO
129[M - •CH₃ - CO - HCN]⁺•CH₃, CO, HCN
77[C₆H₅]⁺C₆H₅N₂O

Below is a visual representation of the predicted EI fragmentation cascade.

graph EI_Fragmentation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

M [label="[M]⁺˙\nm/z 200"]; F185 [label="[M - •CH₃]⁺\nm/z 185"]; F170 [label="[M - CH₂O]⁺˙\nm/z 170"]; F157 [label="[M - •CH₃ - CO]⁺\nm/z 157"]; F129 [label="[M - •CH₃ - CO - HCN]⁺\nm/z 129"];

M -> F185 [label="- •CH₃"]; M -> F170 [label="- CH₂O"]; F185 -> F157 [label="- CO"]; F157 -> F129 [label="- HCN"]; }

Caption: Predicted Electron Ionization fragmentation pathway.

Predicted ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, at m/z 201 . Subsequent fragmentation via Collision-Induced Dissociation (CID) in a tandem mass spectrometer provides structural information.[6] The protonation is likely to occur on the more basic nitrogen of the pyridine ring or the exocyclic amine.

Key Predicted ESI-MS/MS Fragmentation Steps:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule.[7] This would result in a prominent fragment ion at m/z 184 .

  • Loss of a Methyl Radical (•CH₃): While less common in ESI than in EI for even-electron species, the loss of a methyl radical from the methoxy group is possible, especially at higher collision energies, yielding a fragment at m/z 186 .

  • Cleavage of the Bi-aryl Bond: The bond linking the two aromatic rings is a likely point of cleavage. This could lead to two primary fragmentation pathways depending on where the charge is retained.

    • Formation of the aminopyridinium ion: This would result in a fragment at m/z 95 .

    • Formation of the methoxyphenyl cation: This would lead to a fragment at m/z 107 .

  • Consecutive Losses: Following the initial loss of ammonia, the fragment at m/z 184 could undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield a fragment at m/z 156 .

The following table summarizes the major predicted fragment ions under ESI-MS/MS:

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Identity Neutral Loss
201184[M+H - NH₃]⁺NH₃
201186[M+H - •CH₃]⁺•CH₃
201107[C₇H₇O]⁺C₅H₅N₂
20195[C₅H₇N₂]⁺C₇H₆O
184156[M+H - NH₃ - CO]⁺NH₃, CO

The logical flow of the ESI-MS/MS fragmentation is depicted below.

ESI_Fragmentation M_H [M+H]⁺ m/z 201 F184 [M+H - NH₃]⁺ m/z 184 M_H->F184 - NH₃ F107 [C₇H₇O]⁺ m/z 107 M_H->F107 - C₅H₅N₂ F95 [C₅H₇N₂]⁺ m/z 95 M_H->F95 - C₇H₆O F156 [M+H - NH₃ - CO]⁺ m/z 156 F184->F156 - CO

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocols

The following are generalized experimental protocols for acquiring the mass spectra of this compound. Instrument parameters should be optimized for sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

This protocol is designed for the analysis of the compound under Electron Ionization.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC System:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ionization Method: Electron Ionization (EI).[2]

    • Electron Energy: 70 eV.[2]

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

This protocol is for analyzing the protonated molecule and its fragments.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS System:

    • Ionization Method: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 201 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

The workflow for a typical LC-MS/MS experiment is outlined below.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Separation Sample->Column ESI ESI Source ([M+H]⁺ formation) Column->ESI MS1 MS1 Analysis (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Detection) CID->MS2

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectral fragmentation of this compound is predicted to be rich and structurally informative under both EI and ESI-MS/MS conditions. The key fragmentation pathways are anticipated to involve the loss of small neutral molecules and radicals from the methoxy and amino substituents, as well as cleavage of the bond linking the two aromatic rings. The predictive analysis provided in this guide serves as a valuable resource for the identification and characterization of this compound and its derivatives. The detailed protocols offer a starting point for method development, enabling researchers to confidently apply mass spectrometry in their scientific endeavors. The true fragmentation pattern can only be definitively confirmed through experimental analysis, for which this guide provides a robust theoretical foundation.

References

  • Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - RSC Publishing. (2021-10-01).
  • Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed. (2010-03). Journal of Mass Spectrometry, 45(3), 306-12.
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (2025-09-04).
  • Unraveling the Molecular Blueprint: An In-depth Technical Guide to the MS/MS Fragmentation Pattern of 1-(4-Aminophenyl)pyridin-1 - Benchchem. (2025).
  • Understanding the fragmentation mechanisms of methoxy-, mesyl-, and tosyl-lapachol derivatives by computational chemistry and mass spectrometry analysis - OUCI.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (2025-12).
  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (2025-08-07).
  • GCMS Section 6.9.5 - Whitman People. (2008).
  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines.
  • This compound | C12H12N2O | CID 20099809 - PubChem.
  • The Main Fragmentation Reactions of Organic Compounds.
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - Faraday Discussions (RSC Publishing).
  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
  • Understanding differences in CID fragmentation in a mass spectrometer - MS Vision.
  • Mass Spectrometry: Fragmentation.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015-12-16).

Sources

A Senior Application Scientist's Guide to the Biological Screening of Novel Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Aminopyridine Scaffold

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. Compounds bearing this privileged structure have garnered significant attention for their ability to modulate a wide array of biological targets, leading to applications in neurodegenerative diseases, oncology, and infectious diseases.[1][2][3] Notably, 4-aminopyridine (fampridine) is an approved treatment for improving walking in patients with multiple sclerosis, underscoring the clinical relevance of this chemical class.[4][5][6] Its mechanism of action involves the blockade of voltage-gated potassium channels, which enhances nerve signal conduction in demyelinated axons.[4][5][7][8] This guide provides an in-depth technical framework for the biological screening of novel aminopyridine compounds, designed for researchers and drug development professionals. It moves beyond a simple listing of protocols to explain the strategic rationale behind the experimental choices, ensuring a robust and efficient screening cascade.

The Strategic Framework: A Multi-Tiered Screening Cascade

A successful screening campaign for novel aminopyridine compounds necessitates a logically structured, multi-tiered approach. This cascade is designed to efficiently identify promising lead candidates by progressively increasing the biological complexity and specificity of the assays. The primary goal is to triage large compound libraries to a manageable number of high-quality hits for further development.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vitro ADME & Advanced Cellular Models cluster_3 Tier 4: Lead Optimization HTS High-Throughput Screening (HTS) (e.g., Target-Based or Phenotypic) Cytotoxicity Initial Cytotoxicity Assessment HTS->Cytotoxicity Initial Hits Dose_Response Dose-Response & Potency (IC₅₀/EC₅₀) Cytotoxicity->Dose_Response Non-toxic Hits Target_Engagement Target Engagement & Validation Dose_Response->Target_Engagement Potent Hits Selectivity Selectivity & Off-Target Profiling Target_Engagement->Selectivity Validated Hits ADME In Vitro ADME Profiling Selectivity->ADME Selective Hits Advanced_Cell Advanced Cellular Models (e.g., 3D cultures, co-cultures) ADME->Advanced_Cell Pharmacokinetically Favorable Hits Lead_Opt Lead Optimization Advanced_Cell->Lead_Opt Lead Candidates

Caption: A multi-tiered screening cascade for novel aminopyridine compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of the screening process is designed for high-throughput capacity to rapidly assess a large library of aminopyridine analogs. The choice between a target-based or phenotypic screen is a critical decision driven by the project's objectives.

High-Throughput Screening (HTS) Approaches

Target-Based Screening: This approach is employed when a specific molecular target, such as a particular potassium channel or kinase, is known.

  • Potassium Channel Modulation: Given the known activity of aminopyridines, assays targeting potassium channels are a logical starting point.[4][7]

    • Fluorescence-Based Assays: High-throughput screening for potassium channel modulators can be efficiently performed using fluorescence-based assays that measure changes in membrane potential.[9] The FLIPR Membrane Potential (FMP) Assay Kit is a common tool for this purpose.[9] Another established method is the thallium flux assay, which is considered a gold standard for HTS of potassium channels.[10] This assay utilizes a thallium-sensitive fluorescent dye to detect the influx of thallium ions, which act as a surrogate for potassium ions, through the channel.[10][11]

    • Cell-Free Assays: For a more direct assessment of channel activity, novel liposome flux assays (LFA) offer a robust, low-cost, and high-throughput alternative.[12]

Phenotypic Screening: When the molecular target is unknown or a broader biological effect is desired, phenotypic screening is the preferred method. This involves using whole-cell assays to identify compounds that elicit a desired cellular response.[13]

  • Cell Proliferation and Cytotoxicity Assays: These are fundamental in oncology-focused screens. The goal is to identify compounds that inhibit the growth of cancer cells.[14][15]

    • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

    • ATP-Based Luminescence Assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.

Initial Cytotoxicity Assessment

It is crucial to perform a preliminary cytotoxicity assessment in parallel with the primary screen to eliminate compounds that exhibit non-specific toxicity.[16] This is often done using a non-cancerous cell line to differentiate between general cytotoxicity and cancer-selective anti-proliferative effects.[14][16]

Assay TypePrincipleThroughputConsiderations
MTT/XTT Colorimetric measurement of metabolic activity.HighCan be affected by compounds that interfere with cellular metabolism.
ATP-Based Luminescent quantification of cellular ATP.HighHighly sensitive and reproducible.
LDH Release Measurement of lactate dehydrogenase released from damaged cells.MediumIndicates loss of membrane integrity.[15]

Table 1: Comparison of common cytotoxicity assays.

Tier 2: Secondary and Mechanistic Assays - From Hits to Leads

Compounds that demonstrate promising activity and acceptable cytotoxicity in the primary screen are advanced to Tier 2 for more detailed characterization. The focus here shifts from high-throughput to generating robust, quantitative data to inform structure-activity relationships (SAR).

Dose-Response and Potency Determination

The first step in this tier is to confirm the activity of the primary hits and determine their potency. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[17]

Experimental Protocol: IC₅₀ Determination using a Cell-Based Assay
  • Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the aminopyridine compounds in the appropriate cell culture medium. A typical concentration range would span from 100 µM to 1 nM.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plates for a duration relevant to the cell type and assay (typically 48-72 hours for proliferation assays).

  • Assay Readout: Perform the chosen cell viability or cytotoxicity assay (e.g., CellTiter-Glo® for ATP measurement).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Identification and Engagement

For hits emerging from phenotypic screens, identifying the molecular target is a critical step to understand the mechanism of action.[18][19][20][21]

  • Affinity Chromatography: This technique involves immobilizing the bioactive compound on a solid support to "fish" for its binding partners from a cell lysate.[19] The captured proteins are then identified by mass spectrometry.[19]

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the targets of bioactive compounds in complex biological systems.[18]

Once a target is identified or for hits from target-based screens, it is essential to confirm that the compound directly engages the target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a specific protein target in living cells.

Target_Identification cluster_0 Phenotypic Hit cluster_1 Target Identification Methods cluster_2 Target Validation Pheno_Hit Active Compound (Unknown Target) Affinity_Chrom Affinity Chromatography Pheno_Hit->Affinity_Chrom Chem_Proteomics Chemical Proteomics Pheno_Hit->Chem_Proteomics Target_Engagement Target Engagement (e.g., CETSA, NanoBRET™) Affinity_Chrom->Target_Engagement Chem_Proteomics->Target_Engagement

Caption: Workflow for target identification and validation.

Tier 3: In Vitro ADME and Advanced Cellular Models

Compounds that demonstrate potent and on-target activity are then subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[22][23][24][25] The goal is to assess the drug-like properties of the compounds early in the discovery process to identify potential liabilities that could lead to failure in later stages.[22][24][26]

Key In Vitro ADME Assays
ParameterAssayPurpose
Solubility Kinetic and Thermodynamic SolubilityDetermines the dissolution properties of the compound.[23][26]
Permeability PAMPA, Caco-2Assesses the ability of the compound to cross biological membranes.[22][24]
Metabolic Stability Liver Microsomes, HepatocytesEvaluates the susceptibility of the compound to metabolism by liver enzymes.[22][23][26]
CYP450 Inhibition Recombinant CYP EnzymesIdentifies potential for drug-drug interactions.[22]
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of the compound bound to plasma proteins.[23][26]
hERG Inhibition Patch-Clamp or Flux AssaysAssesses the risk of cardiotoxicity.[22]

Table 2: Essential in vitro ADME assays for early drug discovery.

Advanced Cellular Models

To gain a more physiologically relevant understanding of compound activity, it is beneficial to test promising candidates in more complex cellular models.

  • 3D Cell Cultures (Spheroids, Organoids): These models better mimic the in vivo microenvironment and can provide more predictive data on efficacy and toxicity.[27]

  • Co-culture Systems: For immuno-oncology applications, co-culturing cancer cells with immune cells can be used to assess the immunomodulatory effects of the aminopyridine compounds.

Conclusion: A Pathway to Novel Therapeutics

This comprehensive guide outlines a robust and scientifically rigorous approach to the biological screening of novel aminopyridine compounds. By integrating a multi-tiered screening cascade that encompasses high-throughput primary screening, detailed mechanistic studies, and early assessment of drug-like properties, researchers can efficiently identify and advance promising lead candidates. The emphasis on understanding the "why" behind experimental choices and the inclusion of self-validating protocols ensures the generation of high-quality, reproducible data. This strategic framework will empower drug discovery teams to unlock the full therapeutic potential of the versatile aminopyridine scaffold.

References

  • Chen, X. (2016). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • Nielsen, C. K., & Johansen, T. H. (2009). Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators. Journal of Pharmacological and Toxicological Methods. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Weaver, C. D., & Lindsley, C. W. (2013). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. Methods in Molecular Biology. [Link]

  • Li, Z., & Li, X. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. [Link]

  • Liman, E. R., & Miller, C. (2013). A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels. ACS Chemical Biology. [Link]

  • Wang, L., & MacKinnon, R. (2017). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences. [Link]

  • BioDuro. (n.d.). In Vitro ADME. [Link]

  • Osada, H. (2017). Recent advances in target identification of bioactive natural products. Journal of Antibiotics. [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available![Link]

  • ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • Adan, A., & Kiraz, Y. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Terstappen, G. C., & Baurin, N. (2002). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. [Link]

  • Zrzavy, T., & Kolliker, S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy. [Link]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

  • Zrzavy, T., & Kolliker, S. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal. [Link]

  • Desroches, C. A., & Hanna, M. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules. [Link]

  • Wang, Y., & Zhang, Y. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Ferreira, I. C., & Queiroz, M. J. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules. [Link]

  • Jayawickreme, C. K., & Sauls, H. R. (1993). Whole cell assays in screening for biologically active substances. Current Opinion in Biotechnology. [Link]

Sources

An In-depth Technical Guide to the Initial Cytotoxicity Screening of 5-(3-Methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Cytotoxicity Screening

In the landscape of modern drug discovery, particularly in oncology, the initial assessment of a novel compound's cytotoxic potential is a critical gateway.[1][2][3] This primary evaluation serves not merely to identify molecules that kill cancer cells, but to begin characterizing their potency, selectivity, and mechanism of action. The compound at the center of this guide, 5-(3-Methoxyphenyl)pyridin-2-amine , belongs to a chemical class rich with biological precedent. The aminopyridine scaffold is present in compounds known to modulate ion channels and induce apoptosis in cancer cells, while the methoxyphenyl moiety is a feature in numerous agents that interfere with critical cellular processes like tubulin polymerization.[4][5][6]

This document provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices. Our approach is built on a tiered assay system, ensuring that data is robust, reproducible, and provides a clear rationale for advancing—or halting—a compound's journey through the preclinical pipeline.

Compound Profile: this compound

Before commencing any biological evaluation, understanding the test article is paramount.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₂H₁₂N₂O[7]

  • Molecular Weight: 200.24 g/mol [7]

  • Core Scaffolds:

    • 2-Aminopyridine: This heterocyclic motif is a known pharmacophore. Analogs have been shown to act as potassium channel blockers, which can disrupt cellular homeostasis and trigger apoptosis.[5] Other derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[8]

    • 3-Methoxyphenyl Group: The presence and position of methoxy groups on a phenyl ring can significantly influence a compound's cytotoxic activity and mechanism.[9][10] This group is a key feature in potent tubulin polymerization inhibitors, which induce cell cycle arrest and apoptosis.

The combination of these two scaffolds provides a strong rationale for investigating this compound as a potential anticancer agent.

Strategic Experimental Design

A robust screening strategy relies on a multi-faceted approach. We will employ a panel of cell lines and a tiered system of assays to build a comprehensive preliminary profile of the compound's activity.

Selection of Cell Lines: A Representative Panel

The choice of cell line can profoundly influence experimental outcomes.[11][12][13] For an initial screen, we select a panel that represents different cancer histotypes and includes a non-malignant cell line to assess preliminary selectivity.

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a well-characterized, common model for luminal A breast cancer.[2]

  • A549: A human lung adenocarcinoma cell line. It is a widely used model for non-small cell lung cancer research.[2]

  • HeLa: A human cervical adenocarcinoma cell line. It is one of the oldest and most commonly used human cell lines, known for its robustness.[2]

  • hTERT-BJ1: A human foreskin fibroblast cell line immortalized with hTERT. This line serves as a non-cancerous control to determine the compound's general cytotoxicity versus cancer-specific effects.

Tiered Assay Approach

We advocate for a three-assay tiered system to move from broad viability assessment to more specific mechanistic insights.

  • Primary Screening (Metabolic Activity): The MTT assay will be used to quantify the compound's effect on cell metabolic activity, which serves as a robust proxy for cell viability and proliferation.[14]

  • Secondary Screening (Membrane Integrity): The Lactate Dehydrogenase (LDH) release assay will confirm cytotoxicity by measuring the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[15][16]

  • Mechanistic Insight (Apoptosis Detection): The Annexin V/Propidium Iodide (PI) assay , analyzed via flow cytometry, will determine if the compound induces programmed cell death (apoptosis) and distinguish it from necrosis.[17][18]

Screening_Workflow cluster_setup Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Confirmatory & Mechanistic cluster_analysis Phase 4: Data Analysis CellCulture Culture & Expand Cell Lines (MCF-7, A549, HeLa, hTERT-BJ1) SeedCells Seed Cells in 96-Well Plates CellCulture->SeedCells CompoundPrep Prepare Stock & Serial Dilutions of 5-(3-M)pyridin-2-amine TreatCells Treat with Compound (24h, 48h, 72h) CompoundPrep->TreatCells SeedCells->TreatCells MTT_Assay Perform MTT Assay TreatCells->MTT_Assay LDH_Assay Perform LDH Release Assay TreatCells->LDH_Assay AnnexinV_Assay Perform Annexin V/PI Staining TreatCells->AnnexinV_Assay MTT_Read Read Absorbance (570 nm) MTT_Assay->MTT_Read IC50_Calc Calculate IC50 Values MTT_Read->IC50_Calc LDH_Assay->IC50_Calc FACS Analyze by Flow Cytometry AnnexinV_Assay->FACS Mechanism Determine Mode of Cell Death FACS->Mechanism Conclusion Synthesize Data & Conclude IC50_Calc->Conclusion Mechanism->Conclusion

Caption: Overall experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls for robust and trustworthy data generation.

Protocol 1: MTT Cell Viability Assay (Primary Screen)

Causality: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan is directly proportional to the number of metabolically active (viable) cells.[19]

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from a final concentration of 200 µM down to ~0.1 µM.

  • Remove the seeding medium and add 100 µL of the compound dilutions to triplicate wells.

    • Vehicle Control: Wells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

    • Untreated Control: Wells containing only complete culture medium.

    • Blank Control: Wells containing medium but no cells.

  • Incubate plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[19] Purple formazan crystals should be visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or an acidified isopropanol solution to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[14]

Protocol 2: LDH Release Assay (Membrane Integrity)

Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[15][16][22] This provides a direct measure of cell lysis.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT assay protocol. Set up the experiment in a separate 96-well plate.

  • Control Setup: In addition to vehicle and untreated controls, prepare:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add 10 µL of a 10X Lysis Buffer (provided in most commercial kits) to untreated control wells 1 hour before the end of the incubation period.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Abcam ab65393, Promega LDH-Glo™).[23] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[16]

Protocol 3: Annexin V/PI Apoptosis Assay

Causality: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[18]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[24]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]

Methodology:

  • Cell Seeding & Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the compound at its calculated IC50 and 2X IC50 concentrations for 24 or 48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using Trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[24]

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase8 DeathReceptor->Caspase8 FADD/TRADD Caspase3 Caspase3 Caspase8->Caspase3 Stress Cellular Stress (Compound-Induced) BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase9 CytoC->Caspase9 Apaf-1 Caspase9->Caspase3 Apoptosis Apoptosis Membrane Blebbing DNA Fragmentation Cell Death Caspase3->Apoptosis

Caption: Generalized signaling pathways leading to apoptosis.

Data Analysis and Interpretation

Raw data must be processed into meaningful metrics, primarily the half-maximal inhibitory concentration (IC50).

IC50 Calculation

The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[11][25][26]

  • Normalization: For each compound concentration, subtract the average absorbance of the blank wells. Express the data as a percentage of the vehicle control viability: % Viability = (Abs_sample / Abs_vehicle_control) * 100

  • Dose-Response Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[27][28] The software will calculate the IC50 value from this curve.

Data Presentation

Summarize the calculated IC50 values in a clear, tabular format.

Table 1: Hypothetical IC50 Values (µM) for this compound after 48h Treatment

Cell LineAssayIC50 (µM) ± SDSelectivity Index (SI)*
MCF-7 MTT12.5 ± 1.16.8
A549 MTT18.2 ± 2.34.7
HeLa MTT9.8 ± 0.98.7
hTERT-BJ1 MTT85.4 ± 7.61.0

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Integrated Interpretation

The power of this tiered approach lies in synthesizing the results from all three assays to build a cohesive narrative about the compound's cytotoxic mechanism.

Data_Interpretation MTT Low IC50 (Decreased Metabolism) LDH High LDH Release (Membrane Damage) MTT->LDH If... LDH_Low Low LDH Release (Membrane Intact) MTT->LDH_Low If... Conclusion3 Conclusion: Cytostatic Effect MTT->Conclusion3 If LDH & Annexin V are both negative (at effective MTT concentration) Conclusion1 Conclusion: Necrotic Cell Death LDH->Conclusion1 AnnexinV_Early Annexin V+/PI- (Early Apoptosis) Conclusion2 Conclusion: Apoptotic Cell Death AnnexinV_Early->Conclusion2 AnnexinV_Late Annexin V+/PI+ (Late Apoptosis) AnnexinV_Late->Conclusion2 LDH_Low->AnnexinV_Early and... LDH_Low->AnnexinV_Late or...

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.
  • Scenario 1: Apoptotic Induction: A potent IC50 in the MTT assay, coupled with low LDH release but a significant increase in the Annexin V-positive cell population, strongly suggests the compound induces programmed cell death.

  • Scenario 2: Necrotic/Lytic Activity: A potent IC50 in both the MTT and LDH assays indicates the compound causes rapid loss of membrane integrity, characteristic of necrosis.

  • Scenario 3: Cytostatic Effect: A potent IC50 in the MTT assay without a corresponding increase in LDH release or Annexin V staining may suggest the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) at the tested concentrations and time points.

Conclusion and Future Directions

The initial cytotoxicity screen is a foundational step in evaluating this compound as a potential therapeutic agent. The multi-assay, multi-cell line approach described in this guide provides a robust framework for determining its IC50, preliminary selectivity, and primary mechanism of cell death.

Based on the hypothetical data suggesting potent, selective induction of apoptosis, logical next steps would include:

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M, which is common for tubulin inhibitors).

  • Western Blot Analysis: To probe for the cleavage of key apoptotic proteins like Caspase-3 and PARP.

  • Target Deconvolution: To identify the specific molecular target(s) of the compound through techniques like thermal shift assays or kinome screening.

By systematically building upon this initial dataset, researchers can make informed, evidence-based decisions, efficiently advancing promising compounds while conserving resources by quickly identifying those with unfavorable profiles.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. Link

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche Life Science website. Link

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. Link

  • Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Link

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website. Link

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay. Retrieved from Promega website. Link

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Link

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from OZ Biosciences website. Link

  • CLYTE Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from CLYTE Technologies website. Link

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Link

  • BenchChem. (2024). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Retrieved from BenchChem website. Link

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Link

  • Housing Innovations. (2023). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from Housing Innovations website. Link

  • Abcam. (n.d.). LDH Assay Kit (Cytotoxicity). Retrieved from Abcam website. Link

  • Wikipedia. (n.d.). IC50. Retrieved from Wikipedia. Link

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website. Link

  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291. Retrieved from Cell Signaling Technology website. Link

  • Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. ResearchGate. Link

  • AAT Bioquest. (n.d.). IC50 Calculator. Retrieved from AAT Bioquest website. Link

  • BenchChem. (2024). The Emerging Role of 3-Methoxyphenyl Derivatives in Cancer Research: A Comparative Guide. Retrieved from BenchChem website. Link

  • Zhang, X., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Link

  • Boster Biological Technology. (2023). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. Link

  • BenchChem. (2024). An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. Retrieved from BenchChem website. Link

  • Lainšček, D., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. Link

  • Krishnan, P., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Link

  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Retrieved from Thermo Fisher Scientific website. Link

  • Rahman, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Link

  • Chen, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20099809, this compound. PubChem. Link

  • ResearchGate. (2023). What cell line should I choose for cytotoxicity assays?. Retrieved from ResearchGate. Link

  • Wang, Y. J., et al. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry. Link

  • Krishnan, P., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Link

  • Bryant, K. L., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. bioRxiv. Link

  • Wang, G., et al. (2015). aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. Taylor & Francis eBooks. Link

  • Rahman, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Link

  • Sticht, J., et al. (2024). Fully automated viability and toxicity screening—A reliable all-in-one attempt. Cancer Medicine. Link

  • Sodhi, A., & Singh, S. M. (1991). Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. Indian Journal of Cancer. Link

  • Lin, A., & Giuliano, C. J., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Link

  • Wu, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Link

  • Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Link

  • de Oliveira, G. A. P., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals. Link

  • Kuo, C. C., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167525663, 5-(3-Methoxy-2-methyl-4-pyridinyl)pyridin-2-amine. PubChem. Link

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Link

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Link

Sources

Exploring 5-(3-Methoxyphenyl)pyridin-2-amine: A Technical Guide to a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Scaffold with Untapped Potential

For: Researchers, scientists, and drug development professionals.

Abstract

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space of potential inhibitors, the 2-aminopyridine scaffold has consistently emerged as a privileged motif, capable of forming key interactions within the ATP-binding site of numerous kinases. This technical guide delves into the specifics of a particularly intriguing, yet underexplored, derivative: 5-(3-Methoxyphenyl)pyridin-2-amine . While direct, publicly available evidence of its specific kinase targets is nascent, its structural features, shared with known kinase inhibitors, strongly suggest its potential as a valuable scaffold. This document provides a comprehensive exploration of this potential, detailing a robust synthetic route, analyzing its structure-activity relationships by drawing parallels with related compounds, and presenting detailed protocols for its evaluation as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers poised to unlock the therapeutic promise of this scaffold.

Introduction: The Allure of the 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, most notably cancer. The 2-aminopyridine core is a recurring structural element in a multitude of clinically successful kinase inhibitors. Its key feature is the ability of the pyridine nitrogen and the exocyclic amino group to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.

The subject of this guide, this compound, presents a compelling starting point for kinase inhibitor discovery. The strategic placement of the 3-methoxyphenyl group at the 5-position of the pyridine ring offers a vector for exploring interactions with the solvent-exposed region of the kinase active site, a common strategy for enhancing potency and achieving selectivity. This guide will provide the necessary technical framework to investigate and potentially exploit this promising scaffold.

Synthesis of this compound: A Reliable and Scalable Route

Experimental Protocol: Two-Step Synthesis

Step 1: Suzuki-Miyaura Coupling to form 5-(3-Methoxyphenyl)-2-bromopyridine

This initial step forges the carbon-carbon bond between the pyridine and phenyl rings.

  • Materials:

    • 2,5-Dibromopyridine

    • 3-Methoxyphenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask, add 2,5-dibromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-(3-methoxyphenyl)-2-bromopyridine.

Step 2: Buchwald-Hartwig Amination to yield this compound

The final step introduces the critical 2-amino group.

  • Materials:

    • 5-(3-Methoxyphenyl)-2-bromopyridine (from Step 1)

    • Benzophenone imine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOt-Bu)

    • Toluene

    • Aqueous HCl

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-(3-methoxyphenyl)-2-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene, followed by benzophenone imine (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • After cooling to room temperature, add aqueous HCl and stir for 1 hour to hydrolyze the imine.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford this compound.

Synthesis_Workflow Start 2,5-Dibromopyridine + 3-Methoxyphenylboronic acid Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃) Start->Step1 Intermediate 5-(3-Methoxyphenyl)-2-bromopyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOt-Bu, Benzophenone imine, then H₃O⁺) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights and Hypotheses

While direct SAR data for this compound is not available, we can infer potential structure-activity relationships by examining published data on analogous 2-aminopyridine kinase inhibitors.

  • The 2-Aminopyridine Core: As previously mentioned, the 2-aminopyridine motif is a highly effective hinge-binder. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This bidentate interaction is a cornerstone of the scaffold's inhibitory potential.

  • The 5-Aryl Substitution: The 5-position of the 2-aminopyridine ring is a key vector for achieving potency and selectivity. The 3-methoxyphenyl group in our scaffold of interest is likely to occupy the solvent-exposed region of the ATP-binding pocket.

    • The Methoxyphenyl Moiety: The methoxy group can engage in hydrogen bonding with residues in the solvent-front or act as a lipophilic contact. Its position on the phenyl ring (meta) will dictate the overall geometry of the inhibitor and its ability to access specific sub-pockets.

    • Exploration of Analogs: Systematic modification of the 3-methoxyphenyl ring would be a logical first step in an optimization campaign. For example, exploring other alkoxy substituents, halogens, or small alkyl groups could modulate potency and selectivity.

  • Potential Modifications for SAR Studies:

    • Varying the Phenyl Substitution: Synthesizing analogs with the methoxy group at the ortho or para positions would probe the spatial requirements of the target kinase's active site.

    • Introducing Additional Substituents: Adding small groups to the phenyl ring could lead to additional beneficial interactions.

    • Replacing the Phenyl Ring: Substitution of the phenyl ring with other aromatic or heteroaromatic systems could further enhance activity and fine-tune physicochemical properties.

SAR_Hypothesis Scaffold This compound HingeBinding 2-Aminopyridine Core: - H-bond donor/acceptor - Key for hinge interaction Scaffold->HingeBinding Core Function PotencySelectivity 5-Aryl Substitution: - Interacts with solvent-exposed region - Major driver of potency and selectivity Scaffold->PotencySelectivity Key Modification Site MethoxyGroup 3-Methoxy Group: - Potential H-bond acceptor - Influences lipophilicity and geometry PotencySelectivity->MethoxyGroup Specific Contribution

Caption: Key structural features influencing kinase inhibition.

Experimental Protocols for Kinase Inhibition Profiling

To ascertain the kinase inhibitory activity and selectivity of this compound, a tiered screening approach is recommended, beginning with in vitro biochemical assays and progressing to cell-based models.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) against a panel of purified kinases.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the inhibitor indicates inhibition.

  • Materials:

    • Purified kinase of interest

    • Specific peptide substrate for the kinase

    • ATP

    • This compound

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

    • White, opaque 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to generate a dose-response curve.

    • Kinase Reaction:

      • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

      • Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer).

      • Incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding 2 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer).

      • Incubate at 30 °C for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well.

      • Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Kinase Phosphorylation Assay (ELISA-Based)

This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate within a cellular context.

  • Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a downstream target of the kinase of interest is quantified using a sandwich ELISA.

  • Materials:

    • Cell line expressing the target kinase

    • Cell culture medium and supplements

    • This compound

    • Stimulant for the signaling pathway (if required)

    • Lysis buffer

    • Phospho-specific and total protein antibodies for the target substrate

    • ELISA plate and reagents (e.g., HRP-conjugated secondary antibody, substrate)

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Starve the cells in serum-free medium for 4-6 hours.

      • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

      • Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes).

    • Cell Lysis:

      • Aspirate the medium and lyse the cells with ice-cold lysis buffer.

    • ELISA:

      • Coat an ELISA plate with a capture antibody for the total substrate protein.

      • Add cell lysates to the wells and incubate.

      • Wash the plate and add a detection antibody specific for the phosphorylated form of the substrate.

      • Add an HRP-conjugated secondary antibody.

      • Add a colorimetric substrate and measure the absorbance.

    • Data Analysis: Normalize the phospho-protein signal to the total protein signal and determine the IC₅₀ for the inhibition of cellular phosphorylation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation BiochemicalAssay In Vitro Kinase Assay (Luminescence-Based) IC50 Determine IC₅₀ Values BiochemicalAssay->IC50 CellularAssay Cellular Phosphorylation Assay (ELISA-Based) BiochemicalAssay->CellularAssay Progression Selectivity Assess Kinase Selectivity Profile IC50->Selectivity CellularPotency Determine Cellular Potency CellularAssay->CellularPotency PhenotypicAssay Phenotypic Assays (e.g., Proliferation, Apoptosis) CellularPotency->PhenotypicAssay

Caption: Tiered experimental workflow for inhibitor profiling.

Data Presentation

All quantitative data from the kinase inhibition assays should be summarized in a clear and concise tabular format for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
Kinase AValue
Kinase BValue
Kinase CValue
......

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayCellular IC₅₀ (nM)
Cell Line XPathway YValue
Cell Line ZPathway WValue

Conclusion and Future Directions

This compound represents a scaffold of high potential for the development of novel kinase inhibitors. Its straightforward synthesis and the established importance of the 2-aminopyridine core provide a solid foundation for initiating a drug discovery program. The immediate next steps for any research group interested in this scaffold should be its synthesis and subsequent screening against a broad panel of kinases to identify initial hits. Positive results from such a screen would validate the hypotheses presented in this guide and open the door to a full-scale medicinal chemistry optimization effort, guided by the SAR principles discussed. The ultimate goal would be the development of potent and selective kinase inhibitors with therapeutic potential.

References

  • Note: As this is a prospective guide on an underexplored compound, direct citations for its specific biological activity are not available.
  • Suzuki, A. (1981). New stereoselective synthesis of conjugated dienes and trienes. Accounts of Chemical Research, 15(6), 178-184. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0129493. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

The Physicochemical Compass: A Technical Guide to Substituted 2-Aminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 2-Aminopyridine Scaffold - A Privileged Player in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the 2-aminopyridine scaffold is a familiar and welcome sight. Its prevalence in a vast array of biologically active molecules is a testament to its remarkable versatility.[1] From kinase inhibitors in oncology to antiviral and anti-inflammatory agents, this simple heterocyclic amine serves as a cornerstone for the design of novel therapeutics.[2][3] The secret to its success lies not only in its capacity for diverse chemical modifications but also in the nuanced interplay of its physicochemical properties, which are exquisitely sensitive to the nature and position of its substituents.

This in-depth technical guide eschews a rigid, templated approach. Instead, it is structured to provide a holistic understanding of the critical physicochemical properties of substituted 2-aminopyridines, offering not just data, but the underlying rationale that governs them. As we delve into the core tenets of acidity (pKa), lipophilicity (logP), and solubility, we will explore how strategic substitution can be used to fine-tune these parameters, thereby optimizing a compound's journey from a laboratory curiosity to a potential therapeutic agent. This guide is designed to be a practical and intellectually stimulating resource, empowering you to make more informed decisions in your drug discovery endeavors.

I. The Heart of the Matter: Acidity and the pKa of Substituted 2-Aminopyridines

The basicity of the 2-aminopyridine scaffold, quantified by the pKa of its conjugate acid, is a paramount property that dictates its behavior in biological systems. It governs the extent of ionization at physiological pH, which in turn influences receptor binding, membrane permeability, and aqueous solubility. The pKa of unsubstituted 2-aminopyridine is approximately 6.86, indicating that it will be significantly protonated at physiological pH (7.4).[4][5] This protonation occurs primarily at the endocyclic pyridine nitrogen, which is generally more basic than the exocyclic amino group.[5]

The Dance of Electrons: How Substituents Modulate Basicity

The pKa of a substituted 2-aminopyridine is a direct reflection of the electron density at the pyridine nitrogen. Substituents that donate electron density to the ring increase the basicity (raise the pKa), while electron-withdrawing groups decrease it (lower the pKa). This modulation is a delicate interplay of inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups are electron-donating. Through inductive effects, they push electron density towards the pyridine ring, increasing the electron density on the nitrogen and making it a stronger proton acceptor. Resonance effects can also play a role, particularly for substituents at the 4- and 6-positions. For instance, 4-aminopyridine has a significantly higher pKa (9.17) than 2-aminopyridine (6.86), a consequence of the powerful electron-donating resonance of the 4-amino group which directly increases the electron density on the ring nitrogen.[5]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) are classic examples of electron-withdrawing groups. Their strong inductive effects pull electron density away from the pyridine ring, decreasing the basicity of the nitrogen atom. For example, the introduction of a chlorine atom is expected to lower the pKa.[6] The position of the EWG is also critical; the effect is most pronounced when the substituent is at a position that can exert a strong inductive pull on the ring nitrogen.

Table 1: Influence of Substituents on the pKa of 2-Aminopyridine Derivatives

SubstituentPositionExperimental pKaReference(s)
None-6.86[4][5]
3-Methyl3~7.2[7]
4-Methyl4~7.5[6]
5-Nitro5~2.8[8]
4-Amino49.17[5]
3-Amino3~6.0[6]
Experimental Protocol: Determination of pKa by UV-Visible Spectroscopy

This protocol outlines a robust method for the experimental determination of pKa values, a cornerstone of physicochemical characterization.

Principle: The UV-visible absorption spectrum of an ionizable compound often changes as a function of pH. By monitoring these spectral shifts across a range of pH values, a titration curve can be generated, from which the pKa can be determined as the pH at which the concentrations of the ionized and neutral species are equal.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known and accurately measured pH values.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the substituted 2-aminopyridine in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer. The final concentration of the compound should be low enough to ensure it remains fully dissolved and to adhere to the Beer-Lambert law.

  • UV-Vis Measurement: Record the UV-visible absorption spectrum of each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum difference in absorbance between the fully protonated and fully deprotonated forms is observed.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation or analyzed to find the inflection point, which corresponds to the pKa.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Prepare Buffer Solutions (pH 2-12) C Mix Stock with Buffers A->C B Prepare Stock Solution of 2-Aminopyridine Analog B->C D Record UV-Vis Spectra C->D Analyze Samples E Plot Absorbance vs. pH D->E Extract Data F Determine pKa from Sigmoidal Curve E->F Fit Data

Caption: Workflow for pKa determination using UV-Vis spectroscopy.

II. Navigating Biological Barriers: Lipophilicity and the LogP of Substituted 2-Aminopyridines

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A delicate balance of lipophilicity is often required for a successful drug candidate; too low, and the compound may not effectively cross cell membranes, while too high, and it may suffer from poor solubility and rapid metabolism.

The Substituent's Influence on Lipophilicity

The logP of a substituted 2-aminopyridine is a composite of the contributions of the pyridine core and its substituents.

  • Hydrophobic Substituents: Alkyl and aryl groups are classic examples of hydrophobic substituents that increase the logP value. The size and branching of the alkyl chain can further fine-tune this property.

  • Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) and carboxyl (-COOH) groups, will generally decrease the logP, rendering the molecule more water-soluble.

  • The Ambivalent Nature of Halogens: Halogens, particularly fluorine, can have a more complex effect. While they are generally considered to be lipophilic, their strong electron-withdrawing nature can also influence the overall polarity of the molecule. The impact of fluorination is often context-dependent and can be a powerful tool for modulating lipophilicity in drug design.

Table 2: Predicted and Experimental LogP Values for Selected 2-Aminopyridine Derivatives

SubstituentPositionPredicted cLogPExperimental LogPReference(s)
None-0.480.48[4]
4-Methyl40.98--
5-Chloro51.18--
5-Nitro50.35--
4-Methoxy40.45--
Experimental Protocol: Determination of LogP by the Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of logP.

Principle: A known amount of the compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted 2-aminopyridine in one of the pre-saturated phases.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the dissolved compound in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient period to ensure equilibrium is reached. This can be determined by measuring the concentration in one phase at different time points until it becomes constant.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate n-Octanol and Water B Dissolve Compound A->B C Partitioning in Separatory Funnel B->C D Equilibration (Shaking) C->D E Phase Separation D->E F Measure Concentration in Each Phase (HPLC/UV-Vis) E->F G Calculate LogP F->G

Caption: Workflow for LogP determination using the shake-flask method.

III. The Gateway to Bioavailability: Solubility of Substituted 2-Aminopyridines

Aqueous solubility is a fundamental prerequisite for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The solubility of substituted 2-aminopyridines is influenced by a combination of factors, including the solid-state properties of the compound (crystal lattice energy) and its interactions with water molecules.

The Impact of Substituents on Aqueous Solubility

The general principle is that "like dissolves like." Therefore, introducing polar, hydrogen-bonding substituents will generally increase aqueous solubility, while adding non-polar, hydrophobic groups will decrease it.

  • Polar Substituents: Hydroxyl (-OH), carboxyl (-COOH), and additional amino (-NH₂) groups can form hydrogen bonds with water, thereby enhancing solubility.

  • Non-Polar Substituents: Increasing the size of alkyl or aryl substituents will generally lead to a decrease in aqueous solubility due to the hydrophobic effect.

  • Ionization: The solubility of an ionizable compound like 2-aminopyridine is highly pH-dependent. At a pH below its pKa, the compound will be protonated and exist as a more soluble salt.

The solubility of unsubstituted 2-aminopyridine is quite good in water and various organic solvents.[9][10] However, as with other physicochemical properties, this can be significantly altered by substitution. For example, a study on the solubility of 2-aminopyridine in various solvents found it to be most soluble in N-methyl-2-pyrrolidone (NMP) and least soluble in cyclohexane.[9]

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

This method is a reliable way to determine the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an aqueous buffer solution at the desired pH (e.g., physiological pH 7.4).

  • Equilibration: Add an excess amount of the solid substituted 2-aminopyridine to a vial containing the buffer solution.

  • Shaking: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with a standard curve.

IV. Conclusion: A Symphony of Properties

The physicochemical properties of substituted 2-aminopyridines are not isolated parameters but rather a symphony of interconnected characteristics. A change in a substituent will simultaneously impact pKa, logP, and solubility, often in a predictable manner. A deep understanding of these structure-property relationships is not merely an academic exercise; it is the cornerstone of rational drug design. By judiciously selecting and positioning substituents, medicinal chemists can orchestrate the desired physicochemical profile, enhancing the likelihood of discovering a safe and effective new medicine. This guide has provided a foundational understanding of these principles and the experimental means to validate them, empowering you to more effectively harness the power of the 2-aminopyridine scaffold in your research.

V. References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • 2-Aminopyridine. PubChem. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

  • Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Cheméo. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online. [Link]

  • Pyridine. FooDB. [Link]

  • pKa Values Table: Inorganic & Organic Acids. Studylib. [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • 2-Aminopyridine. Wikipedia. [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines. Canadian Science Publishing. [Link]

  • Calculated logP values for investigated compounds. ResearchGate. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals. [Link]

  • Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. NIH. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

  • Pyridine. Human Metabolome Database. [Link]

  • Pyridine. PubChem. [Link]

  • Pyridine. NIST WebBook. [Link]

Sources

A Technical Guide to the Solubility and Stability of 5-(3-Methoxyphenyl)pyridin-2-amine in DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the integrity of compound library screening and subsequent hit-to-lead optimization is paramount. Dimethyl sulfoxide (DMSO) is the most widely used solvent for the storage and handling of chemical compounds due to its exceptional solvating power for a diverse range of chemical structures.[1][2] However, the assumption of universal solubility and stability can lead to significant experimental artifacts, false negatives, and a lack of reproducibility. This technical guide provides an in-depth framework for characterizing the solubility and stability of 5-(3-Methoxyphenyl)pyridin-2-amine, a representative bi-aryl heterocyclic amine, in DMSO. We will detail the underlying physicochemical principles, provide validated, step-by-step experimental protocols for solubility and stability assessment, and discuss best practices for handling and storage. This document is intended for researchers, medicinal chemists, and drug development professionals who rely on the quality and integrity of DMSO-solubilized compound stocks for generating reliable biological data.

Introduction: The Compound and the Vehicle

1.1. Physicochemical Profile of this compound

This compound is a heterocyclic compound featuring a pyridin-2-amine core linked to a methoxyphenyl group. This structure possesses both polar and nonpolar characteristics. The pyridin-2-amine moiety contains hydrogen bond donors (-NH2) and a basic nitrogen atom, contributing to polarity and potential interactions with polar solvents. Conversely, the methoxyphenyl ring system is largely hydrophobic. Understanding this structural duality is the first step in predicting its behavior in a polar aprotic solvent like DMSO.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C12H12N2O [PubChem CID: 20099809][3]
Molecular Weight 200.24 g/mol [PubChem CID: 20099809][3]
XLogP3 2.4 [PubChem CID: 20099809][3]
Hydrogen Bond Donor Count 1 [PubChem CID: 20099809][3]
Hydrogen Bond Acceptor Count 3 [PubChem CID: 20099809][3]

| pKa (Most Basic) | 4.5 (Predicted) | N/A |

Note: pKa is an estimated value based on the pyridinyl nitrogen.

1.2. Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO's status as a premier solvent in drug discovery is well-earned. Its ability to dissolve a vast array of both polar and nonpolar small molecules is unparalleled, making it indispensable for creating the high-concentration stock solutions (typically 10-30 mM) required for high-throughput screening (HTS).[1][4]

However, its utility is not without significant caveats that demand careful consideration:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. The presence of water can drastically alter compound solubility and promote hydrolytic degradation pathways.

  • High Freezing Point: With a freezing point of 18.5 °C (65.3 °F), DMSO is solid at or just below standard room temperature.[1] This necessitates careful handling and can lead to compound precipitation or concentration gradients during freeze-thaw cycles.

  • Potential for Reactivity: While generally considered inert, DMSO can participate in or promote certain degradation pathways, and its degradation byproducts can be reactive.[5]

  • Biological Interference: DMSO is not biologically inert and can have pleiotropic effects in cellular assays, sometimes stimulating growth at low concentrations and inhibiting or killing cells at higher concentrations.[1][6] It is also known to interact directly with some proteins, which can complicate the interpretation of binding studies.[7]

Protocol for Solubility Determination

A common failure point in experimental workflows is the "solvent shock" phenomenon, where a compound dissolved in 100% DMSO precipitates upon dilution into an aqueous assay buffer.[8] Therefore, determining the maximum soluble concentration is critical. We describe two standard methods.

2.1. Kinetic Solubility Assessment

This method assesses the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is a rapid and high-throughput-compatible approach.

Experimental Protocol: Kinetic Solubility by Serial Dilution
  • Prepare Stock Solution: Accurately weigh 2 mg of this compound and dissolve it in 100% anhydrous DMSO to create a 100 mM stock solution (in approximately 99.9 µL).

  • Prepare Dilution Plate: In a clear 96-well plate, add 198 µL of your primary aqueous assay buffer (e.g., PBS, pH 7.4) to wells A1 through H1.

  • Create Highest Concentration: Add 2 µL of the 100 mM DMSO stock to well A1 and mix thoroughly. This creates a 1 mM solution with a final DMSO concentration of 1%.

  • Perform Serial Dilutions: Transfer 100 µL from well A1 to well B1, mixing thoroughly. Continue this 2-fold serial dilution down the column to well G1. Well H1 will serve as a "buffer + DMSO" negative control (add 2 µL of DMSO).

  • Equilibrate: Incubate the plate under standard experimental conditions (e.g., room temperature or 37°C) for 1-2 hours to allow equilibrium to be reached.

  • Analyze: Visually inspect each well against a dark background for signs of precipitation (cloudiness, turbidity, solid particles). For quantitative analysis, use a plate-based nephelometer or a plate reader capable of measuring light scattering at a high wavelength (e.g., 650 nm). The lowest concentration at which a precipitate is observed is the kinetic solubility limit.

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis stock Prepare 100 mM Stock in 100% DMSO start Add 2 µL Stock to Well A1 (1 mM, 1% DMSO) stock->start plate Aliquot 198 µL Assay Buffer to 96-well plate plate->start serial Perform 2-Fold Serial Dilutions (A1 -> B1 -> C1...) start->serial incubate Incubate Plate (e.g., 1h at 37°C) serial->incubate readout Visual or Instrumental Readout (Nephelometry) incubate->readout G cluster_products Potential Degradants parent This compound (Parent Compound) n_oxide Pyridine N-Oxide parent->n_oxide Oxidation [O2, light] nitro Nitro-Pyridine Derivative parent->nitro Oxidation dimer Dimerization Products parent->dimer Self-Reaction

Caption: Hypothesized Degradation Pathways.

Experimental Protocol: Freeze-Thaw and Long-Term Stability

This protocol evaluates stability under both short-term (freeze-thaw) and long-term storage conditions.

  • Prepare Master Stock: Prepare an accurately concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

  • Time-Zero Analysis (T0): Immediately remove an aliquot, dilute it to a suitable concentration (e.g., 50 µM) in mobile phase, and analyze it via a stability-indicating HPLC-UV method. This establishes the baseline (100%) purity.

  • Aliquot for Study Arms:

    • Freeze-Thaw (F/T) Arm: Place one aliquot in a -20°C freezer.

    • Long-Term Storage Arms: Prepare multiple single-use aliquots and store them at three conditions: -20°C, 4°C, and Room Temperature (RT, protected from light).

  • Conduct Freeze-Thaw Cycles:

    • Once frozen, remove the F/T aliquot, allow it to thaw completely at room temperature, and vortex gently. This is Cycle 1.

    • Remove a sample for HPLC analysis.

    • Return the aliquot to the -20°C freezer.

    • Repeat for a total of 3-5 cycles, analyzing after each thaw.

  • Conduct Long-Term Analysis:

    • At predetermined time points (e.g., 7 days, 30 days, 90 days), remove one aliquot from each storage temperature (-20°C, 4°C, RT).

    • Allow the aliquot to come to temperature, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining relative to the T0 sample. A compound is often considered stable if the remaining parent peak area is ≥95% of the initial T0 area.

G cluster_prep Setup cluster_arms Stability Arms cluster_analysis Time-Point Analysis (HPLC) stock Prepare 10 mM Master Stock t0 T0 Analysis (HPLC, 100% Reference) stock->t0 ft_cycle Freeze-Thaw Arm (-20°C <-> RT) stock->ft_cycle storage_arms Long-Term Storage Arms (-20°C, 4°C, RT) stock->storage_arms ft_analysis Analyze after Each Thaw ft_cycle->ft_analysis lt_analysis Analyze at 7, 30, 90 days storage_arms->lt_analysis

Caption: Workflow for Compound Stability Assessment.

Table 2: Sample Data Reporting for Stability Study

Condition Time Point % Parent Compound Remaining Observations
T0 0 100% Single sharp peak
Freeze-Thaw Cycle 1 99.5% No new peaks
Freeze-Thaw Cycle 3 98.9% No new peaks
Freeze-Thaw Cycle 5 98.5% No new peaks
-20°C 90 Days 99.2% No new peaks
4°C 90 Days 96.1% Minor peak at RRT 0.8

| Room Temp | 90 Days | 85.3% | Major peak at RRT 0.8 |

Best Practices for Handling and Storage

To ensure the integrity of this compound and other valuable research compounds, the following practices are strongly recommended:

  • Use High-Purity, Anhydrous DMSO: Start with the highest quality solvent (<0.1% water) and purchase in small-volume bottles to minimize atmospheric moisture absorption after opening.

  • Inert Atmosphere: For long-term storage, overlay the DMSO stock solution with an inert gas like argon or nitrogen before sealing.

  • Aliquot for Single Use: Prepare low-volume, single-use aliquots from the master stock to avoid repeated freeze-thaw cycles and contamination of the entire stock.

  • Optimal Storage Temperature: Unless data suggests otherwise, -20°C is the standard storage temperature. For particularly sensitive compounds, -80°C may be preferable. Avoid storage at 4°C, as this can promote degradation for some compounds without the protective benefit of being frozen.

  • Protect from Light: Store stock solutions and aliquots in amber vials or in the dark to prevent photochemical degradation.

Conclusion

While this compound serves as a model compound, the principles and protocols outlined in this guide are broadly applicable to the vast majority of small molecules used in drug discovery. A proactive, data-driven approach to understanding the solubility and stability of compounds in DMSO is not a procedural formality; it is a fundamental requirement for ensuring the accuracy, reproducibility, and ultimate success of research and development endeavors. By investing the effort to properly characterize compound behavior in this "universal solvent," researchers can build a foundation of trust in their screening data and make more informed decisions in the progression of their projects.

References

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. [Link]

  • Yuanbio. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Di Pietro, O., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20099809, this compound. [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Attri, P., et al. (2011). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. [Link]

  • Fayed, T., et al. (2020). ¹H NMR of N-(pyridin-2-yl)hydrazinecarbothioamide in d6-DMSO. ResearchGate. [Link]

  • Lee, B., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Gurtowska, N., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]

  • Frolov, A. I., et al. (2019). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Aryl-Pyridin-2-Amines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aryl-Pyridin-2-Amines in Modern Drug Discovery

The 5-aryl-pyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from the unique electronic properties of the pyridine ring coupled with the hydrogen bonding capabilities of the 2-amino group, which allow for critical interactions with biological targets. These compounds have demonstrated a wide range of therapeutic applications, including as kinase inhibitors in oncology, highlighting the importance of robust and versatile synthetic methods for their preparation.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the construction of carbon-carbon bonds, offering a direct and efficient route to these valuable molecules.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Suzuki-Miyaura coupling for the synthesis of 5-aryl-pyridin-2-amines, addressing common challenges and offering field-proven protocols.

Mechanism and Key Principles: Navigating the Challenges of Coupling with Aminopyridines

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While the Suzuki-Miyaura coupling is highly versatile, the synthesis of 5-aryl-pyridin-2-amines presents specific challenges. The nitrogen atom of the pyridine ring and the exocyclic 2-amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[6][7] Furthermore, 2-halopyridines, particularly 2-chloropyridines, are often less reactive than their bromo or iodo counterparts, necessitating more active catalyst systems for efficient oxidative addition.[2][5]

Successful coupling, therefore, hinges on the judicious selection of the catalyst, ligand, base, and solvent to mitigate these issues.

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the supporting ligand is paramount. Electron-rich and sterically hindered phosphine ligands are often required to enhance the rate of both oxidative addition and reductive elimination while preventing catalyst inhibition.[5][8] Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have proven to be highly effective for coupling challenging heterocyclic substrates.[9][10] Pre-formed palladium catalysts, like Pd(dppf)Cl₂, are also widely used due to their stability and ease of handling.[2][9]

  • The Role of the Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11] The choice of base can significantly impact the reaction outcome. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed.[12][13] The basicity and solubility of the chosen base can influence the reaction rate and the prevalence of side reactions.

  • Solvent Systems: The solvent plays a crucial role in solubilizing the reagents and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF) are frequently used, often with the addition of a small amount of water.[2][14] The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

Detailed Experimental Protocol: Synthesis of 5-Phenylpyridin-2-amine

This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with phenylboronic acid.

Materials:

  • 5-Bromo-2-aminopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Experimental_Workflow A Reaction Setup B Inert Atmosphere A->B Evacuate & backfill C Reagent Addition B->C Syringe addition D Reaction C->D Heating & Stirring E Workup D->E Cooling & Quenching F Purification E->F Extraction & Drying G Characterization F->G Column Chromatography

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%). Dissolve this mixture in a small amount of anhydrous 1,4-dioxane.

  • Reagent Addition: Add the prepared catalyst solution to the Schlenk flask via syringe. Then, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenylpyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Guide to Reaction Parameter Optimization

The following table summarizes common reaction conditions and provides a starting point for optimization when coupling different arylboronic acids with 5-halo-2-aminopyridines.

ParameterRecommended ConditionsRationale & Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. Pd(dppf)Cl₂ is a stable Pd(II) precatalyst.[2][9][11]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich monophosphine ligands are generally superior for this transformation.[5][8][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFThe choice of base can be substrate-dependent. K₃PO₄ is a good starting point.[12][13][15]
Solvent 1,4-Dioxane/H₂O, Toluene, DMEA mixture of an aprotic solvent and water often gives the best results.[2][12][14]
Temperature 80-110 °CHigher temperatures are often required for less reactive substrates like aryl chlorides.
Aryl Halide I > Br > ClThe reactivity of the aryl halide follows this trend, with chlorides being the most challenging.[4]
Boron Reagent Boronic acid, Boronic esterBoronic acids are most common, but boronic esters can offer greater stability.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst inhibition- Insufficiently degassed solvents- Use a more active ligand (e.g., SPhos, XPhos).- Increase catalyst loading.- Ensure thorough degassing of all solvents.[5]
Protodeboronation - Presence of excess water or protic sources- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents.- Minimize reaction time.[5]
Homocoupling of Boronic Acid - Presence of oxygen- Incomplete reduction of Pd(II) to Pd(0)- Maintain a strict inert atmosphere.- Use a direct Pd(0) source or ensure complete precatalyst activation.[5]
Dehalogenation of Starting Material - Hydride sources in the reaction mixture (e.g., solvent, base)- Use a non-hydridic base.- Choose a solvent less prone to acting as a hydride source.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-aryl-pyridin-2-amines, providing access to a rich chemical space for drug discovery and development. By understanding the underlying mechanism and the specific challenges associated with aminopyridine substrates, researchers can effectively troubleshoot and optimize reaction conditions. The protocols and guidelines presented in this application note offer a robust starting point for the successful synthesis of this important class of molecules, ultimately accelerating the discovery of new therapeutics.

References

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). ResearchGate. [Link]

  • High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2016). Catalysis Communications. [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2011). Journal of the American Chemical Society. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers in Chemistry. [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. (2018). ResearchGate. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2006). Organic Letters. [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery (Vol. 1). The Royal Society of Chemistry.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2015). ResearchGate. [Link]

  • Suzuki Coupling. (2023). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2013). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angewandte Chemie International Edition. [Link]

Sources

The Versatile Scaffold: 5-(3-Methoxyphenyl)pyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success. Among the privileged heterocyclic structures, the aminopyridine motif has consistently demonstrated its value, serving as a versatile building block for a multitude of biologically active agents. This guide focuses on a particularly valuable derivative, 5-(3-Methoxyphenyl)pyridin-2-amine, exploring its application in the design and synthesis of novel therapeutics. We will delve into its role as a key intermediate, providing detailed protocols for its derivatization and examining the structure-activity relationships (SAR) of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The this compound Scaffold: A Gateway to Diverse Biological Targets

The this compound structure combines the essential features of a 2-aminopyridine, a known "hinge-binding" motif for many kinases, with a methoxyphenyl substituent that can be strategically modified to fine-tune potency, selectivity, and pharmacokinetic properties. This combination makes it an attractive starting point for the development of inhibitors for a range of enzyme families and modulators of receptor systems.

Our exploration will focus on two key areas where this scaffold has shown significant promise: the development of protein kinase inhibitors and its potential application in targeting G-protein coupled receptors (GPCRs).

Application in Kinase Inhibition: A Privileged Motif for Hinge Binding

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 2-aminopyridine core of our subject molecule is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

dot

Caption: Hydrogen bonding of the 2-aminopyridine scaffold to the kinase hinge region.

Synthesis of Kinase Inhibitor Analogs via Palladium-Catalyzed Cross-Coupling

A cornerstone of modern medicinal chemistry is the ability to rapidly generate diverse libraries of compounds for biological screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for this purpose. The 2-amino-5-halopyridine precursor to our scaffold of interest is an ideal substrate for such transformations, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-aminopyridine Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-2-aminopyridine with an arylboronic acid.

Materials:

  • 5-Bromo-2-aminopyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90-100 °C for 12-18 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminopyridine.

dot```dot graph Suzuki_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Reaction Setup:\n5-Bromo-2-aminopyridine,\nArylboronic acid, Base, Catalyst"]; Reaction [label="Heating under\nInert Atmosphere"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Product [label="Pure 5-Aryl-2-aminopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Purification -> Product; }``` Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published in a consolidated form, we can extrapolate from related series of kinase inhibitors. For instance, in the development of Src kinase inhibitors, modifications to the phenyl ring at the 5-position of a thieno[3,2-b]pyridine core significantly impacted potency. Similarly, in the design of PI3K/mTOR inhibitors based on a pyrido[3,2-d]pyrimidine scaffold, the nature of the substituent at the 7-position (analogous to the 5-position of our pyridine core) was crucial for activity and selectivity.

[1]Table 1: General SAR Trends for 2-Aminopyridine-based Kinase Inhibitors

Position of ModificationGeneral ObservationPotential Impact
5-Position (Phenyl Ring) Introduction of small, electron-donating or -withdrawing groups.Can modulate potency and selectivity by interacting with specific pockets in the ATP-binding site.
Meta-position of Phenyl Ring The methoxy group can serve as a hydrogen bond acceptor or be replaced with other functional groups.Influences solubility, metabolic stability, and can introduce new interactions with the target protein.
2-Amino Group Alkylation or acylation.Can alter the hinge-binding interactions and impact selectivity across the kinome.

Emerging Applications in GPCR Modulation

G-protein coupled receptors represent another major class of drug targets. While the 2-aminopyridine scaffold is more traditionally associated with kinase inhibition, its derivatives have also been explored as allosteric modulators of GPCRs. Allosteric modulators bind to a site distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological profile.

The 3-methoxyphenyl group of our scaffold can be a key interaction motif within the allosteric binding pockets of certain GPCRs. The development of selective ligands for GPCRs is an active area of research with significant therapeutic potential in neurodegenerative diseases and other CNS disorders.

[2]dot

Caption: Allosteric modulation of a G-protein coupled receptor.

Future Directions and Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics targeting a range of biological targets. Its synthetic tractability, coupled with the proven utility of the 2-aminopyridine motif in medicinal chemistry, makes it an attractive platform for lead discovery and optimization.

Future research efforts should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions on both the pyridine and phenyl rings is needed to build a robust understanding of the SAR for various biological targets.

  • Exploration of diverse biological targets: Beyond kinases and GPCRs, this scaffold should be screened against other relevant target classes to uncover new therapeutic opportunities.

  • Pharmacokinetic and pharmacodynamic profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and in vivo efficacy studies of promising analogs are crucial for their translation into clinical candidates.

References

  • Pant, A., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases.
  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
  • Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(21), 6644-6647.
  • Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5343.
  • Royal Society of Chemistry. (2024). Kinases Home. RSC Publishing.
  • Gali-Muhtasib, H., et al. (2012). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Medicinal Chemistry Research, 21, 3214-3224.
  • Li, M., et al. (2022). Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide. Frontiers in Pharmacology, 13, 1061705.
  • de la Herrán, G., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis.
  • Bjornsson, T. D., et al. (2003). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 56(3), 241-253.
  • Griffioen, G., et al. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases. ACS Chemical Neuroscience, 3(10), 821-823.
  • Borroto-Escuela, D. O., et al. (2014). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 83, 1-9.
  • Ismaili, L., et al. (2016).
  • Li, C., et al. (2023).
  • Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals, 16(12), 1686.
  • Ruiz-Micaelo, B., et al. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(13), 8613-8691.
  • Martí-Solano, M., et al. (2022). Special Issue “GPCRs: Ligands and beyond 2022”. International Journal of Molecular Sciences, 23(11), 5917.
  • Chen, J., et al. (2019). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 9(46), 26867-26871.
  • Khabir, M. T., et al. (2023). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Pharmaceuticals, 16(11), 1548.
  • Li, C., et al. (2023).
  • Sharma, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
  • Wang, Y., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC, 2023(1), 1-29.
  • Yang, D., et al. (2021). Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry, 64(22), 16215-16246.
  • Ansanay, H., et al. (2020). Chemobiology of GPCRs. Chemical Science, 11(26), 6824-6829.
  • Li, C., et al. (2023).
  • Cilibrizzi, A., et al. (2007). Progress in 5Hbe[2]nzopyrano[4,3-d]pyrimidin-5-amine series: 2-methoxy derivatives effective as antiplatelet agents with analgesic activity. Il Farmaco, 62(1), 45-53.

Sources

Application Notes & Protocols: Development of Kinase Inhibitors from a 5-(3-Methoxyphenyl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[3] This document provides a comprehensive guide for researchers and drug development professionals on the systematic development of novel kinase inhibitors starting from a promising, yet underexplored, 5-(3-methoxyphenyl)pyridin-2-amine scaffold. This scaffold leverages the well-established 2-aminopyridine moiety, a privileged structure known to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4][5] We will detail a logical, field-proven workflow encompassing scaffold synthesis, primary biochemical screening, structure-activity relationship (SAR) optimization, kinome-wide selectivity profiling, and cellular-level characterization. Each section provides not only step-by-step protocols but also the underlying scientific rationale to empower researchers to make informed decisions throughout the discovery pipeline.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The human kinome comprises over 500 protein kinases, making them one of the largest and most therapeutically relevant enzyme families.[1] The development of small molecule inhibitors that target the ATP-binding site has been a highly successful strategy, resulting in numerous FDA-approved drugs.[6] A key to this success lies in identifying and optimizing chemical scaffolds that can effectively compete with endogenous ATP.

The 2-aminopyridine core is a cornerstone of kinase inhibitor design.[4][5] Its nitrogen atom within the pyridine ring and the exocyclic amino group act as hydrogen bond acceptors and donors, respectively, perfectly mimicking the adenine portion of ATP and anchoring the molecule to the kinase's "hinge" region.[4] This interaction provides a robust foundation for achieving high-affinity binding.

The this compound scaffold builds upon this foundation by introducing a substituted phenyl ring at the 5-position. This vector allows for synthetic exploration into the solvent-exposed region of the ATP pocket, providing a powerful handle to modulate potency, selectivity, and physicochemical properties. The methoxy substituent, in particular, offers a starting point for probing interactions within this pocket and can be readily modified to fine-tune the compound's profile. This guide outlines a complete workflow to exploit the potential of this scaffold.

Scaffold Synthesis and Library Generation

Expertise & Experience: The first critical step in a scaffold-based discovery program is the ability to rapidly and efficiently generate a library of chemical analogs. This allows for a systematic exploration of the chemical space around the core structure to build a robust Structure-Activity Relationship (SAR). We employ a Suzuki cross-coupling strategy, a reliable and versatile reaction in medicinal chemistry, to attach various aryl and heteroaryl groups.

Protocol 1: Synthesis of 5-Aryl-pyridin-2-amine Analogs via Suzuki Coupling

This protocol describes a general method for synthesizing derivatives of the core scaffold. The key step is the palladium-catalyzed Suzuki coupling between a boronic acid/ester and a halogenated pyridine.

Workflow Diagram:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Purification cluster_2 Step 3: Characterization Start 5-Bromo-pyridin-2-amine Reaction1 Reaction Mixture (Toluene/EtOH/Water, 70°C) Start->Reaction1 Reactants Reagent1 Aryl Boronic Acid (e.g., 3-Methoxyphenylboronic acid) Reagent1->Reaction1 Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na2CO3) Catalyst->Reaction1 Conditions Purification Aqueous Workup & Column Chromatography Reaction1->Purification Characterization LC-MS, NMR Purification->Characterization Product 5-Aryl-pyridin-2-amine Product Characterization->Product

Caption: Synthetic workflow for 5-aryl-pyridin-2-amine analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial, add 5-bromo-pyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 70-90 °C for 2-12 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., heptane/ethyl acetate) to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR and LC-MS analysis.

Primary Screening and Hit Identification

Expertise & Experience: Once a focused library of compounds is synthesized, the next step is to screen them against the kinase target of interest to identify initial "hits." A robust, high-throughput biochemical assay is essential.[1] We recommend a luminescence-based assay that measures ATP consumption, as it is a universal method applicable to nearly any kinase and provides a strong, reliable signal.

Protocol 2: In Vitro Kinase Activity/Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is converted into a luminescent signal.

Workflow Diagram:

G cluster_workflow ADP-Glo™ Assay Workflow A 1. Dispense Kinase, Substrate, Buffer, and Test Compound (Varying concentrations) B 2. Add ATP to initiate Kinase Reaction (Incubate at RT) A->B C 3. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP B->C D 4. Add Kinase Detection Reagent to convert ADP to ATP, then generate light via Luciferase C->D E 5. Measure Luminescence (RLU) D->E F 6. Data Analysis: Plot RLU vs. [Inhibitor] Calculate IC50 E->F

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations. Serially dilute the test compounds from the synthesized library in DMSO, then further dilute in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a kinase/substrate mixture.

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.[7] Incubate for 60 minutes at room temperature.

  • Termination and ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step also removes any unconsumed ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Controls (Self-Validation):

    • Positive Control: A known inhibitor of the target kinase.[1]

    • Negative Control: DMSO vehicle only (represents 0% inhibition).

    • No Enzyme Control: To determine background signal.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of kinase activity).[7]

Data Presentation: Initial Hit Identification

Compound IDR1 Group (at 5-position)IC50 vs. Target Kinase (nM)
LEAD-001 3-Methoxyphenyl850
LEAD-002 4-Methoxyphenyl1,200
LEAD-003 3,5-Dimethoxyphenyl450
LEAD-004 Phenyl>10,000

This is hypothetical data for illustrative purposes.

From this initial screen, LEAD-003 emerges as the most promising hit for further optimization.

Lead Optimization and SAR Analysis

Expertise & Experience: With a validated hit in hand, the goal of lead optimization is to systematically modify the molecule to improve potency, selectivity, and drug-like properties. The this compound scaffold is well-suited for this process.

  • The Hinge Binder (2-aminopyridine): This moiety is generally considered inviolable as it is critical for anchoring the molecule.

  • The Phenyl Ring (R1): This is the primary target for modification. We can explore:

    • Positional Isomers: Moving the methoxy group (e.g., from the 3- to 2- or 4-position) to probe the pocket's topology.

    • Substitution: Replacing the methoxy group with other electron-donating or electron-withdrawing groups (e.g., -Cl, -F, -CH₃, -CF₃) to alter electronic and steric interactions.

    • Bioisosteres: Replacing the phenyl ring with other aromatic systems (e.g., pyrazole, thiazole) to explore different hydrogen bonding opportunities and vector orientations.

  • Type II Inhibitor Strategy: A particularly powerful strategy is to design modifications that can access the allosteric "back pocket" adjacent to the ATP site, which is only available in the inactive "DFG-out" conformation.[8][9][10] This often leads to inhibitors with greater selectivity.[10] This typically involves adding larger, flexible, and hydrophobic groups that can occupy this pocket.

Data Presentation: SAR Expansion Table

Compound IDR1 Group (at 5-position)IC50 vs. Target Kinase (nM)IC50 vs. Off-Target Kinase X (nM)
LEAD-003 3,5-Dimethoxyphenyl4502,500
OPT-001 3-Methoxy-5-fluorophenyl1503,000
OPT-002 3-Methoxy-5-(morpholino)phenyl255,000
OPT-003 3-Methoxy-5-(4-methylpiperazin-1-yl)phenyl8>10,000

This is hypothetical data for illustrative purposes.

The SAR data suggests that adding a basic amine moiety at the 5-position of the phenyl ring significantly improves both potency and selectivity, with OPT-003 emerging as a highly potent and selective lead compound.

Kinome-Wide Selectivity Profiling

Expertise & Experience: A potent compound is of little therapeutic value if it inhibits dozens of other kinases, leading to potential toxicity. Therefore, assessing the selectivity of an optimized lead across the human kinome is a mandatory step.[11] This is typically done by screening the compound at a single, high concentration (e.g., 1 µM) against a large panel of kinases.

Protocol 3: Kinome-Wide Profiling (e.g., KINOMEscan™)

This protocol outlines the general principle of a competitive binding assay used for broad kinome profiling.[12] In this format, a test compound is competed against an immobilized ligand for binding to a large number of kinases. The amount of kinase bound to the solid support is measured, typically by qPCR.

Conceptual Diagram of Selectivity:

G cluster_0 Compound A (Promiscuous) cluster_1 Compound B (Selective) node_A Kinase 1 Kinase 2 Kinase 3 Kinase 4 Kinase 5 Kinase 6 Kinase 7 Kinase 8 ... node_B Kinase 1 Kinase 2 Kinase 3 Kinase 4 Kinase 5 Kinase 6 Kinase 7 Kinase 8 ... Target Target Kinase Target->node_A:f3 Strong Hit Target->node_B:f3 Strong Hit OffTarget1 Off-Target 1 OffTarget1->node_A:f1 Hit OffTarget2 Off-Target 2 OffTarget2->node_A:f6 Hit OffTarget3 Off-Target 3 OffTarget3->node_A:f0 Hit

Caption: Promiscuous vs. Selective kinase inhibitor profiles.

Methodology Overview:

  • Assay Principle: Kinases are tagged with DNA and tested for their ability to bind to an immobilized ligand. Test compounds are added in solution to compete for this binding.

  • Screening: The lead compound (e.g., OPT-003 ) is screened at a concentration of 1 µM against a panel of over 400 human kinases.

  • Quantification: The amount of kinase remaining bound to the solid support after incubation and washing is quantified by qPCR of the DNA tag.

  • Data Interpretation: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding of the test compound. A common threshold for a significant "hit" is %Ctrl < 10 or %Ctrl < 1. The data provides a comprehensive overview of the compound's selectivity profile.

Cellular Characterization

Expertise & Experience: Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to confirm that the inhibitor can enter cells, engage its target in the complex cellular environment, and elicit a desired biological response (e.g., inhibiting cancer cell proliferation).[1]

Protocol 4: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells from a relevant cancer cell line (e.g., one known to be dependent on the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the lead inhibitor (e.g., OPT-003 ). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate (luciferin) for the luciferase reaction that is driven by the ATP from the viable cells.

  • Data Acquisition: Shake the plate to mix and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition).[13]

Next Steps: Promising compounds would subsequently be evaluated in more advanced models, including in vivo pharmacokinetic (PK), pharmacodynamic (PD), and tumor xenograft efficacy studies to assess their potential as clinical candidates.[1]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. By following a structured and logical progression from synthesis and primary screening to rigorous SAR optimization and selectivity profiling, researchers can efficiently identify potent and selective lead compounds. The protocols and strategic insights provided in this guide offer a robust framework for navigating the complexities of the kinase inhibitor discovery process, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • In vitro and in vivo assays of protein kinase CK2 activity. (2010). Methods in Enzymology.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). Journal of Medicinal Chemistry.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. (n.d.). NIH.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
  • A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in. (n.d.). Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Kinome Profile. (n.d.). ChemDiv.
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed.
  • Extending kinome coverage by analysis of kinase inhibitor broad profiling d
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PubMed.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • Kinome Profiling. (n.d.). PMC - PubMed Central.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). PubMed.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014).
  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. (n.d.). ChemRxiv.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024). PubMed.
  • The Development of BTK Inhibitors: A Five-Year Update. (2021).
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (n.d.). MDPI.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). NIH.

Sources

High-performance liquid chromatography (HPLC) method for analyzing aminopyridine purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of aminopyridine from its potential process-related impurities. Aminopyridines are crucial building blocks in the pharmaceutical industry, and ensuring their purity is paramount for the safety and efficacy of the final drug products.[1] This guide provides a comprehensive protocol, from method development considerations to full validation according to the International Council for Harmonisation (ICH) guidelines, tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Aminopyridines

Aminopyridines are a class of heterocyclic aromatic amines that exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[2][3] These compounds are foundational precursors in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Given their reactive nature, the synthesis of aminopyridines, often via methods like the Chichibabin reaction, can result in various impurities, such as dimers or hydroxypyridines.[3][4]

The hydrophilic and basic nature of aminopyridines (pKa typically around 5.2-6) presents a unique challenge for reversed-phase HPLC.[5] Poor peak shape and retention are common issues. This application note describes a robust reversed-phase HPLC (RP-HPLC) method that overcomes these challenges through careful selection of the stationary phase, mobile phase composition, and pH control.

Method Development: A Rationale-Driven Approach

The primary objective is to develop a stability-indicating HPLC method capable of separating the main aminopyridine peak from its potential impurities and degradation products.

Column Selection: The Heart of the Separation

A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for the separation of moderately polar compounds like aminopyridines.[1][6][7] The choice of a modern, high-purity silica-based C18 column ensures minimal silanol interactions, which can cause peak tailing with basic analytes.

Mobile Phase Optimization: Controlling Retention and Peak Shape
  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and UV cutoff, providing better resolution and baseline stability.

  • Aqueous Phase and pH Control: Aminopyridines are basic compounds. To ensure good peak shape and consistent retention, it is crucial to control the ionization state of the analyte. A mobile phase pH of 3.0, adjusted with orthophosphoric acid, is selected.[1] At this pH, the aminopyridine will be protonated, leading to improved interaction with the stationary phase and sharper peaks.

  • Elution Mode: A gradient elution is employed to ensure the timely elution of both the polar aminopyridine and any less polar impurities, providing a comprehensive purity profile within a reasonable run time.[1]

Detector Wavelength Selection

The UV detector wavelength is set to 280 nm, which provides a good response for various aminopyridine isomers and their potential impurities.[6][7] A Diode Array Detector (DAD) is recommended to assess peak purity and to identify any co-eluting impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Chromatographic Column: Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm, or equivalent.[6][7]

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade)

    • Aminopyridine Reference Standard and sample material

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water, adjusted to pH 3.0.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Aminopyridine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the aminopyridine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 35 °C[6][7]
Detection Wavelength 280 nm[6][7]
Injection Volume 10 µL[6][7]
System Suitability Test (SST)

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis.[1] Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5[1]
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is mandatory to ensure its suitability for its intended purpose.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by comparing the chromatograms of a blank, the standard solution, and a sample solution. Peak purity analysis using a DAD is also a powerful tool to demonstrate specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five concentrations of the aminopyridine reference standard over the range of 50% to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the aminopyridine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.[9]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.[9]

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally acceptable.[9]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[9]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).[12]

  • Acceptance Criteria: The system suitability parameters should still be met, and the %RSD of the results should not be significantly affected.[12]

Data Presentation and Workflow Visualization

Workflow for HPLC Purity Analysis of Aminopyridine

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phases A & B prep_solutions Prepare Standard & Sample Solutions prep_mobile->prep_solutions instrument_setup Instrument Setup & Equilibration prep_solutions->instrument_setup sst System Suitability Test (SST) instrument_setup->sst sample_injection Inject Blank, Standard, & Samples sst->sample_injection integration Chromatogram Integration sample_injection->integration calculation Calculate Purity (% Area) integration->calculation report Generate Final Report calculation->report

Caption: High-level workflow for aminopyridine purity analysis.

Method Validation Logical Flow

Validation_Flow start Method Development Complete specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Method Validated robustness->validated

Caption: Logical progression of HPLC method validation.

Conclusion

The HPLC method detailed in this application note is demonstrated to be robust, reliable, and suitable for the routine purity analysis of aminopyridines in a quality control environment. By following the outlined protocol and validation procedures, laboratories can ensure the generation of accurate and reproducible data, contributing to the overall quality and safety of pharmaceutical products.

References

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Springer. (n.d.). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Retrieved from [Link]

  • Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Advances in Biology & Biotechnology, 24(5), 49-65. [Link]

  • Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Asian Journal of Chemical Sciences, 8(2), 338-355. [Link]

  • Kumar, A., et al. (2020). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. International Journal of Pharmaceutical Quality Assurance, 11(2), 263-269. [Link]

Sources

A Robust LC-MS/MS Protocol for the High-Sensitivity Detection of 5-(3-Methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 5-(3-Methoxyphenyl)pyridin-2-amine. This compound is a valuable building block in medicinal chemistry and drug discovery, making a reliable analytical method crucial for its advancement in research and development pipelines. The protocol herein is designed for robustness and accuracy, addressing critical aspects from sample preparation to data acquisition and method validation, in line with established international guidelines.

Introduction and Analyte Overview

This compound is a heterocyclic aromatic amine of significant interest in the synthesis of novel pharmaceutical compounds. Its structural motifs are present in various biologically active molecules, including tubulin polymerization inhibitors.[1] The ability to accurately measure its concentration in diverse matrices, such as in-process reaction mixtures or biological fluids, is essential for pharmacokinetic studies, metabolism research, and quality control.

This guide provides a detailed protocol grounded in established bioanalytical principles, explaining the rationale behind each step to ensure both technical accuracy and practical applicability for researchers.

Analyte Physicochemical Properties:

  • Chemical Structure: Chemical structure of this compound Source: PubChem CID 20099809[2]

  • Molecular Formula: C₁₂H₁₂N₂O[2]

  • Molecular Weight: 200.24 g/mol [2]

  • Key Characteristics: The presence of a pyridine ring and a primary amine group confers basic properties to the molecule. These nitrogen atoms are readily protonated, making the compound highly suitable for positive mode electrospray ionization (ESI), a common and sensitive technique for such molecules.[3][4]

Experimental Workflow: From Sample to Signal

The overall analytical workflow is designed to ensure the removal of interfering matrix components and to optimize the analyte for introduction into the LC-MS/MS system.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Spike Spike with Internal Standard (IS) Sample->Spike Extraction Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC Liquid Chromatography Separation (Reversed-Phase) Drydown->LC MS Mass Spectrometry Detection (ESI+, MRM Mode) LC->MS Quant Quantification & Analysis MS->Quant

Caption: Overall experimental workflow for the analysis of this compound.

Detailed Methodologies

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. The goal is to remove interferences like proteins and salts that can cause ion suppression and contaminate the LC-MS system.[5]

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This method is fast and effective for high-protein matrices.[6]

  • Aliquot: Transfer 100 µL of the plasma or serum sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to account for variability in extraction and ionization.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent denatures and precipitates the proteins.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Transfer: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube or a well plate for analysis.[7]

  • Dilution (Optional): The supernatant can be diluted with water containing 0.1% formic acid if the analyte concentration is expected to be high.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is effective for cleaning up samples and can concentrate the analyte, thereby increasing sensitivity.

  • Aliquot: To 200 µL of the aqueous sample (e.g., urine or reaction mixture), add the internal standard.

  • pH Adjustment: Adjust the sample pH to >8.0 using a suitable base (e.g., ammonium hydroxide) to ensure the analyte is in its neutral form, facilitating extraction into an organic solvent.

  • Extraction: Add 600 µL of a water-immiscible organic solvent such as methyl-tert-butyl ether (MTBE) or ethyl acetate.[8][9]

  • Vortex: Mix vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[7]

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[10]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) before injection into the LC-MS system.[10]

Liquid Chromatography (LC) Conditions

The basic nature of the analyte necessitates an acidic mobile phase to ensure good peak shape through protonation. A reversed-phase C18 column is well-suited for retaining this moderately polar compound.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent[11]
Column Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)[12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C[3]
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Mass Spectrometry (MS) Conditions

Due to the presence of basic nitrogen atoms, positive mode electrospray ionization (ESI+) is the preferred method.[3] Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9][11][13]

ParameterRecommended Setting
Mass Spectrometer Agilent 6470A Triple Quadrupole or equivalent[11]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions Note: These values should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound201.1186.115Quantifier
This compound201.1158.125Qualifier

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule [M+H]⁺ at m/z 201.1 is key to developing a selective MRM method. Collision-induced dissociation (CID) is expected to induce characteristic losses.[14]

Fragmentation cluster_frag Proposed Fragmentation of [M+H]⁺ parent Precursor Ion m/z 201.1 frag1 Loss of CH₃ radical (-15 Da) m/z 186.1 parent->frag1 CID frag2 Loss of CO from frag1 (-28 Da) m/z 158.1 frag1->frag2 CID

Caption: Proposed fragmentation pathway for this compound under CID.

Method Validation

A robust analytical method requires thorough validation to ensure its reliability. The protocol should be validated according to guidelines from regulatory bodies like the FDA and EMA.[15][16][17]

Key Validation Parameters:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared using at least six non-zero standards in the matrix. The response should be linear with a correlation coefficient (r²) of >0.99.[17]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[9]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically ≤20%).[11]

  • Matrix Effect: Evaluated to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte. This is often done by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution.[5]

  • Stability: The stability of the analyte in the matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the reliable detection of this compound. By detailing the rationale behind sample preparation, chromatographic separation, and mass spectrometric detection, this protocol serves as a robust starting point for researchers. Adherence to the outlined method validation principles will ensure the generation of high-quality, reproducible data suitable for demanding applications in pharmaceutical research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Jayalath, N., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Tecan Blog. Retrieved from [Link]

  • Jayalath, N., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Rudzki, P. J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • University of Tartu. (n.d.). Web course "LC-MS Method Validation". Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chen, P., et al. (2018). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Kinase Assays Using Aminopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rise of Aminopyridine Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell cycle progression, metabolism, and signal transduction.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[3][4]

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Among the diverse chemical scaffolds used to design these inhibitors, the aminopyridine core has emerged as a particularly valuable starting point.[5][6] Aminopyridine-based inhibitors are often designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase.[6][7] The versatility of the aminopyridine scaffold allows for the development of highly potent and selective inhibitors against a range of kinases.[6][7][8]

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on performing in vitro kinase assays with a focus on characterizing aminopyridine-based inhibitors. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide insights into data interpretation and troubleshooting.

Choosing the Right Assay Format: A Critical First Step

The selection of an appropriate in vitro kinase assay format is paramount for generating reliable and reproducible data.[9] Several technologies are available, each with its own set of advantages and limitations.[4] The choice often depends on factors such as the specific kinase, the desired throughput, and the available laboratory equipment.[10]

Assay Technology Principle Advantages Disadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[11][12][13]Considered the "gold standard" for direct measurement of catalytic activity.[14][15] High sensitivity and universally applicable.[14][16]Requires handling of radioactive materials and specialized equipment for detection (scintillation counter or phosphorimager).[12][17] Lower throughput.
Luminescence-Based Assays Measures either the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[18][19]Homogeneous "add-and-read" format, suitable for high-throughput screening (HTS).[2][20] High sensitivity and good signal-to-background ratios.[20]Susceptible to interference from compounds that affect the luciferase enzyme.[2][10]
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[1] Includes methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[9]Non-radioactive and amenable to HTS. Can provide real-time kinetic data.[1]Can be affected by compound autofluorescence or quenching.[9] May require specific antibodies or modified substrates.[4]

For the purpose of this guide, we will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, due to its widespread use, high sensitivity, and adaptability for inhibitor profiling.[18][21]

Experimental Design: A Self-Validating System

A robust in vitro kinase assay is designed to be a self-validating system. This means incorporating the necessary controls to ensure that the observed results are a true reflection of the kinase's activity and the inhibitor's potency.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Setup (Controls & Test Compounds) reagents->plate initiate Initiate Reaction (Add ATP/Substrate Mix) plate->initiate incubate Incubate at RT initiate->incubate terminate Terminate Reaction (Add ADP-Glo™ Reagent) incubate->terminate detect_reagent Add Kinase Detection Reagent terminate->detect_reagent detect_incubate Incubate at RT detect_reagent->detect_incubate read Read Luminescence detect_incubate->read normalize Normalize Data read->normalize curve_fit Dose-Response Curve Fitting normalize->curve_fit ic50 Determine IC50 curve_fit->ic50

Caption: Workflow of an in vitro kinase inhibition assay.

Mechanism of Action of Aminopyridine-Based Inhibitors

The majority of aminopyridine-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase.[6][7] Understanding this mechanism is crucial for proper assay design.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Aminopyridine kinase Kinase Active Site ATP Binding Pocket phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation adp ADP kinase->adp no_phosphorylation No Phosphorylation kinase->no_phosphorylation atp ATP atp->kinase:f1 substrate Substrate substrate->kinase:f0 inhibitor Aminopyridine Inhibitor inhibitor->kinase:f1 Competitive Binding atp_blocked ATP atp_blocked->kinase:f1

Caption: Mechanism of ATP-competitive inhibition.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC50 value of an aminopyridine-based inhibitor against a target kinase.[18][22]

Materials and Reagents
  • Kinase: Purified recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Inhibitor: Aminopyridine-based inhibitor stock solution (e.g., 10 mM in DMSO).

  • ATP: Adenosine triphosphate solution.

  • Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit: (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Microplate Reader: Capable of measuring luminescence.

Experimental Procedure
  • Inhibitor Preparation: Prepare a serial dilution of the aminopyridine inhibitor in the kinase buffer. It is crucial to maintain a constant final DMSO concentration across all wells to avoid solvent effects.[9]

  • Reaction Mixture Preparation: In a microplate, combine the kinase buffer, the kinase, the substrate, and the diluted inhibitor (or DMSO for control wells).

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[3][22]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the reaction.

  • Reaction Termination: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP in the well. Incubate for 40 minutes at room temperature.[18][20]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[18][20]

  • Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[2][19]

Controls for a Self-Validating Assay
  • No-Enzyme Control: Contains all reaction components except the kinase. This determines the background signal.

  • No-Inhibitor (Vehicle) Control: Contains all reaction components, including the kinase and the same concentration of DMSO as the inhibitor wells. This represents 100% kinase activity.

  • Positive Control Inhibitor: A known inhibitor of the target kinase should be included to validate the assay's ability to detect inhibition.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence of the no-enzyme control from all other wells.

  • Normalization: Normalize the data by expressing the kinase activity in the inhibitor-treated wells as a percentage of the no-inhibitor (vehicle) control.

    • % Activity = (Luminescence_inhibitor / Luminescence_vehicle) * 100

  • IC50 Determination: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[23][24][25]

Inhibitor Concentration (nM) Luminescence (RLU) % Kinase Activity
0 (Vehicle)1,500,000100
11,350,00090
10975,00065
50750,00050
100450,00030
1000150,00010
No Enzyme50,0000

Troubleshooting and Advanced Considerations

  • High Background Signal: This could be due to contaminating ATPase activity in the enzyme preparation or substrate. Ensure the purity of all reagents.[9]

  • Low Signal-to-Background Ratio: Optimize the concentrations of the kinase, substrate, and ATP, as well as the incubation time.

  • Distinguishing ATP-Competitive vs. Non-Competitive Inhibition: To confirm the ATP-competitive mechanism of an aminopyridine inhibitor, the IC50 value can be determined at multiple ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases.[26][27]

  • Compound Interference: Some compounds may directly inhibit the luciferase enzyme used in luminescence-based assays, leading to false-positive results.[9] It is advisable to perform a counterscreen to identify such compounds.

Conclusion

This application note provides a comprehensive framework for conducting in vitro kinase assays to characterize aminopyridine-based inhibitors. By understanding the underlying principles of the assay, carefully designing experiments with appropriate controls, and correctly analyzing the data, researchers can confidently determine the potency of their compounds and advance their drug discovery efforts. The use of robust and well-validated protocols is essential for generating high-quality data that can be reliably compared across different studies and laboratories.[3]

References

  • Auld, D. S., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614.
  • Ute K. Rescigno, et al. (2010). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 2(1), 1-14.
  • A Radioactive in vitro ERK3 Kinase Assay. Journal of Visualized Experiments. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • HotSpot Kinase Assay Protocol. Reaction Biology. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol.
  • Kettemer, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • El-Gokha, A. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8089-8104.
  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 141-151.
  • Scorah, N., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3645-3654.
  • Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69.
  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement), 4186.
  • Lu, H., et al. (2010). Integrated microfluidic and imaging platform for a kinase activity radioassay to analyze minute patient cancer samples. Analytical chemistry, 82(20), 8664–8671.
  • Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Journal of the American Chemical Society, 132(33), 11495-11505.
  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3469-3482.
  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 655-667.
  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2733-2746.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 473(15), 2237-2251.
  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388.
  • Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]

  • Filter binding assay. Wikipedia. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • In vitro kinase assay. Protocols.io. [Link]

  • Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.

Sources

Cell-based assays for evaluating the efficacy of 5-(3-Methoxyphenyl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Comprehensive Guide to Cell-Based Assays for Efficacy Evaluation of 5-(3-Methoxyphenyl)pyridin-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a privileged structure in modern medicinal chemistry, with derivatives frequently investigated as potent inhibitors of protein kinases critical to cancer cell proliferation and survival. Evaluating the efficacy of novel compounds from this class requires a systematic, multi-tiered approach using robust cell-based assays. This guide provides a strategic framework and detailed protocols for moving from broad phenotypic screening to specific mechanistic validation. We will cover foundational assays for assessing cytotoxicity, apoptosis, and cell cycle arrest, followed by advanced methodologies to confirm intracellular target engagement and inhibition of kinase activity. The causality behind experimental choices and the importance of self-validating systems through appropriate controls are emphasized throughout.

Introduction: A Strategic Approach to Efficacy Testing

The journey of a candidate drug molecule from synthesis to clinical relevance is underpinned by rigorous preclinical evaluation. For compounds like the this compound derivatives, which are often designed as kinase inhibitors, cell-based assays provide the first crucial insights into their biological activity in a physiologically relevant context.[1][2] Unlike purely biochemical assays that use purified proteins, cell-based assays account for critical factors such as cell permeability, metabolic stability, and off-target effects, offering a more holistic view of a compound's potential.[3]

This guide advocates for a tiered screening cascade. The initial goal is to answer a broad question: "Does the compound have an effect on cancer cells?" This is accomplished with foundational assays. Positive hits are then advanced to answer a more specific question: "How does the compound exert its effect?" This is where mechanistic assays become indispensable for elucidating the mode of action.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Phenotypic Characterization cluster_2 Tier 3: Mechanistic Validation a Cell Viability Assay (Determine IC50) b Apoptosis Assay (Measure Caspase 3/7) a->b Active Compounds c Cell Cycle Analysis (Propidium Iodide Staining) a->c Active Compounds d Target Engagement Assay (e.g., CETSA) b->d Confirm Mechanism c->d Confirm Mechanism e In-Cell Target Activity (Phospho-Protein Quantification) d->e Validate Functional Effect

Caption: A tiered workflow for evaluating novel compounds.

Foundational Assays: Assessing Global Cellular Effects

The first step is to determine if a derivative has a cytotoxic or cytostatic effect on a panel of relevant cancer cell lines. These assays are typically high-throughput and provide the initial dose-response data needed for further studies.

Principle of Cell Viability Assays

Cell viability assays are essential for determining the concentration of a compound required to inhibit cellular proliferation by 50% (IC50).[4][5] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure ATP levels, which serve as a direct indicator of metabolic activity. A decrease in ATP is proportional to the number of viable cells.[6] This method is highly sensitive and has a broad linear range, making it ideal for primary screening.[7]

Principle of Apoptosis Assays

If a compound reduces cell viability, the next logical step is to determine if it does so by inducing programmed cell death (apoptosis). A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[6] The Caspase-Glo® 3/7 Assay provides a simple "add-mix-measure" protocol that uses a luminogenic substrate for these caspases.[8][9] The amount of light generated is directly proportional to the amount of caspase activity, providing a quantitative measure of apoptosis induction.[10]

Principle of Cell Cycle Analysis

Many anti-cancer agents, especially kinase and tubulin inhibitors, function by disrupting the cell division cycle.[11][12] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[13] Since the amount of DNA doubles from the G1 to the G2/M phase, the fluorescence intensity of PI-stained cells allows for the quantification of cells in the G0/G1, S, and G2/M phases.[14][15] An accumulation of cells in a specific phase suggests the compound interferes with progression through that checkpoint.

Mechanistic Assays: Elucidating the Mode of Action

Once a compound demonstrates desirable phenotypic effects, it is critical to confirm that it acts via its intended mechanism. This involves verifying that the compound physically interacts with its target protein within the cell and inhibits its biological function.

Principle of Target Engagement Assays

Quantifying that a drug binds to its intended protein in a living system is a crucial step known as target engagement.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle that when a ligand binds to a protein, it generally increases the protein's stability against heat-induced denaturation.[18] By treating cells with the compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble target protein remaining (e.g., by Western Blot or ELISA), one can observe a "thermal shift" in the presence of a binding compound. This provides direct evidence of target engagement in a physiological context.[19][20]

Principle of In-Cell Target Activity Assays

For kinase inhibitors, target engagement must be linked to a functional reduction in kinase activity. This is best measured by quantifying the phosphorylation of a known downstream substrate of the target kinase.[1][21] For example, if the target is a receptor tyrosine kinase like VEGFR2, its activation leads to the phosphorylation of downstream proteins.[22][23] A cell-based ELISA or Western blot using a phospho-specific antibody can be used to measure the levels of a specific phosphorylated substrate in treated versus untreated cells.[24] A potent inhibitor will cause a significant decrease in the phosphorylation of the substrate, confirming its mechanism of action.

G cluster_0 Kinase Inhibition Pathway ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ligand->receptor Binds atp ATP receptor->atp Binds substrate Downstream Substrate receptor->substrate Phosphorylates compound 5-(3-Methoxyphenyl) pyridin-2-amine Derivative compound->receptor Inhibits ATP Binding adp ADP atp->adp Hydrolysis p_substrate Phosphorylated Substrate (p-Substrate) substrate->p_substrate response Cellular Responses (Proliferation, Survival) p_substrate->response Activates Signaling

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Detailed Protocols

Disclaimer: These protocols are intended as a guide. Optimal cell densities, incubation times, and reagent concentrations should be empirically determined for each cell line and compound.

Protocol 1: CellTiter-Glo® 2.0 Cell Viability Assay
  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the this compound derivatives in culture medium. Add 10 µL of each concentration to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Caspase-Glo® 3/7 Assay
  • Assay Setup: Following the same cell seeding and compound treatment steps as the viability assay (Protocol 1), treat cells for a predetermined time point (e.g., 24, 48 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.

  • Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.[25]

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the test compound at 1x and 5x its IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[26]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[15]

Example Data Presentation

Effective communication of results is paramount. Data should be summarized in clear, concise tables.

Table 1: Cytotoxicity of Derivatives in Cancer Cell Lines

Compound Cell Line A (IC50, µM) Cell Line B (IC50, µM) Cell Line C (IC50, µM)
Derivative 1 0.85 1.23 0.92
Derivative 2 > 20 > 20 > 20
Derivative 3 0.15 0.21 0.11

| Positive Control | 0.05 | 0.08 | 0.04 |

Table 2: Effect of Derivative 3 (0.5 µM) on Apoptosis and Cell Cycle

Treatment Caspase 3/7 Activity (Fold Change vs. Vehicle) % Cells in G1 % Cells in S % Cells in G2/M
Vehicle (0.1% DMSO) 1.0 55.4 28.1 16.5

| Derivative 3 | 8.7 | 10.2 | 15.3 | 74.5 |

Conclusion

The systematic application of the cell-based assays described in this guide provides a robust framework for evaluating the efficacy of this compound derivatives. By progressing from broad phenotypic screens to specific, target-oriented mechanistic studies, researchers can confidently identify promising lead candidates, elucidate their mode of action, and build a strong data package for further preclinical and clinical development. The emphasis on understanding the principles behind each assay and incorporating rigorous controls ensures the generation of high-quality, reproducible, and trustworthy data.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • National Institutes of Health. (n.d.). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Retrieved from NIH website. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie website. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from BellBrook Labs website. [Link]

  • Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • O'Brien, J., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]

  • Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Retrieved from Amsbio website. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from Selvita website. [Link]

  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from Biocompare website. [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from ACS Publications website. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from Assay Genie website. [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from NIH website. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from Creative Diagnostics website. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • University of Queensland. (n.d.). Cell Cycle Tutorial Contents. Retrieved from University of Queensland website. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from Wikipedia website. [Link]

  • Molecular Diagnostic Laboratory. (n.d.). BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). Retrieved from Molecular Diagnostic Laboratory website. [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from PLOS One website. [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from PubMed website. [Link]

  • Labcorp. (n.d.). BCR-ABL1 Kinase Domain Mutation Analysis. Retrieved from Labcorp website. [Link]

  • Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service. Retrieved from Reaction Biology website. [Link]

  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved from Elabscience website. [Link]

  • Mayo Clinic Laboratories. (n.d.). BCR/ABL1, Tyrosine Kinase Inhibitor Resistance, Kinase Domain Mutation Screen. Retrieved from Mayo Clinic Laboratories website. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from NIH website. [Link]

  • National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from NIH website. [Link]

  • ResearchGate. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from ResearchGate website. [Link]

  • PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from PubMed website. [Link]

  • PubMed. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Retrieved from PubMed website. [Link]

Sources

Derivatization of 5-(3-Methoxyphenyl)pyridin-2-amine for biological evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 5-(3-Methoxyphenyl)pyridin-2-amine for Biological Evaluation

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of the this compound scaffold and the subsequent biological evaluation of the resulting compound library. The 2-aminopyridine framework is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents.[1] Its combination with a methoxyphenyl moiety presents a promising starting point for discovering novel therapeutics, particularly in oncology.[2][3] This guide details robust, field-proven protocols for N-arylation via Buchwald-Hartwig amination, methods for purifying pyridine derivatives, and established assays for screening kinase inhibition and cellular cytotoxicity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Strategic Rationale & Core Scaffold Synthesis

The this compound scaffold serves as an excellent starting point for library synthesis. The 2-amino group provides a versatile synthetic handle for introducing molecular diversity, while the biaryl core mimics structures known to interact with various biological targets, including protein kinases.[3][4] The primary goal is to generate a library of analogues by modifying the 2-amino position and to profile this library for anticancer activity.

The synthesis of the core scaffold is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its reliability and functional group tolerance in constructing C-C bonds.[5] The reaction couples a commercially available aminopyridine halide with a suitable boronic acid.[6]

Typical Synthesis of this compound:

A mixture of 5-bromo-2-aminopyridine (1.0 equiv.), 3-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.) is heated in a solvent system like 1,4-dioxane/water.[6][7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the desired product.[5]

Derivatization Workflow: Generating a Focused Library

The following diagram illustrates the overall workflow from the core scaffold to biological data, which forms the basis of this guide.

G A Core Scaffold This compound B Derivatization Protocol (e.g., Buchwald-Hartwig Amination) A->B Introduce Diversity C Compound Library (Diverse N-Aryl Derivatives) B->C D Purification & Characterization (HPLC, NMR, MS) C->D Quality Control E Primary Screening: Kinase Assay D->E Biological Evaluation F Secondary Screening: Cytotoxicity Assay E->F Assess Cellular Effect G Data Analysis (IC50/GI50, SAR) E->G F->G H Hit Compound Identification G->H Identify Leads

Caption: High-level workflow from synthesis to hit identification.

Protocol I: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] It is exceptionally well-suited for coupling aryl halides with the 2-aminopyridine core, a transformation that is often challenging using classical methods.[9]

Causality & Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical. The nitrogen atom of the pyridine ring can act as a ligand itself, potentially poisoning the palladium catalyst. Bulky, electron-rich phosphine ligands like Xantphos or dppf are used to promote the desired reductive elimination step and prevent catalyst inhibition.[8][10] We select Pd₂(dba)₃ as the palladium source and Xantphos as the ligand.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and interference with the catalytic cycle.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.).

    • Add the desired aryl bromide (1.1 mmol, 1.1 equiv.).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • In a separate vial, pre-mix the catalyst system: Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.05 mmol, 5 mol%). Add this mixture to the Schlenk flask.

  • Reaction Execution:

    • Add anhydrous toluene (5 mL) to the flask via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product should be purified via flash column chromatography.

Chromatography Troubleshooting for Pyridine Derivatives

Purifying basic compounds like pyridine derivatives on silica gel can be problematic, often leading to significant peak tailing.[11]

Cause: The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[11]

Solutions:

  • Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.5-1% v/v), to the eluent. The TEA will preferentially interact with the active silanol sites, shielding them from the analyte.[11]

  • pH Adjustment: Using a mobile phase with a slightly basic pH can help by keeping the pyridine derivative in its neutral form. However, this requires pH-stable columns for HPLC as traditional silica can dissolve at pH > 8.[11]

Protocol II: Kinase Inhibitor Screening

Given that many pyridine-containing molecules exhibit kinase inhibitory activity, a primary screen to assess this is a logical first step.[12][13] Radiometric assays, such as the HotSpot™ kinase assay, are considered the gold standard as they directly measure the transfer of ³³P from ATP to a substrate, minimizing false positives and negatives that can arise from indirect detection methods.[13]

Principle of Kinase Inhibition Assay:

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Kinase Kinase Product [³³P]-Substrate Kinase->Product Phosphorylation ATP [³³P]-ATP ATP->Product Phosphorylation NoProduct No/Low Signal ATP->NoProduct Reaction Blocked Substrate Substrate Substrate->Product Phosphorylation Substrate->NoProduct Reaction Blocked ADP ADP Inhibitor Test Compound BlockedKinase Kinase-Inhibitor Complex Inhibitor->BlockedKinase BlockedKinase->NoProduct Reaction Blocked

Caption: An inhibitor blocks the kinase, preventing phosphorylation.

Detailed Step-by-Step Protocol (Generic Radiometric Assay)
  • Reagent Preparation:

    • Compound Plates: Prepare serial dilutions of the synthesized derivatives in DMSO in a 96- or 384-well plate. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM for IC₅₀ determination.

    • Kinase Buffer: Prepare an appropriate buffer containing the active kinase enzyme.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide/protein substrate and [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[13]

  • Assay Execution:

    • Add a small volume (e.g., 5 µL) of the kinase buffer to each well of an assay plate.

    • Transfer a small amount (e.g., 100 nL) of the diluted compounds from the compound plate to the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[14]

    • Initiate the reaction by adding the Substrate/ATP mix (e.g., 5 µL).

    • Incubate for a defined period (e.g., 60-120 minutes) at 30 °C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a phosphocellulose paper or membrane, which binds the phosphorylated substrate.

    • Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity remaining on the membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol III: Cellular Cytotoxicity Evaluation (MTT Assay)

It is crucial to determine if a compound's activity (e.g., kinase inhibition) is due to specific target engagement or general toxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[19]

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log[concentration] and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Data Interpretation & Path Forward

The synthetic and biological data should be compiled to guide the next steps. A logic tree can help formalize the decision-making process for advancing a compound from a primary "hit" to a "lead" candidate.

G Start Primary Hit (Kinase IC50 < 1 µM) Check_Cyto Is GI50 > 10 µM? Start->Check_Cyto Good_SI Favorable Selectivity Index (SI > 10) Check_Cyto->Good_SI  Yes Poor_SI Poor Selectivity (Toxic) Check_Cyto->Poor_SI  No SAR Analyze SAR: Synthesize Analogs Good_SI->SAR Deprioritize Deprioritize Scaffold Poor_SI->Deprioritize Lead_Opt Lead Optimization: ADME/Tox, In Vivo Studies SAR->Lead_Opt

Caption: Decision logic for hit-to-lead progression.

Data Summary Tables

Table 1: Representative Synthetic & Biological Data

Cmpd ID R-Group (on N-aryl) Yield (%) Kinase IC₅₀ (µM) Cell Line GI₅₀ (µM) Selectivity Index (GI₅₀/IC₅₀)
1a -H 78 5.2 > 50 > 9.6
1b 4-Cl 85 0.8 12.5 15.6
1c 4-CF₃ 72 0.15 5.5 36.7
1d 3-OCH₃ 81 2.1 > 50 > 23.8

| 1e | 4-SO₂NH₂ | 65 | 0.09 | 2.3 | 25.6 |

Structure-Activity Relationship (SAR) Insights: From the hypothetical data in Table 1, a preliminary SAR can be established. The presence of electron-withdrawing groups at the 4-position of the N-aryl ring (e.g., -Cl, -CF₃, -SO₂NH₂) appears to enhance kinase inhibitory potency. Compound 1e shows high potency but also increased cytotoxicity, resulting in a moderate selectivity index. Compound 1c presents the most promising profile with high potency and a good selectivity window, marking it as a strong candidate for further investigation.

References

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Gao, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. Retrieved from [Link]

  • Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(13), 2110-2114. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2-aminopyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(1), 595-603. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • Ji, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

  • Ji, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. Retrieved from [Link]

  • Jonušis, M., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6245. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Aslam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. Retrieved from [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wang, L., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 56(17), 6992-7003. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the Suzuki coupling of 5-bromo-2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 5-bromo-2-aminopyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its application to specific substrates, such as 5-bromo-2-aminopyridine, presents a unique set of challenges that can often lead to frustratingly low yields. This guide is designed to serve as a technical resource, providing in-depth, field-proven insights to help you diagnose and resolve common issues encountered during this specific transformation. We will move beyond a simple checklist of reaction parameters to explore the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.

The primary difficulty with 5-bromo-2-aminopyridine arises from the electronic nature of the substrate itself. The pyridine nitrogen and the exocyclic amino group are both Lewis basic sites that can coordinate to the palladium catalyst.[3] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle and preventing product formation.[3][4] Furthermore, the electron-donating nature of the amino group can influence the reactivity of the carbon-bromine bond, making the crucial oxidative addition step of the catalytic cycle more challenging compared to less electron-rich aryl bromides.[4]

This guide will systematically address these issues in a question-and-answer format, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 5-bromo-2-aminopyridine is not working or giving very low yields. What are the most likely causes?

Low yields in this specific coupling can typically be attributed to one or more of the following factors:

  • Catalyst Inhibition/Deactivation: The primary culprit is often the coordination of the nitrogen atoms (from both the pyridine ring and the amino group) to the palladium center.[3][4] This can sequester the active catalyst, preventing it from participating in the catalytic cycle.

  • Suboptimal Catalyst System: The choice of palladium source and, crucially, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[3] Electron-rich and sterically hindered phosphine ligands are often required to promote the key steps of the catalytic cycle.[1][3]

  • Ineffective Base or Solvent Combination: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[5][6] The solvent system must be appropriate for all components of the reaction, including the base.

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions and at elevated temperatures.[4][7][8] This depletes the nucleophilic partner in the reaction.

  • Presence of Oxygen or Moisture: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[3][4] Rigorous degassing of solvents and maintenance of an inert atmosphere are critical.

Q2: I'm observing significant amounts of side products. What are they, and how can I minimize them?

The most common side products in the Suzuki coupling of 5-bromo-2-aminopyridine are:

  • Protodeboronation Product: The boronic acid reacts with residual water or other proton sources, leading to the formation of the corresponding arene without coupling.[4] To minimize this, ensure your reagents and solvents are anhydrous and consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid.[7]

  • Homocoupling Product: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][4] Thoroughly degassing the reaction mixture is the most effective way to prevent this.

  • Dehalogenation Product: The starting 5-bromo-2-aminopyridine is reduced to 2-aminopyridine. This can occur if there is a hydride source in the reaction mixture.[4][7]

In-Depth Troubleshooting Guide

Issue 1: Reaction Stalls or Fails to Initiate

If your reaction shows little to no conversion of the starting material, the issue likely lies with the catalyst's activity.

Root Cause Analysis:

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][9] For 5-bromo-2-aminopyridine, the oxidative addition of the C-Br bond to the Pd(0) center can be sluggish due to the electron-rich nature of the pyridine ring. Additionally, as mentioned, catalyst inhibition by the nitrogen atoms is a major hurdle.

Troubleshooting Workflow: Catalyst System Optimization

start Low Conversion Observed ligand_check Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? start->ligand_check ligand_check->ligand_check precatalyst_check Consider modern Pd precatalysts (e.g., G3/G4 precatalysts). ligand_check->precatalyst_check Yes base_check Is the base appropriate and sufficiently soluble? precatalyst_check->base_check solvent_check Is the solvent system optimal? base_check->solvent_check temp_check Is the reaction temperature appropriate? solvent_check->temp_check success Improved Yield temp_check->success

Caption: Decision tree for catalyst system optimization.

Solutions:

  • Ligand Selection: This is often the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[3] Opt for bulky, electron-donating phosphine ligands which are known to accelerate both oxidative addition and reductive elimination.[1][2]

    LigandRationale
    SPhos, XPhos, RuPhos These Buchwald-type biaryl phosphine ligands are highly effective for coupling electron-rich heteroaromatic halides due to their steric bulk and electron-donating properties.[3]
    N-Heterocyclic Carbenes (NHCs) In some cases, NHC ligands can offer superior stability and activity compared to phosphines.[2]
  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ with a suitable ligand, modern palladium precatalysts are often more reliable. Precatalysts like SPhos-Pd-G3 or XPhos-Pd-G3 ensure a 1:1 ligand-to-palladium ratio and generate the active L-Pd(0) species more efficiently.[10]

  • Base Selection: A common issue is the use of a base that is not strong enough or has poor solubility in the reaction solvent. For aminopyridine substrates, a moderately strong base is often a good starting point.

    BaseCommon SolventsComments
    K₃PO₄ 1,4-Dioxane/water, Toluene/waterA versatile and effective base for many Suzuki couplings.[3]
    Cs₂CO₃ 1,4-Dioxane, TolueneA stronger and often more soluble base that can be effective when others fail.[11]
    K₂CO₃ DMF, THF/waterA common choice, but may require higher temperatures.[11]
Issue 2: Boronic Acid Degradation

If you observe the formation of the deboronated arene corresponding to your boronic acid, this indicates that the boronic acid is decomposing faster than it is coupling.

Root Cause Analysis:

Protodeboronation is a well-known side reaction in Suzuki couplings, particularly with electron-rich or heteroaromatic boronic acids, and is often accelerated by high temperatures and prolonged reaction times.[4][8]

Solutions:

  • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding free boronic acids.[7] If you are starting with a boronic acid, consider converting it to the pinacol ester before the coupling reaction.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. The use of a highly active catalyst system (as described in Issue 1) can often allow for successful coupling at milder temperatures (e.g., 80 °C instead of 100-110 °C).[11]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.

Issue 3: Inconsistent Results and Poor Reproducibility

Inconsistent yields often point to subtle variations in reaction setup, particularly regarding the exclusion of air and moisture.

Root Cause Analysis:

The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen. Incomplete degassing or a poor inert atmosphere can lead to catalyst death and the formation of homocoupled byproducts.[3]

Experimental Protocol: Rigorous Degassing and Inert Atmosphere Setup

This protocol ensures the thorough removal of dissolved oxygen from the reaction mixture, which is critical for reproducibility.

  • Vessel Preparation: Add the 5-bromo-2-aminopyridine, boronic acid (or ester), base, and palladium catalyst/ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Inert Gas Purge: Seal the vessel with a septum and insert an argon or nitrogen inlet needle and an outlet needle.

  • Evacuation/Backfill Cycles: Evacuate the vessel under high vacuum for 5-10 minutes, then backfill with the inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric gases from the solid reagents.[3]

  • Solvent Degassing: Degas the solvent(s) separately before addition. This can be done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using the freeze-pump-thaw method for more rigorous oxygen removal.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel via a syringe under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature under a slight positive pressure of the inert gas (a balloon or bubbler is sufficient). Ensure vigorous stirring, especially for biphasic reactions.[12]

Suzuki Catalytic Cycle with Potential Pitfalls for 5-bromo-2-aminopyridine

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + 5-bromo-2-aminopyridine Inhibition Catalyst Inhibition (Coordination by N) Pd0->Inhibition Inactivation PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalogenation Dehalogenation PdII_Aryl->Dehalogenation PdII_Diaryl L-Pd(II)(Aryl)(Aryl') Transmetal->PdII_Diaryl + Base + Ar'-B(OH)2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Aryl-Aryl') RedElim->Product Protodeboronation Protodeboronation BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Protodeboronation

Caption: Suzuki cycle with common failure points for aminopyridines.

References

  • BenchChem. (n.d.). Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barrett, A. G. M., et al. (2019). Aminative Suzuki-Miyaura coupling. Science, 363(6425), 410-415.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in Suzuki-Miyaura reactions of pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom introduce unique challenges not typically encountered with simple aryl substrates. This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common byproducts, thereby optimizing your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable protocols to resolve them.

Question 1: I'm observing a significant amount of homocoupling of my pyridine boronic acid/ester. What is causing this and how can I prevent it?

Answer:

Homocoupling of the organoboron reagent to form a bipyridine species is a prevalent byproduct in Suzuki-Miyaura reactions. This side reaction is primarily initiated by the presence of Pd(II) species, which can arise from the incomplete reduction of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by oxygen.[1][2] The mechanism involves a double transmetalation of the boronic acid to a Pd(II) center, followed by reductive elimination.[3]

Causality and Mitigation Strategies:

  • Oxygen Contamination: The most critical factor is the rigorous exclusion of oxygen. The active Pd(0) catalyst is highly sensitive to oxidation to Pd(II), which promotes homocoupling.[2][3]

    • Protocol: Ensure all glassware is flame- or oven-dried. Solvents must be thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by subjecting them to at least three freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[3]

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) might be inefficient under your current conditions, leading to residual Pd(II) that can drive homocoupling.

    • Protocol: Consider adding a reducing agent. For instance, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[2]

  • Reaction Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion, a large excess can increase the probability of homocoupling.[3]

    • Protocol: Optimize the stoichiometry. Start with a smaller excess (e.g., 1.1 equivalents) of the pyridine boronic acid or ester and incrementally adjust as needed based on reaction monitoring.

Question 2: My primary byproduct is the protodeboronated pyridine. What leads to this side reaction and what are the best strategies to minimize it?

Answer:

Protodeboronation is the replacement of the boronic acid or ester group with a hydrogen atom, leading to the formation of the parent pyridine as a byproduct. This undesired reaction can be catalyzed by acid or base and is often exacerbated by the presence of water.[4][5] For heteroaromatic boronic acids like those derived from pyridine, the mechanism can be complex, sometimes involving zwitterionic intermediates.[5]

Causality and Mitigation Strategies:

  • Presence of Water: Water is a common proton source for protodeboronation, especially under basic conditions.[3]

    • Protocol: Use anhydrous solvents and ensure all reagents, particularly the base, are thoroughly dried. Finely ground, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often recommended.[3]

  • Boronic Acid Instability: Some pyridine boronic acids are inherently unstable and prone to protodeboronation.[5]

    • Protocol: A highly effective strategy is the use of more stable boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[5] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of protodeboronation.[5]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the extent of protodeboronation.

    • Protocol: Optimize the reaction temperature and time by careful monitoring (e.g., via LC-MS or GC). Aim for the lowest temperature and shortest time necessary for complete consumption of the limiting reagent. Additionally, catalyst and ligand choice can significantly accelerate the desired cross-coupling over the decomposition pathway.[5]

Question 3: My reaction is sluggish or stalls completely, with significant starting material remaining. What are the likely causes related to the pyridine substrate?

Answer:

Low or no conversion in Suzuki-Miyaura reactions of pyridines can often be traced back to catalyst inhibition or deactivation, which is a common issue with nitrogen-containing heterocycles.[3]

Causality and Mitigation Strategies:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[3]

    • Protocol: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective.[3][6] These ligands promote the desired catalytic cycle and can prevent or minimize catalyst inhibition by the pyridine substrate.

  • Inappropriate Base: The base plays a critical role in the transmetalation step, and its choice is not trivial.[7][8] A base that is too weak may not facilitate transmetalation effectively, leading to a stalled reaction.

    • Protocol: Screen a panel of bases. For pyridine couplings, stronger, anhydrous bases like K₃PO₄ and Cs₂CO₃ often give superior results compared to weaker bases like Na₂CO₃.[3][9]

  • Poor Halide Reactivity: If you are using a chloropyridine, the strength of the C-Cl bond can make the oxidative addition step, which is often rate-determining, very slow.[10]

    • Protocol: For less reactive pyridyl chlorides, more forcing conditions (higher temperatures) and highly active catalytic systems (e.g., those employing bulky, electron-rich phosphine ligands) are necessary.[6][10] If feasible, switching to a more reactive bromopyridine or iodopyridine can significantly improve reaction rates and yields.[10]

Frequently Asked Questions (FAQs)

Q: Which form of the organoboron reagent is better for pyridine couplings: the boronic acid or a boronate ester?

A: For pyridine Suzuki-Miyaura reactions, boronate esters (e.g., pinacol or MIDA esters) are often superior to the corresponding boronic acids. Pyridine boronic acids can be unstable and are particularly susceptible to protodeboronation.[5] Boronate esters offer enhanced stability, which leads to a "slow release" of the boronic acid under the reaction conditions. This maintains a low steady-state concentration of the active boronic acid, minimizing side reactions like protodeboronation and homocoupling.[5][11]

Q: How does the position of the halide on the pyridine ring affect reactivity?

A: The position of the leaving group (halide) on the pyridine ring significantly influences its reactivity due to the electronic effects of the ring nitrogen.

  • 2- and 4-Halopyridines: These are generally more reactive than 3-halopyridines. The nitrogen atom at the 1-position is electron-withdrawing, which makes the 2- and 4-positions more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[1]

  • 3-Halopyridines: These are typically less reactive as the 3-position is not as electronically activated by the ring nitrogen.

When dealing with di- or poly-halogenated pyridines, the site of the reaction can often be controlled by choosing the appropriate halide, as the reactivity order for oxidative addition is I > Br > Cl.[9][12]

Q: Can I run Suzuki-Miyaura reactions on pyridines with unprotected amine or hydroxyl groups?

A: While it is often stated that functional groups with acidic protons (like amines and alcohols) are incompatible with Suzuki-Miyaura conditions, numerous reports have shown successful couplings on unprotected substrates.[13] The success of such reactions is highly dependent on the specific substrate and reaction conditions. The primary concern is that these functional groups can react with the base or interfere with the catalyst. However, with careful selection of a non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃) and an appropriate solvent system, protection/deprotection steps can often be avoided.[13] It is advisable to run a small-scale test reaction to determine compatibility.

Data Summary and Visualization

Table 1: Ligand Effects on Minimizing Byproducts in a Model Pyridine Suzuki Coupling
LigandCatalyst Loading (mol%)Yield of Desired Product (%)Homocoupling Byproduct (%)Protodeboronation Byproduct (%)
PPh₃5452515
P(tBu)₃28558
SPhos192<2<5
XPhos195<2<3

This table presents representative data compiled from various sources to illustrate general trends.

Diagram 1: Catalytic Cycle and Major Byproduct Pathways

This diagram illustrates the main productive cycle of the Suzuki-Miyaura reaction and the off-cycle pathways that lead to the common byproducts of homocoupling and protodeboronation.

Suzuki_Byproducts cluster_main_cycle Productive Catalytic Cycle cluster_byproducts Byproduct Pathways Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (Ar¹-X) PdII Pd(II) Pd0->PdII O₂ TM_complex Ar¹-Pd(II)L₂-Ar² OA_complex->TM_complex Transmetalation (Ar²-B(OR)₂) TM_complex->Pd0 TM_complex:e->Pd0:w Product Ar¹-Ar² TM_complex->Product Reductive Elimination Homocoupling Ar²-Ar² (Homocoupling) Protodeboronation Ar²-H (Protodeboronation) Boronic_Acid Ar²-B(OR)₂ Boronic_Acid->Protodeboronation H₂O/Base PdII->Homocoupling 2x Ar²-B(OR)₂ caption Suzuki cycle and byproduct formation.

Caption: Suzuki cycle and byproduct formation.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Kumar, K., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available from: [Link]

  • Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Organic Letters. Available from: [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Reddit. Protodeboronation product. Available from: [Link]

  • Adamo, M. F. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Adamo, M. F. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]

  • Joule, J. A., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]

  • Anderson, J. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Ragan, J. A., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. Available from: [Link]

Sources

Technical Support Center: Purification of 5-(3-Methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions to address the specific challenges encountered during the purification of the polar compound 5-(3-Methoxyphenyl)pyridin-2-amine. The inherent basicity of the pyridin-2-amine core, combined with the polarity imparted by the methoxy and amine functionalities, often leads to purification difficulties using standard chromatographic and recrystallization techniques. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities and achieve high purity of the target compound.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios that address common issues encountered during the purification of this compound.

Q1: My compound is streaking badly on the TLC plate, and I'm getting poor separation during column chromatography. What is happening, and how can I resolve this?

Probable Cause: The basic nitrogen atoms on the pyridine ring are interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in significant tailing or streaking of the compound spot.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent system. This modifier will compete with your compound for binding to the acidic sites on the silica gel, leading to a more uniform elution profile.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., ethyl acetate/hexane or dichloromethane/methanol).

    • Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent system, typically at a concentration of 1-10% in dichloromethane.[1]

  • Stationary Phase Deactivation: You can neutralize the acidic sites on the silica gel before running your column. This is done by flushing the packed column with a solvent system containing a base, such as 1-3% triethylamine, before loading your sample.[2]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase that is less acidic.

    • Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds like amines.[3]

    • Florisil: This is a mild, neutral stationary phase that can be effective for some separations.[3]

  • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase chromatography is a powerful alternative. In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The most polar compounds will elute first.[3]

Q2: I am struggling to remove a very polar impurity that co-elutes with my product. What are my options?

Probable Cause: The impurity has a polarity that is very similar to your desired this compound, making chromatographic separation challenging.

Solutions:

  • Acid-Base Extraction: This classical technique leverages the basicity of the aminopyridine. By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution, your basic product will be protonated and move into the aqueous layer, leaving neutral and acidic impurities behind in the organic layer. You can then basify the aqueous layer and extract your pure product back into an organic solvent.

  • Recrystallization: This is an excellent technique for final purification. The key is to find a suitable solvent or solvent system where the solubility of your product and the impurity are significantly different at high and low temperatures. For polar compounds, a two-solvent recrystallization is often effective.[4]

  • Ion Exchange Chromatography: For challenging separations of polar, ionizable compounds, cation-exchange chromatography can be highly effective. In this method, the basic compound binds to a negatively charged stationary phase and is then eluted by increasing the ionic strength or pH of the mobile phase.[5]

Q3: My yield is very low after purification. Where could I be losing my compound?

Probable Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: The strong interaction with acidic silica can lead to a portion of your compound remaining on the column. Using a basic modifier in your eluent or deactivating the silica gel can mitigate this.[1][2]

  • Decomposition on Stationary Phase: Some sensitive compounds can degrade on acidic silica gel. If you suspect this, using a less acidic stationary phase like neutral alumina is recommended.[3]

  • Loss During Work-up: Ensure your aqueous layers are thoroughly extracted during acid-base extractions. Back-washing the aqueous layer with a fresh portion of organic solvent can help recover any dissolved product.

  • Incomplete Precipitation During Recrystallization: If your compound is still somewhat soluble in the mother liquor at low temperatures, you will lose that portion. Concentrating the mother liquor and attempting a second recrystallization can sometimes recover more product.

Q4: How do I remove unreacted starting materials and byproducts from a Suzuki-Miyaura coupling reaction to get pure this compound?

Probable Impurities:

  • Unreacted Starting Materials: 5-halo-2-aminopyridine and 3-methoxyphenylboronic acid.

  • Homo-coupled Byproducts: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[6]

  • Protodeboronation Product: 3-methoxybenzene formed from the cleavage of the C-B bond of the boronic acid.[6]

Purification Strategy:

  • Aqueous Work-up: After the reaction, perform an aqueous work-up. Washing with a basic solution (e.g., saturated sodium bicarbonate) will remove the acidic 3-methoxyphenylboronic acid and its byproducts into the aqueous layer.

  • Column Chromatography: The remaining neutral impurities (homo-coupled products and protodeboronation product) are typically less polar than the desired this compound. A standard silica gel column with a gradient elution (e.g., from hexane/ethyl acetate to pure ethyl acetate, potentially with a small amount of methanol) should effectively separate these impurities. Remember to add a basic modifier like triethylamine to prevent streaking of your product.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the key physicochemical properties of this compound that influence its purification?

The primary challenges in purifying this compound stem from its:

  • Polarity: The presence of the amine and methoxy groups, along with the aromatic rings, makes the molecule quite polar.

  • Basicity: The pyridin-2-amine moiety is basic, with the pyridine nitrogen being the more basic site. This basicity is the primary cause of strong interactions with acidic stationary phases like silica gel.

  • Hydrogen Bonding Capability: The amine group can act as both a hydrogen bond donor and acceptor, which can affect its solubility and interactions with solvents and stationary phases.

FAQ 2: What is a good starting point for developing a column chromatography method for this compound?

Always start with Thin Layer Chromatography (TLC). Use a relatively nonpolar eluent system, such as 20% ethyl acetate in hexane, and gradually increase the polarity by adding more ethyl acetate. If the compound remains at the baseline even with 100% ethyl acetate, try a more polar system like 5-10% methanol in dichloromethane. Add 1% triethylamine to all your test eluents to get a sense of the true Rf value without streaking. Aim for an Rf of 0.2-0.3 for optimal separation on a column.[8]

FAQ 3: Can I use recrystallization for the final purification step? What solvents should I try?

Yes, recrystallization is an excellent method for obtaining highly pure material. For a polar compound like this, a single solvent may not be ideal. A two-solvent system is often more effective.[4]

  • Solvent 1 (Good solubility at high temperature): A more polar solvent like ethanol, methanol, isopropanol, or acetone.

  • Solvent 2 (Poor solubility): A nonpolar solvent like hexane, heptane, or toluene.

Dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the nonpolar solvent until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.

FAQ 4: When should I consider using reversed-phase chromatography?

Reversed-phase chromatography should be considered when:

  • You have very polar impurities that are difficult to separate from your product using normal-phase chromatography.

  • Your compound is highly polar and either streaks excessively or is immobile on silica gel, even with polar mobile phases and basic modifiers.[3]

  • You are working with a very small amount of material and need a high-resolution separation, as is often the case with HPLC.

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5:0.5 hexane:ethyl acetate:triethylamine).

  • Column Packing: Pour the slurry into your column and allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity as needed to elute your product. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification of Aminopyridines

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 25 mL). The basic this compound will move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid K2CO3) until the pH is >10.

  • Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Two-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of a polar solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue adding the polar solvent dropwise until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add a nonpolar solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[4]

Visualizations & Data Presentation

Purification_Decision_Tree start Crude this compound q1 TLC shows streaking? start->q1 sol1 Add 1% TEA to eluent. Re-run TLC. q1->sol1 Yes q3 Good separation on TLC? q1->q3 No a1_yes Yes a1_no No q2 Streaking resolved? sol1->q2 sol2 Use Alumina or Reversed-Phase C18 q2->sol2 No q2->q3 Yes a2_yes Yes a2_no No sol3 Proceed with Column Chromatography q3->sol3 Yes q4 Impurity is acidic/neutral? q3->q4 No a3_yes Yes a3_no No sol4 Perform Acid-Base Extraction q4->sol4 Yes sol5 Attempt Recrystallization q4->sol5 No a4_yes Yes a4_no No

Caption: Decision tree for selecting a purification method.

Suzuki_Purification_Workflow start Crude Suzuki Reaction Mixture step1 Aqueous Work-up: Wash with NaHCO3 (aq) start->step1 step2 Separate Layers step1->step2 out1 Aqueous Layer: Boronic Acid & Salts (Discard) step2->out1 step3 Organic Layer: Dry and Concentrate step2->step3 step4 Column Chromatography (Silica Gel) Eluent: Hexane/EtOAc + 1% TEA step3->step4 out2 Early Fractions: Less Polar Byproducts step4->out2 out3 Later Fractions: Pure Product step4->out3

Caption: Workflow for Suzuki-Miyaura reaction purification.

Table 1: Common Solvent Systems for Column Chromatography

Nonpolar SolventPolar SolventBasic Modifier (optional)Polarity
Hexane/HeptaneEthyl Acetate0.5-2% TriethylamineLow-Medium
DichloromethaneEthyl Acetate0.5-2% TriethylamineMedium
DichloromethaneMethanol0.5-2% TriethylamineHigh
Dichloromethane10% NH4OH in MeOH-Very High

Table 2: Suggested Solvent Pairs for Two-Solvent Recrystallization

Solvent 1 (for dissolving)Solvent 2 (for precipitating)
EthanolHexane or Heptane
IsopropanolToluene
AcetoneWater
Ethyl AcetateHexane

References

Sources

Technical Support Center: Strategies for Improving the Purification of Aminopyridine Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the column chromatography purification of aminopyridine compounds. Aminopyridines, while crucial building blocks in medicinal chemistry, present a unique set of purification hurdles due to their inherent basicity and polarity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

The Core Challenge: Understanding Aminopyridine-Silica Interactions

Before diving into troubleshooting, it's crucial to understand the root cause of the difficulties. Aminopyridine compounds are both polar and basic.[1][2][3] The surface of standard silica gel is populated with weakly acidic silanol groups (Si-OH). The basic nitrogen atoms in aminopyridines engage in strong acid-base interactions with these silanol groups.[4][5] This powerful interaction is the primary reason for common issues such as irreversible adsorption (low recovery), poor peak shape (tailing), and even on-column degradation of sensitive compounds.[4][6][7][8] Overcoming this interaction is the key to successful purification.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the column chromatography of aminopyridines.

Question: My aminopyridine is streaking badly or showing severe peak tailing. What's happening and how do I fix it?

Answer:

Peak tailing is the most frequent symptom of problematic aminopyridine purification.[9][10][11] It occurs because the analyte molecules are engaging in multiple types of retention mechanisms: the desired partitioning between the mobile and stationary phases, and a stronger, secondary interaction with acidic silanol sites on the silica.[4][12] This causes some molecules to lag behind the main band, resulting in an asymmetrical peak.

Causality: The basic amine functionality of your compound forms strong hydrogen bonds and acid-base interactions with the surface silanol groups of the silica gel.[4][5] This strong binding is not easily disrupted by the mobile phase, leading to a slow, uneven elution of the compound from these active sites.

Solutions:

  • Deactivate the Stationary Phase with a Basic Modifier: The most effective strategy is to "tame" the acidic silica by adding a small amount of a basic modifier to your mobile phase.[13] This additive competes with your aminopyridine for the active silanol sites, effectively masking them and allowing your compound to elute symmetrically.[7][13]

    • Triethylamine (TEA): The most common choice. Add 0.1% to 2% (v/v) TEA to your entire mobile phase solvent system.[13][14]

    • Ammonia (NH₃): Typically used as a solution in methanol (e.g., 2M or 7M NH₃ in MeOH). This is then used as the polar component of your mobile phase (e.g., Dichloromethane / [Methanol with 7M NH₃]).[7]

    • Pyridine: Less common, but can be effective. Use in similar concentrations to TEA.

  • Optimize Modifier Concentration: Start with a low concentration (e.g., 0.1% TEA) and check the separation on a TLC plate that has also been run in a chamber saturated with the modified eluent. Increase the concentration if tailing persists.

Data Presentation: Common Mobile Phase Modifiers
ModifierTypical ConcentrationMechanism of ActionRecommended Use
Triethylamine (TEA) 0.1 - 2% (v/v)[13][14]Competitively binds to acidic silanol sites, preventing strong analyte interaction.General-purpose base for neutralizing silica in less polar solvent systems (e.g., Hexane/EtOAc).
Ammonia (in Methanol) 1-10% of a 2M-7M solutionSimilar to TEA, acts as a competitive base to mask silanol groups.Excellent for highly polar compounds requiring polar eluents (e.g., DCM/MeOH).[7][8]
Pyridine 0.1 - 1% (v/v)Functions as a competitive base.An alternative to TEA, can sometimes offer different selectivity.
Question: My compound is completely stuck at the top of the column. I have no recovery. What should I do?

Answer:

This is an extreme case of the interaction causing peak tailing. The aminopyridine has adsorbed so strongly to the silica that the mobile phase lacks the strength to elute it.[6]

Causality: The combination of a highly basic aminopyridine and a highly acidic batch of silica gel, coupled with a mobile phase that is not polar enough or lacks a basic modifier, has led to irreversible binding.

Solutions (in order of application):

  • Drastically Increase Eluent Polarity: If you are still running the column, switch to a much more polar solvent system. If you were using Hexane/EtOAc, try flushing with pure Ethyl Acetate, then Dichloromethane/Methanol (9:1).

  • Add a Basic Modifier: Prepare a mobile phase containing TEA or ammonia (as described above) and flush the column. This is often sufficient to displace the bound compound.[6][7]

  • Use an Alternative Stationary Phase: For future purifications of this compound, standard silica is likely not the best choice.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[15]

    • Deactivated Silica: You can pre-treat your silica gel to reduce its acidity before packing the column.[14][15] See the protocol below.

    • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase (e.g., C18 silica) can be an excellent option where these acid-base interactions are minimized.[15]

Experimental Protocols: Deactivating Silica Gel Prior to Packing

This protocol describes a slurry-packing method using triethylamine to neutralize the silica gel.

  • Select Solvent System: Identify a solvent system (e.g., 98:2 Hexane/EtOAc) that gives your compound an appropriate Rf (0.2-0.3) on TLC. Add 1% TEA to this system.

  • Prepare Slurry: In a beaker, add your required amount of silica gel. Pour in the TEA-modified solvent system until you have a smooth, pourable slurry (like a milkshake consistency). Stir gently for 5-10 minutes to allow the TEA to equilibrate with the silica surface.

  • Pack Column: Pour the slurry into your column in one continuous motion. Use a funnel to prevent spillage.

  • Settle the Bed: Open the stopcock and drain the solvent, collecting it for reuse. Gently tap the side of the column to ensure an evenly packed bed. Never let the solvent level drop below the top of the silica bed.[6]

  • Equilibrate: Once packed, flush the column with 2-3 column volumes of the TEA-modified mobile phase. This ensures the entire stationary phase is deactivated and equilibrated before you load your sample.

Question: I'm getting very poor separation between my product and an impurity. How can I improve the resolution?

Answer:

Poor separation or co-elution occurs when the chosen chromatographic conditions fail to adequately differentiate between the components of your mixture.[6]

Causality: This can be due to an unoptimized mobile phase, overloading the column with too much sample, or running the column too quickly.[6]

Solutions:

  • Re-optimize the Mobile Phase: The best separations are achieved when the desired compound has an Rf value between 0.2 and 0.4 on TLC. Systematically screen different solvent combinations (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurity.[6]

  • Use Gradient Elution: Start with a less polar mobile phase where all components have low Rf values.[16] Gradually increase the polarity of the mobile phase over the course of the separation.[14][16] This sharpens peaks and can resolve components that co-elute under isocratic (constant solvent) conditions.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. If separation is still poor, reduce the amount of material you load.[6]

  • Decrease the Flow Rate: Running the column more slowly allows for more equilibration cycles between the mobile and stationary phases, which can significantly improve resolution.[6]

Visualization: Troubleshooting Workflow for Poor Separation

Below is a logical diagram to guide your troubleshooting process.

G start Poor Separation (Co-elution) check_tlc Is ΔRf > 0.1 on TLC? start->check_tlc optimize_solvent Optimize mobile phase (screen different solvents) check_tlc->optimize_solvent No check_load Is column overloaded? (Sample > 1-2% of silica mass?) check_tlc->check_load Yes optimize_solvent->check_tlc reduce_load Reduce sample load check_load->reduce_load Yes check_flow Is flow rate too high? check_load->check_flow No reduce_load->check_flow reduce_flow Decrease flow rate check_flow->reduce_flow Yes try_gradient Implement gradient elution check_flow->try_gradient No reduce_flow->try_gradient success Resolution Improved try_gradient->success

Caption: Decision tree for troubleshooting poor separation of aminopyridines.

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions about setting up your purification method.

Question 1: What is the best stationary phase for aminopyridine purification?

Answer:

There is no single "best" phase; the optimal choice depends on the specific properties of your compound.

  • Standard Silica Gel (with modifier): This is the most common and cost-effective choice. Its effectiveness is entirely dependent on the use of a basic modifier (like TEA or NH₃) in the mobile phase to suppress unwanted interactions.[15]

  • Alumina (Neutral or Basic): For strongly basic or acid-sensitive aminopyridines, alumina is an excellent alternative to silica.[15] It lacks the highly acidic sites that cause problems on silica.

  • Reverse-Phase Silica (C18): This is ideal for more polar aminopyridines that do not retain well on normal phase silica. In reverse-phase, a polar mobile phase (e.g., water/acetonitrile) is used, and polar compounds elute faster.[15][17] Controlling the mobile phase pH is crucial for reproducibility.[18]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a superb technique for very polar, hydrophilic basic compounds that are difficult to retain in reverse-phase.[1][19] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent, which creates a water-rich layer on the stationary phase surface for partitioning.[20]

Question 2: How do I select and develop a mobile phase from scratch?

Answer:

Mobile phase development should be a systematic process, starting with Thin-Layer Chromatography (TLC).

  • Initial TLC Screening: Spot your crude mixture on a TLC plate. Develop the plate in a standard solvent system like 4:1 Hexane:Ethyl Acetate.

  • Adjust Polarity:

    • If your compound remains at the baseline (Rf = 0), the eluent is not polar enough. Switch to a more polar system, such as 100% Ethyl Acetate or 9:1 Dichloromethane:Methanol.[6]

    • If your compound runs with the solvent front (Rf = 1), the eluent is too polar. Use a less polar system like 9:1 Hexane:Ethyl Acetate.[6]

  • Fine-Tune for an Rf of ~0.3: Adjust the ratio of your solvent system until your desired compound has an Rf value between 0.2 and 0.4. This Rf range generally translates well to good separation on a column.

  • Incorporate a Basic Modifier: Once you have an appropriate solvent system, add your chosen basic modifier (e.g., 0.5% TEA). Re-run the TLC in the modified eluent to confirm the Rf and observe if peak shape (spot streaking) improves. This is your starting mobile phase for the column.

Visualization: General Purification Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Purification tlc 1. TLC Analysis (Find solvent for Rf ≈ 0.3) add_modifier 2. Add Basic Modifier (e.g., 1% TEA) to eluent tlc->add_modifier re_tlc 3. Confirm Rf & Spot Shape with modified eluent add_modifier->re_tlc prep_slurry 4. Prepare Silica Slurry (in modified eluent) re_tlc->prep_slurry pack_col 5. Pack and Equilibrate Column prep_slurry->pack_col load_sample 6. Load Sample (minimal volume) pack_col->load_sample run_col 7. Elute Column (Isocratic or Gradient) load_sample->run_col collect 8. Collect & Analyze Fractions run_col->collect

Caption: Step-by-step workflow for aminopyridine column chromatography.

References
  • Stability-indicating hydrophilic interaction liquid chromatography method for highly polar and basic compounds. (2008). PubMed.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • HPLC Methods for analysis of 2-Aminopyridine.
  • Control pH During Method Development for Better Chrom
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. (1981). Clinical Chemistry.
  • What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Benchchem.
  • When basification of silica gel is required, before using Column chromatography? (2014).
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Tosoh Bioscience.
  • What is Peak Tailing?.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • What Is Tailing In Chromatography?. (2025). Chemistry For Everyone - YouTube.
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • The interaction of encapsulated pharmaceutical drugs with a silica m

Sources

Overcoming peak tailing in HPLC analysis of basic pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is crucial for accurate quantification and robust analytical methods. This guide provides in-depth troubleshooting strategies specifically for overcoming peak tailing when analyzing basic pyridine compounds in HPLC.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing with basic analytes.

Q1: What is peak tailing and how is it measured?

Peak tailing describes an asymmetrical peak where the latter half of the peak is broader than the front half.[1] It indicates an issue with the interaction between your analyte and the HPLC system or column, leading to a non-ideal elution profile.[2] Peak symmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . For a perfectly symmetrical (Gaussian) peak, this value is 1.0. A value greater than 1.2 is generally considered to be tailing, though values up to 1.5 may be acceptable for some assays.[3]

Q2: Why are my basic pyridine compounds showing significant peak tailing?

Basic compounds, particularly amines like pyridines, are notoriously prone to tailing in reversed-phase HPLC.[4] The primary cause is a secondary retention mechanism involving strong ionic interactions between the positively charged basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][5] These acidic silanol groups act as active sites, holding onto the basic molecules longer than the primary reversed-phase mechanism, which results in a "tail" as they slowly elute.[4]

Q3: Can issues with my HPLC instrument cause peak tailing?

Yes. While chemical interactions are the most common cause for specific compounds, physical issues in the system can cause tailing for all peaks in a chromatogram. These are often referred to as "extra-column effects" and can include:

  • Column Voids: A void or channel in the packed bed at the column inlet can disrupt the sample band, leading to distorted peaks.[6]

  • Excessive Dead Volume: Long or wide-bore tubing between the injector, column, and detector can cause the sample band to spread, resulting in broader, tailing peaks.[1]

  • Blocked Frit: A partially blocked inlet frit on the column can also lead to poor peak shape.[5]

Part 2: The Root Cause - Understanding Silanol Interactions

To effectively troubleshoot, it is essential to understand the underlying chemical mechanism. Most reversed-phase HPLC columns use a silica backbone. The surface of this silica is populated with silanol groups (Si-OH). These groups are weakly acidic and can exist in different states depending on the mobile phase pH.

At a mid-range pH (typically > 3), a portion of these silanols deprotonate to become ionized silanates (Si-O⁻).[1] Basic pyridine compounds, in the same pH range, are often protonated and carry a positive charge (Py-H⁺). The strong electrostatic attraction between the positively charged analyte and the negatively charged stationary phase surface creates a strong, undesirable retention mechanism that leads directly to peak tailing.[3]

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase cluster_2 Interaction silanol_protonated Protonated Silanol (Si-OH) Low Activity silanol_ionized Ionized Silanol (Si-O⁻) Highly Active Site silanol_protonated->silanol_ionized pH > 3 interaction Strong Ionic Interaction (Secondary Retention) = PEAK TAILING silanol_ionized->interaction pyridine_protonated Protonated Pyridine (Analyte, Py-H⁺) pyridine_protonated->interaction

Caption: Mechanism of secondary ionic interaction causing peak tailing.

Part 3: A Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing for your pyridine compounds. Start with the simplest and most impactful adjustments first.

G cluster_solutions start Peak Tailing Observed q1 Is Mobile Phase pH Optimized? start->q1 q2 Are Mobile Phase Additives Being Used? q1->q2 Yes sol1 Adjust pH to <3 or >8 (with appropriate column) q1->sol1 No q3 Is the Column Chemistry Appropriate? q2->q3 Yes sol2 Add Competing Base (e.g., TEA) or Ion-Pairing Agent q2->sol2 No q4 Are Instrument Parameters Optimized? q3->q4 Yes sol3 Use High-Purity End-capped or Hybrid Silica Column q3->sol3 No q5 Could it be a Hardware Issue? q4->q5 Yes sol4 Increase Temperature Optimize Flow Rate q4->sol4 No solution Symmetrical Peak Achieved q5->solution Yes sol5 Check for Voids/Leaks Perform System Passivation q5->sol5 No sol1->q2 sol2->q3 sol3->q4 sol4->q5 sol5->solution

Caption: Logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Your first and most powerful tool is adjusting the mobile phase. The goal is to suppress the ionization of either the surface silanols or the basic analyte.

Q: How should I adjust my mobile phase pH?

You have two primary strategies. For method robustness, always aim to work at a pH at least 2 units away from your analyte's pKa.[7]

  • Work at Low pH (e.g., pH 2.5 - 3.0): This is the most common approach. At a low pH, the high concentration of protons in the mobile phase keeps the silanol groups on the stationary phase fully protonated (Si-OH).[3] This neutralizes these active sites, preventing strong ionic interactions with your protonated pyridine analyte. The result is a separation dominated by the intended reversed-phase mechanism.

  • Work at High pH (e.g., pH 8 - 11): This strategy keeps your basic pyridine analyte in its neutral, uncharged state, which also prevents the problematic ionic interaction.[7][8] Crucially, this requires a column specifically designed for high pH stability , such as a hybrid-silica or polymer-based column, as standard silica will dissolve above pH 8.[9] This approach can offer excellent peak shape and unique selectivity.[10]

Q: Should I use a mobile phase additive? If so, which one?

If adjusting pH alone is insufficient, additives can mask the residual silanol activity.

  • Competing Bases (Silanol Blockers): Small basic additives like triethylamine (TEA) or diethylamine (DEA) are added to the mobile phase in low concentrations (e.g., 0.1%).[11][12] These additives preferentially interact with the active silanol sites, effectively shielding them from your pyridine analyte.

  • Ion-Pairing Agents: For very basic or polar compounds, ion-pairing agents can be used. An anionic agent, such as an alkyl sulfonate, is added to the mobile phase.[13] It forms a neutral ion-pair with the protonated basic analyte.[14] This neutral complex then interacts with the reversed-phase stationary phase in a more controlled and predictable manner, improving retention and peak shape. This is a more complex approach and should be considered when other strategies fail.

Additive TypeExample(s)ConcentrationMechanism of ActionBest For
Volatile Acid Formic Acid, Acetic Acid0.1%Ensures low pH, protonates silanols. Good for LC-MS.General purpose, MS-compatibility.
Non-Volatile Acid Phosphoric AcidBufferProvides robust low pH buffering. Not for LC-MS.[15]UV-only methods requiring stable pH.
Competing Base Triethylamine (TEA), Diethylamine (DEA)0.1 - 0.5%Competitively blocks active silanol sites.[11][12]Persistent tailing at low-mid pH.
Anionic Ion-Pair Heptanesulfonic Acid5-10 mMForms a neutral ion-pair with the protonated basic analyte.[14]Poorly retained, highly polar bases.
Step 2: Column Selection

Not all C18 columns are created equal. The underlying silica chemistry is critical for analyzing basic compounds.

Q: What type of column should I use for basic pyridine compounds?

  • Use a High-Purity, End-capped Column: Modern columns are typically made from high-purity silica with low metal content and are "end-capped."[6] End-capping is a chemical process that converts most of the accessible silanol groups into less polar, non-reactive groups, significantly reducing the sites available for secondary interactions.[3]

  • Consider Hybrid Silica Columns: These columns incorporate organic (e.g., methyl) groups into the silica particle structure itself.[16] This reduces the overall number of surface silanols and dramatically increases chemical stability across a wide pH range (often 1-12), making them ideal for the high-pH strategy described earlier.[9][17][18]

  • Superficially Porous Particles (SPP) vs. Fully Porous Particles (FPP): SPP (or "core-shell") columns have a solid core with a porous outer layer.[19] This design can provide higher efficiency and sharper peaks at lower backpressures.[20] However, for strongly basic compounds, the chemical deactivation of the stationary phase (i.e., end-capping and base silica purity) is often more critical than the particle's physical structure.[10] A high-quality FPP column with superior silanol deactivation may outperform an SPP column with more active sites.

Step 3: Instrument and Method Parameters

Fine-tuning your instrument parameters can provide further improvements.

Q: Can changing the column temperature or flow rate help?

  • Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can often improve the peak shape for basic compounds.[21] This is because it speeds up the kinetics of the analyte's interaction with the stationary phase, reducing the time it is "stuck" on active sites.[22] However, be aware that temperature also affects retention time and selectivity.[23][24]

  • Flow Rate: For some basic compounds, very high flow rates can exacerbate tailing.[21] If you are operating at the upper limit of your column's pressure, consider reducing the flow rate to see if peak shape improves.

Part 4: Advanced Protocols

If tailing persists after optimizing the mobile phase, column, and instrument parameters, active sites may exist elsewhere in your HPLC system.

Protocol 1: HPLC System Passivation

Metal surfaces within the HPLC flow path (e.g., stainless steel tubing, frits, injector parts) can corrode or leach metal ions, which can chelate with analytes or activate silanols, causing peak tailing.[6][25] Passivation is a chemical cleaning process to remove these active metal sites and form a protective oxide layer.[15][26]

Objective: To remove metallic impurities from the HPLC flow path and create an inert surface.

Materials:

  • HPLC-grade Isopropanol

  • HPLC-grade Water

  • Reagent-grade Nitric Acid (HNO₃)

  • A "dummy" union to replace the HPLC column

Procedure:

  • Disconnect Column: Remove the HPLC column and any guard column from the system. Replace it with a restrictive union.

  • Initial Flush: Purge the system by flushing all solvent lines with HPLC-grade water for 15 minutes at 1-2 mL/min.[27]

  • Organic Flush: Flush the system with isopropanol for 10 minutes at 1 mL/min.[27]

  • Water Rinse: Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min.[27]

  • Acid Passivation: Introduce a solution of 20-35% nitric acid (prepared by carefully diluting concentrated nitric acid with HPLC-grade water) and flush the entire system for 30 minutes at 1 mL/min.[27][28] CAUTION: Nitric acid is highly corrosive. Use appropriate personal protective equipment (gloves, safety glasses) and ensure proper waste disposal.

  • Final Water Flush: Thoroughly flush the system with HPLC-grade water for at least 60 minutes, or until the eluent is pH neutral. It is critical to remove all traces of acid before reinstalling a column.[28]

  • Re-equilibration: Reinstall the column and equilibrate with your mobile phase until a stable baseline is achieved.

References

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(1), 311-321. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. [Link]

  • LCGC International. (2010). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. [Link]

  • Moravek. (2023). Exploring the Role of pH in HPLC Separation. [Link]

  • GenTech Scientific. (2024). TECH TIP: Passivation. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • LCGC International. (2018). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • ResearchGate. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Restek. (2023). Methods for the Passivation of HPLC Instruments and Columns. [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. [Link]

  • Scientist Live. (2013). Hybrid particle technology and its use in HPLC. [Link]

  • MicroSolv Technology Corporation. (2021). What is the Definition of Passivating and Purging in HPLC - FAQ. [Link]

  • Analytics-Shop. Successful passivation of an HPLC system. [Link]

  • De Vos, J., et al. (2011). Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. Journal of Chromatography A, 1218(51), 9312-9322. [Link]

  • LCGC International. (2023). Methods for the Passivation of HPLC Instruments and Columns. [Link]

  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Chrom Tech, Inc. (2023). The Difference Between Superficially Porous and Fully Porous Particles. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • ResearchGate. How does HPLC column's temperature influence to peak area, peak shape or retention time?. [Link]

  • uHPLCs. (2024). What are the effects of changes in column temperature?. [Link]

  • Collins, C. H. (2015). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Journal of Chromatographic Science, 53(8), 1278-1292. [Link]

  • Wyndham, K. D., et al. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC North America, 37(7), 456-467. [Link]

  • Neue, U. D. HPLC Troubleshooting Guide. [Link]

  • Stanciu, G., et al. (2012). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Farmacia, 60(4), 513-524. [Link]

  • LCGC International. (2014). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]

  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • Google Patents. (1998).
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

Sources

Addressing degradation of aminopyridine samples during storage and analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this important class of molecules. Aminopyridines, while versatile, are susceptible to various degradation pathways that can compromise experimental results and the stability of finished products. This resource provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you maintain the integrity of your samples during storage and analysis.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common observations and questions that arise when handling aminopyridine samples.

Q1: My solid aminopyridine sample has turned yellow (or brown). What happened, and can I still use it?

A change in color from white/off-white to yellow or brown is a primary visual indicator of degradation. This is most commonly due to oxidation and/or polymerization upon exposure to air and light.[1][2] The amino group (–NH₂) on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored impurities.[3]

Causality: The lone pair of electrons on the amino group increases the electron density of the pyridine ring, making it more susceptible to oxidative processes. This can lead to the formation of N-oxides, hydroxylated species, and eventually complex polymeric materials, which are often highly colored.

Is it usable? Extreme caution is advised. While the bulk of the material may still be the parent aminopyridine, the presence of colored impurities indicates that the purity is compromised. For non-critical applications, you might proceed after a purity check. However, for quantitative analysis, pharmaceutical development, or sensitive biological assays, using a discolored sample is strongly discouraged as the impurities could have unknown reactivity or toxicity. It is best practice to discard the discolored reagent and obtain a fresh, pure sample.

Q2: What are the ideal long-term storage conditions for my aminopyridine samples (solid form)?

Proper storage from the moment of receipt is critical to prevent the degradation described above. Based on safety data sheets and stability studies, the following conditions are recommended to maximize the shelf-life of solid aminopyridine compounds.[4][5][6][7][8]

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)While many aminopyridines are stable at room temperature, refrigeration can slow down degradation kinetics.[6][7][9] Check the supplier's specific recommendation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas is the most effective way to prevent oxidation. If an inert atmosphere is not possible, ensure the container is tightly sealed.[1]
Light Protect from Light (Amber Vials/Bottles)Photodegradation is a known risk.[10][11] Storing in light-blocking containers is mandatory to prevent light-induced degradation pathways.
Moisture Store in a Dry Environment/DessicatorAminopyridines can be hygroscopic. Absorbed moisture can accelerate degradation, especially hydrolysis at elevated temperatures.[1] Keep containers tightly closed in a dry place.[4]
Q3: I'm preparing my aminopyridine for analysis. Which solvents are best to minimize degradation in solution?

The choice of solvent is critical as aminopyridines can exhibit significant instability in solution. The stability is highly dependent on the pH and the nature of the solvent.

Expert Insight: For analytical techniques like HPLC, sample solutions should be prepared fresh whenever possible and kept in an autosampler with temperature control (e.g., 4°C). Sample solutions of aminopyridines in common buffers have been shown to be stable for at least 24 hours at room temperature, but this should be verified for your specific compound and conditions.[12]

  • For HPLC: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is common.[12] The pH of the buffer is a key parameter; aminopyridines are basic, and controlling the pH can prevent pH-mediated degradation and improve chromatographic peak shape.[13]

  • For NMR: Deuterated aprotic solvents like DMSO-d₆ or CDCl₃ are generally preferred for short-term experiments as they are less likely to participate in degradation reactions. If a protic solvent like D₂O or CD₃OD is required, the sample should be analyzed promptly.

  • Avoid: Highly acidic or basic conditions unless you are intentionally performing a forced degradation study, as these conditions can rapidly degrade the sample.[10][11]

Q4: I'm seeing unexpected peaks in my HPLC chromatogram. Could this be degradation?

Yes, new or growing peaks in a chromatogram are classic signs of sample degradation, either in the stock solution or during the analytical run itself ("on-instrument degradation").

Troubleshooting Workflow:

Below is a systematic approach to diagnosing the source of unexpected peaks.

G Start Unexpected Peak(s) in HPLC Check_Fresh Analyze freshly prepared sample vs. aged sample Start->Check_Fresh Fresh_OK Aged sample shows peaks, fresh sample is clean Check_Fresh->Fresh_OK Both_Bad Both fresh and aged samples show peaks Check_Fresh->Both_Bad Deg_Solution Degradation in Solution (Benchtop/Autosampler) Fresh_OK->Deg_Solution Deg_Instrument Potential On-Instrument Degradation Both_Bad->Deg_Instrument Deg_Solid Degradation of Solid Starting Material Both_Bad->Deg_Solid Action_Solution Action: - Shorten sample solution lifetime - Keep solutions cooled (4°C) - Check solvent/pH stability Deg_Solution->Action_Solution Action_Instrument Action: - Check mobile phase pH/stability - Reduce column temperature - Use metal-passivated columns/vials Deg_Instrument->Action_Instrument Action_Solid Action: - Check storage conditions - Use a fresh bottle of reagent Deg_Solid->Action_Solid

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex stability issues.

Guide 1: Investigating Degradation During Sample Preparation

Problem: You observe inconsistent results (e.g., drifting purity values, new impurities) from the same batch of aminopyridine, particularly between different analytical runs or different analysts.

Underlying Cause: This often points to degradation occurring during the sample preparation workflow itself. Factors like solution pH, exposure to light on the lab bench, and even the type of equipment used can contribute. For instance, some compounds can undergo metal-catalyzed degradation, where trace metals from spatulas or glassware can accelerate oxidative processes.[14]

This experiment will help you determine how long your sample is stable under typical laboratory conditions after being dissolved.

  • Preparation: Prepare a stock solution of your aminopyridine in your chosen analytical solvent at a typical concentration.

  • Initial Analysis (T=0): Immediately analyze the solution via your primary analytical method (e.g., HPLC-UV) in triplicate to establish a baseline purity and peak area.

  • Storage Conditions: Aliquot the remaining solution into several vials. Store them under conditions that mimic your typical sample preparation and analysis queue:

    • Condition A: On the benchtop, exposed to ambient light and temperature.

    • Condition B: In a cooled autosampler (e.g., 4°C), protected from light.

  • Time-Point Analysis: At defined intervals (e.g., 2, 4, 8, 12, and 24 hours), inject an aliquot from each storage condition.

  • Data Evaluation:

    • Calculate the percent recovery of the main aminopyridine peak relative to the T=0 analysis.

    • Calculate the area percent of any new impurity peaks that appear.

    • Acceptance Criteria: A common threshold is to see less than a 2% change in the main peak area and no new impurities greater than 0.1%.

Guide 2: Identifying Degradants with Forced Degradation Studies

Problem: You need to develop a stability-indicating analytical method, meaning a method that can separate the active pharmaceutical ingredient (API) from any potential degradation products. To do this, you first need to generate those degradants.

Authoritative Grounding: Forced degradation (or stress testing) is a regulatory requirement outlined by the International Council for Harmonisation (ICH) guidelines (specifically Q1A).[10][15][16] The goal is to intentionally stress the sample to produce likely degradation products, which helps in method development and understanding degradation pathways.[17][18]

The primary degradation pathways for aminopyridines often involve oxidation of the ring or the amino group, and hydrolysis under extreme pH.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) Hydroxylated Hydroxylated Aminopyridines Oxidation->Hydroxylated N_Oxide Aminopyridine-N-Oxide Oxidation->N_Oxide Acid Acid Hydrolysis (e.g., HCl) Acid->Hydroxylated Base Base Hydrolysis (e.g., NaOH) RingOpened Ring-Opened Products Base->RingOpened Hydroxylated->RingOpened Harsh Conditions Dimers Dimers / Polymers Aminopyridine Aminopyridine (Parent Molecule) Aminopyridine->Hydroxylated Oxidation/Hydrolysis Aminopyridine->N_Oxide Oxidation Aminopyridine->Dimers Multiple Stressors

Caption: Common degradation pathways for aminopyridines under stress.

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and a sufficient amount of primary degradants are formed.[17]

  • Sample Setup: For each condition, prepare a solution of the aminopyridine at a known concentration (e.g., 1 mg/mL). Include a control sample stored under normal conditions.

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 2-8 hours. At desired time points, pull an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Heat at 60°C for 2-8 hours. At desired time points, pull an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.[19] Keep at room temperature and monitor every hour, as oxidation can be rapid. Analyze directly once sufficient degradation is observed.

  • Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 80°C) for several days. Also, store a solution at 60°C. Analyze at various time points.

  • Photolytic Degradation: Expose a solution and solid sample to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10][20] Analyze the samples afterward.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using your proposed analytical method. A photodiode array (PDA) detector is highly recommended to check for peak purity and to help identify degradants that may co-elute.

By following these guides, you can proactively address the stability challenges associated with aminopyridine compounds, ensuring the accuracy and reliability of your research and development efforts.

References
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. Retrieved from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Retrieved from [Link]

  • Attri, P., Garg, S., & Ratan, J. K. (2019). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

  • 2-AMINO PYRIDINE Material Safety Data Sheet. (n.d.). Alkali Metals Limited. Retrieved from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS Safety Data Sheet. (2016). Loba Chemie. Retrieved from [Link]

  • ICH guidelines for stability studies 1. (2012). Slideshare. Retrieved from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023). ICH. Retrieved from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-7. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. Retrieved from [Link]

  • Simons, K. J., & Simons, F. E. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283-287. Retrieved from [Link]

  • Simons, K. J., & Simons, F. E. (2004). chemical stability of 4-aminopyridine capsules. ResearchGate. Retrieved from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. Retrieved from [Link]

  • Isaacs, R. C., et al. (2017). Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples. Forensic Science International, 270, 1-7. Retrieved from [Link]

  • Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Retrieved from [Link]

  • Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. (2013). PubMed. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Retrieved from [Link]

  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, N. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-40. Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022). RSC Publishing. Retrieved from [Link]

  • Kumar, V., & Soni, P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022). ResearchGate. Retrieved from [Link]

  • Effect of concentration (4-aminopyridine). a Degradation efficiency... (2022). ResearchGate. Retrieved from [Link]

  • Rautiainen, J. M., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 14(10), 5203–5212. Retrieved from [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Vaitekūnas, J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13). Retrieved from [Link]

  • N-Amino pyridinium salts in organic synthesis. (2020). RSC Publishing. Retrieved from [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. Retrieved from [Link]

  • Accuracy of method for 2-aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Retrieved from [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1587. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journal of Organic Chemistry, 17, 1788–1835. Retrieved from [Link]

  • What color change indicates oxidation?. (2023). Dr.Oracle. Retrieved from [Link]

  • Synthesis of aminopyridines and aminopyridones by cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamides: scope, limitations, and mechanistic insights. (2014). PubMed. Retrieved from [Link]

  • Grand Challenges in Analytical Science. (2021). Frontiers in Chemistry, 9. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the scale-up synthesis of substituted pyridines. This guide is structured to address the critical, frequently encountered challenges that arise when transitioning pyridine synthesis from the laboratory bench to pilot plant and production scales. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical and engineering principles to empower you to design robust, safe, and efficient processes.

Section 1: Reaction Control & Thermal Safety

The transition to larger reactors fundamentally alters the physical environment of your reaction. The most critical change is the decrease in the surface-area-to-volume ratio, which severely impacts heat transfer. What was a manageable temperature rise in a 1 L flask can become a dangerous, uncontrolled thermal runaway in a 100 L reactor.[1][2][3]

Q1: My pyridine synthesis is showing a dangerous exotherm upon scale-up that wasn't apparent at the lab scale. What's happening and how can I control it?

A1: Understanding the Root Cause: This is a classic and critical scale-up challenge rooted in thermodynamics and heat transfer. The heat generated by your reaction is proportional to the volume (a cubic function), while the reactor's ability to remove that heat is proportional to its surface area (a square function).[1] As you scale up, heat generation rapidly outpaces heat removal capacity, leading to temperature spikes and the risk of thermal runaway.[3][4]

Troubleshooting & Mitigation Strategies:

  • Perform Calorimetry Studies: Before any significant scale-up, a reaction calorimetry (RC1) study is essential. This will quantify the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and help determine the critical temperature at which thermal runaway could initiate.[5][6]

  • Control Reagent Addition: The primary method for controlling an exotherm in a batch reactor is to limit the reaction rate by controlling the addition of a key reagent.

    • Slow, Controlled Dosing: Switch from adding reagents all at once to a slow, controlled feed using a dosing pump. The feed rate should be dictated by the reactor's cooling capacity.[7]

    • "Drown-Out" vs. "Reverse" Addition: Consider the order of addition. Sometimes, adding the reaction mixture to a portion of the solvent or another reagent (reverse addition) can help manage the initial exotherm.

  • Enhance Heat Removal:

    • Jacket Temperature: Ensure your reactor's cooling system is operating at its maximum efficiency and lowest possible temperature.

    • Agitation: Proper mixing is crucial for transferring heat from the bulk of the reaction mixture to the vessel walls.[6] Ensure the agitator type and speed are appropriate for the viscosity and geometry of your scaled-up reaction.

  • Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is a superior solution.[4][8] The high surface-area-to-volume ratio of flow reactors provides exceptional heat transfer, virtually eliminating the risk of thermal runaway.[4][8] Many classic pyridine syntheses, like the Bohlmann-Rahtz reaction, have been successfully adapted to flow processes.[9][10]

Workflow for Managing Exotherms

The following diagram outlines a decision-making workflow for addressing thermal safety during scale-up.

Exotherm_Troubleshooting cluster_assessment Initial Assessment cluster_control Control Strategies cluster_advanced Advanced Solutions start Exotherm Detected During Scale-Up calorimetry Perform Reaction Calorimetry (RC1/DSC)? start->calorimetry dosing Implement Controlled Reagent Dosing calorimetry->dosing redesign Re-evaluate Synthetic Route calorimetry->redesign Inherent Runaway Risk Too High cooling Optimize Cooling System & Agitation dosing->cooling Exotherm Still Unmanageable flow Transition to Flow Chemistry cooling->flow Batch Control Insufficient end_node Process Thermally Under Control cooling->end_node Exotherm Controlled flow->end_node Process Optimized redesign->calorimetry New Route

Caption: A decision tree for troubleshooting and mitigating exothermic reactions during process scale-up.

Section 2: Reaction Performance & Impurity Profile

Scaling up can introduce new variables that affect reaction kinetics and selectivity, leading to decreased yields and the formation of novel impurities.

Q2: The yield of my reaction (e.g., Chichibabin, Hantzsch) drops significantly, and I'm seeing new impurities when I move from a 1g to a 1kg scale. What are the likely causes?

A2: Diagnosis and Solutions: A drop in yield is often linked to issues with mass transfer, temperature homogeneity, or the amplified effect of impurities in raw materials.[11]

  • Mass and Heat Transfer Limitations:

    • Problem: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[11] These non-uniform conditions can promote side reactions and product degradation that were negligible at the lab scale.

    • Solution: Evaluate your agitation. Is the stirrer speed (RPM) sufficient? Is the impeller design (e.g., pitched-blade turbine, anchor) appropriate for the vessel geometry and reaction mass?[6] For heterogeneous reactions (e.g., using a solid catalyst), ensure the catalyst is effectively suspended.

  • Raw Material Quality:

    • Problem: The impact of impurities in starting materials is magnified at scale.[11] A 0.5% impurity in a 1g reaction is insignificant; in a 1kg reaction, it's 5g of an unknown substance that could inhibit the reaction or generate side products.

    • Solution: Qualify all raw material suppliers. Perform rigorous incoming quality control (QC) on all starting materials and solvents to ensure batch-to-batch consistency.

  • Reaction Time:

    • Problem: It's a common misconception that reaction times should be identical regardless of scale. Slower, controlled reagent addition and less efficient heat transfer can mean the reaction requires more time to reach completion at a larger scale.[12]

    • Solution: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the reaction progress. Continue the reaction until IPCs show the consumption of starting material has plateaued.

  • Atmospheric Control:

    • Problem: Reactions sensitive to oxygen or moisture are harder to protect in large vessels due to the larger headspace and potential for leaks. Oxidation of dihydropyridine intermediates, for example, can be a source of impurities.[11]

    • Solution: Ensure the reactor can be properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon). Use a slight positive pressure of inert gas.

Section 3: Work-up and Product Isolation

Post-reaction procedures that are simple on the bench can become major bottlenecks at scale, leading to product loss and operational difficulties.

Q3: During the aqueous work-up of my pyridine product, I'm getting intractable emulsions. How can I break them effectively at a larger scale?

A3: Breaking Emulsions: Emulsions are a common frustration during liquid-liquid extractions at scale.[13] They are often stabilized by fine particulates or surfactant-like impurities.

Strategies for Breaking Emulsions:

MethodPrincipleScale-Up Considerations
Time Allowing the mixture to stand can permit gravity to slowly separate the phases.Inefficient for large volumes; ties up reactor time. Best for slow-settling emulsions.
Salting Out Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[14][15][16]Highly effective and scalable. Increases aqueous waste salinity.
pH Adjustment Adding a dilute acid or base can protonate or deprotonate species at the interface, disrupting the emulsion.[14][16]Effective if the emulsifying agent is pH-sensitive. Requires careful control to avoid product degradation.
Solvent Addition Adding a small amount of a different, miscible organic solvent (e.g., methanol, THF) can alter the polarity and break the emulsion.[14][15]Can complicate downstream solvent recovery and distillation.
Filtration Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes physically break up the dispersed droplets.Can be slow and may lead to product loss on the filter cake.
Centrifugation Mechanical force separates the phases.[14][15]Highly effective but requires specialized, expensive equipment for large volumes.

Recommended Protocol for Emulsion Breaking:

  • First, try adding a saturated brine solution. This is often the most effective, cheapest, and easiest method to scale.

  • If brine fails, attempt a gentle pH adjustment , provided your product is stable.

  • As a last resort before considering mechanical methods, try filtering the mixture through a pad of Celite® .

Section 4: Purification Challenges

Achieving the required purity for pharmaceutical intermediates or APIs often requires moving beyond laboratory-scale purification techniques.

Q4: I'm struggling with the removal of residual palladium from my pyridine product after a Suzuki/Heck cross-coupling reaction. What are the best industrial methods?

A4: Palladium Scavenging: Removing residual precious metal catalysts to meet regulatory limits (often <5-10 ppm) is a critical step in pharmaceutical manufacturing.[17][18] While crystallization can reduce metal levels, dedicated scavengers are often required for robust and reproducible removal.[17][19]

Comparison of Palladium Removal Techniques:

MethodDescriptionAdvantagesDisadvantages
Activated Carbon Adsorbs palladium species onto its high surface area.Inexpensive, widely available.Often requires high loadings, can adsorb the product leading to yield loss, may not be selective.[19][20]
Crystallization Removes palladium into the mother liquor.Can be effective if a good crystallization system is found.[17][21]May not be sufficient to reach low ppm levels; can sometimes trap metals in the crystal lattice.[19]
Silica/Polymer-Bound Scavengers Functionalized supports (e.g., with thiols, amines, or TMT) that chelate the metal.[17][22]High selectivity, high capacity, low product loss, easily filtered off.[20][23]Higher initial cost than carbon.
Extraction Using an aqueous solution with a chelating agent (e.g., N-acetylcysteine, thiourea) to pull palladium from the organic phase.[17]Can be cost-effective.May require multiple extractions, can introduce water, may form emulsions.

Recommended Protocol: Scavenger Screening

  • Dissolve the crude product in a suitable solvent (e.g., Toluene, EtOAc).

  • Divide the solution into several vials.

  • To each vial, add a different metal scavenger (e.g., Si-Thiol, MP-TMT, QuadraSil® MP) at a set loading (e.g., 5-10 wt. equivalents relative to the initial catalyst). Include a control with activated carbon.

  • Stir all vials at a set temperature (e.g., 40-60 °C) for a defined period (e.g., 4-16 hours).

  • Filter each sample, concentrate, and submit for ICP-MS analysis to determine the residual palladium level.

  • Select the most effective scavenger for scale-up. Metal scavengers often provide a more compact and efficient solution than carbon, with significantly higher product recovery.[20]

Q5: My substituted pyridine is a high-boiling oil, and I'm losing a lot of product during solvent removal and high-vacuum distillation. Are there better purification strategies?

A5: Alternatives to Distillation: High-vacuum distillation of high-boiling liquids at a large scale can lead to thermal degradation and significant product loss. Consider these alternatives:

  • Crystallization as a Salt: This is a powerful technique for purifying basic pyridines.

    • Principle: React the basic pyridine nitrogen with a suitable acid (e.g., HCl, H₂SO₄, oxalic acid, p-toluenesulfonic acid) to form a salt. Salts are typically crystalline solids with much lower solubility in organic solvents than the freebase.

    • Workflow: Dissolve the crude oil in a solvent like isopropanol, acetone, or ethyl acetate. Add a solution of the acid dropwise to precipitate the salt. The solid salt can then be isolated by filtration, washed, and dried. If needed, the freebase can be regenerated by neutralizing the salt.

  • Preparative Chromatography: While often seen as a lab technique, large-scale preparative HPLC is a viable, albeit more expensive, industrial method for purifying high-value compounds.[24][25] It is particularly useful when crystallization is not feasible.

  • Sublimation: For certain pyridine derivatives, sublimation under vacuum can be a highly effective purification method, especially for removing non-volatile impurities.[26] This requires specialized equipment but can yield very pure material.

Q6: The color of my final pyridine product is inconsistent between batches, ranging from pale yellow to dark brown. What could be causing this, and how do I ensure color uniformity?

A6: Controlling Product Color: Color is often a key quality attribute, and inconsistency can indicate underlying process variability.

Potential Causes and Solutions:

  • Trace Impurities: Very low levels of highly colored impurities, often arising from side reactions, can cause significant color.

    • Action: Review your impurity profile. Are there any new, minor peaks in the chromatograms of darker batches? Stricter control over reaction temperature and stoichiometry can minimize these.[11][27]

  • Oxidation: Pyridines and their precursors can be sensitive to air oxidation, which often forms colored species.

    • Action: Ensure a robust inert atmosphere is maintained throughout the reaction, work-up, and particularly during solvent removal/distillation, where temperatures are elevated.[11]

  • Raw Material Quality: Color can be introduced from impure starting materials.

    • Action: Implement a color specification as part of your incoming raw material QC.[27]

  • Process Control:

    • Action: A robust process control system is key to consistency.[28] Use spectrophotometers to quantitatively measure color and set clear, objective standards and tolerances for the final product.[29][30] This moves quality control from a subjective visual check to an objective, data-driven process.

Visualization of a Purification Workflow

This diagram illustrates a typical decision-making process for purifying a substituted pyridine product after initial work-up.

Purification_Workflow cluster_solid Solid Purification cluster_oil Oil Purification start Crude Product (Post Work-up) check_physical_state Is Product a Solid or an Oil? start->check_physical_state recrystallize Recrystallization Screening check_physical_state->recrystallize Solid distill High-Vacuum Distillation check_physical_state->distill Oil wash Slurry Wash recrystallize->wash Fails final_product Pure Substituted Pyridine recrystallize->final_product Success wash->final_product Success salt_form Salt Formation & Crystallization distill->salt_form Thermal Degradation or Product Loss distill->final_product Success chromatography Preparative Chromatography salt_form->chromatography Salt Formation Fails salt_form->final_product Success chromatography->final_product Success

Caption: A workflow diagram for selecting a suitable purification strategy for substituted pyridines.

References

  • Metal Scavengers in Process Chemistry An Investig
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Palladium Detection for API Purific
  • Scavenging Technologies
  • Recognising the Needs of the Pharmaceutical Industry.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Metal Scavengers.Sigma-Aldrich.
  • How to Remove Palladium in three easy steps.Biotage.
  • Metal Scavenger Guide.Sopachem.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • scaling up 4-pyridinemethanol synthesis for pilot plant production.Benchchem.
  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors.Medium.
  • Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Deriv
  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis.Benchchem.
  • Control Strategies For Managing Exothermic Reactions In Flow.
  • Heat Transfer and Process Scale-up.Mettler Toledo.
  • Handling Reaction Exotherms – A Continuous Approach.Chemical Industry Journal.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.PMC - NIH.
  • Working with Exothermic Reactions during Lab and Scale up.Amar Equipment.
  • Rules of Thumb: Scale-up - Fe
  • Reactor Design Scale Up | PDF.Scribd.
  • How to improve the color stability of fine chemicals? - Blog.Yiming Biotech.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.RSC Publishing.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • How To: Manage an Emulsion.Department of Chemistry : University of Rochester.
  • Pyridine: Synthesis, Swiss-ADME and Applic
  • Picking the best purification method for your API can be a tricky challenge.Unknown Source.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.MDPI.
  • API Separation & Purification | Chromatographic System | CMO.PharmaCompass.com.
  • addressing challenges in the scale-up synthesis of pyrimidine compounds.Benchchem.
  • Guide for crystalliz
  • What are issues/things to consider when scaling up reactions from the lab to a factory?Unknown Source.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.YouTube.
  • API Separation & Purific
  • API Purific
  • How to Develop Large Scale Chromatographic Purific
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives.
  • Tackling emulsions just got easier.Biotage.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF.
  • (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • The Process Control Cycle: How To Maintain Consistent and Predictable Color Quality.Unknown Source.
  • Techniques for Emulsion Breaking for Oil in W
  • Color Quality Control.
  • 5 Steps for An Effective Color Quality Control Program.
  • How Does Process Control Work In Chemical Manufacturing?Chemistry For Everyone.
  • BREAKING OF FRESH AND WE
  • Pyridine Synthesis: Cliff Notes.Baran Lab.
  • Looking for tips on scaling up organic syntheses.chemistry - Reddit.
  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted pyridine derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and nuanced NMR spectra of these important heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.

The inherent asymmetry and the electronic effects of the nitrogen atom in the pyridine ring, compounded by the influence of various substituents, can lead to spectra that are far from straightforward. This guide aims to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your spectral analysis.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons on my substituted pyridine show such a wide range of chemical shifts and complex splitting patterns?

A1: The complexity arises from a combination of factors inherent to the pyridine ring's electronic structure.

  • Electronegativity of Nitrogen: The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring.[1] This effect is most pronounced at the α-positions (C2/C6) and the γ-position (C4), causing the attached protons (Hα and Hγ) to be deshielded and appear at a lower field (higher ppm) compared to benzene (typically δ 7.26 ppm).[2] The β-protons (Hβ at C3/C5) are less affected and thus appear at a relatively higher field.[2]

  • Resonance Effects: Resonance structures for pyridine also show a net withdrawal of electron density from the α and γ positions, further contributing to the deshielding of the attached protons.[1]

  • Substituent Effects: The nature and position of substituents dramatically alter the electronic distribution. Electron-donating groups (EDGs) like -NH₂, -OR, or alkyl groups will shield the ring protons, shifting them to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halogens will deshield the protons, causing downfield shifts.[3][4]

  • Through-Bond J-Coupling: The splitting patterns are dictated by through-bond scalar (J) coupling between non-equivalent protons. In a pyridine ring, you can typically observe:

    • Ortho coupling (³JHH): ~7-9 Hz

    • Meta coupling (⁴JHH): ~2-3 Hz

    • Para coupling (⁵JHH): ~0-1 Hz (often not resolved)

The interplay of these distinct coupling constants for each proton with its neighbors results in complex multiplets, such as doublets of doublets (dd) or triplets of doublets (td).[5][6]

Q2: My aromatic signals are heavily overlapped. What are the best strategies to resolve them?

A2: Signal overlap is a very common issue. Here are several effective approaches, from simple experimental changes to more advanced techniques:

  • Change the Deuterated Solvent: This is often the simplest and most effective first step. Solvents can induce significant changes in chemical shifts (solvent-induced shifts) due to interactions with the solute.[7][8] Aromatic solvents like benzene-d₆ or pyridine-d₅ often cause the most dramatic changes compared to chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) by creating a specific shielding/deshielding environment around the molecule.[9] This can often spread out the signals enough for clear interpretation.[10]

  • Increase the Spectrometer's Magnetic Field Strength: If you have access to higher field instruments (e.g., moving from 400 MHz to 600 MHz or higher), the chemical shifts in Hz will spread out, leading to better signal dispersion and resolution of multiplets.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.[11][12]

    • COSY (Correlation Spectroscopy): Identifies protons that are J-coupled to each other. Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing you to trace out the spin systems within your molecule.[12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[11] This is invaluable for assigning proton signals based on expected carbon chemical shifts and vice-versa.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of your molecule and confirming the substitution pattern.[12]

Q3: I see a very broad signal in my ¹H NMR spectrum. What is its likely origin and how can I confirm it?

A3: A broad peak in a ¹H NMR spectrum often points to one of several possibilities:

  • Exchangeable Protons (e.g., -OH, -NH₂, -COOH): Protons on heteroatoms can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange process broadens the signal. To confirm, you can perform a D₂O shake : add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad signal should disappear or significantly decrease in intensity as the labile protons are replaced by deuterium.[9]

  • Water Contamination: Pyridine and many of its derivatives are hygroscopic, making water a common impurity.[14] The chemical shift of water is highly variable depending on the solvent, concentration, and temperature. A D₂O shake will also confirm the presence of a water peak.

  • Quadrupolar Broadening: The ¹⁴N nucleus of the pyridine ring has a quadrupole moment, which can cause broadening of the signals of adjacent protons (especially the α-protons). This effect is usually more pronounced at lower magnetic fields.

  • Intermediate Rate Chemical Exchange: If your molecule is undergoing a conformational change or another dynamic process on the NMR timescale, the signals for the involved nuclei can be broadened. Acquiring the spectrum at a different temperature (variable temperature NMR) can help. If you heat the sample, the exchange may become fast enough to sharpen the signals into an averaged peak. Cooling the sample may slow the exchange enough to see distinct signals for each conformer.

Q4: The chemical shifts in my spectrum are significantly different from what I predicted. What could be the cause?

A4: Discrepancies between predicted and observed chemical shifts can be due to several factors:

  • Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is basic and can be protonated by acidic impurities or if an acidic solvent is used. Upon protonation, a positive charge is placed on the nitrogen, which strongly deshields all the ring protons, causing a significant downfield shift.[15][16] For example, the α-protons can shift downfield by as much as 1 ppm or more.[16] If you suspect protonation, you can add a drop of a weak base like triethylamine-d₁₅ or pass the sample through a small plug of basic alumina to neutralize any acid.

  • Solvent Effects: As mentioned in Q2, the solvent can have a profound effect on chemical shifts.[7][17][18] Predictions from software are often based on calculations in the gas phase or in a standard solvent like CDCl₃. If you are using a different solvent, especially an aromatic or hydrogen-bonding one, expect deviations.[8]

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking can occur, which can alter the chemical shifts. If your spectrum looks different from previous batches, try running a more dilute sample.[9]

  • Incorrect Structure: A significant deviation from predicted values, especially when considered alongside 2D NMR data, may indicate that the proposed structure is incorrect. Computational chemistry tools can be used to predict the ¹³C and ¹H NMR spectra for alternative isomers to see which one provides a better match to the experimental data.[19][20][21][22]

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the NMR analysis of substituted pyridines.

Issue 1: Poor Signal-to-Noise Ratio or Broad Lineshapes
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Solubility 1. Try a different deuterated solvent in which the compound is more soluble (e.g., DMSO-d₆, Methanol-d₄).2. Gently warm the sample or use sonication to aid dissolution.3. If all else fails, run the experiment on a more dilute sample, increasing the number of scans.Insoluble material in the NMR tube leads to an inhomogeneous sample, which severely degrades the magnetic field homogeneity (shimming) and results in broad peaks and poor signal.[9]
Sample Too Concentrated 1. Dilute the sample.2. Re-shim the spectrometer.Highly concentrated samples can increase the solution viscosity, which slows molecular tumbling and leads to broader lines. It can also cause detector saturation with very strong signals.[23]
Paramagnetic Impurities 1. Filter the sample through a small plug of Celite or silica.2. If the compound is a metal complex, ensure it is diamagnetic.Paramagnetic species (e.g., dissolved oxygen, metal ions) cause rapid relaxation of nearby nuclei, leading to significant line broadening.
Poor Shimming 1. Re-shim the spectrometer, focusing on both on-axis and off-axis shims.2. Ensure the sample volume is correct for the NMR tube and spectrometer.Shimming is the process of optimizing the homogeneity of the B₀ magnetic field. Poor shimming results in a non-uniform field across the sample, causing broad and distorted peaks.[9]
Issue 2: Inaccurate Integration of Aromatic Signals
Potential Cause Troubleshooting Steps Scientific Rationale
Signal Overlap 1. Use the strategies from FAQ Q2 (change solvent, higher field, 2D NMR).2. If overlap is minimal, use the software's deconvolution feature to fit the peaks and obtain individual integrals.Accurate integration requires baseline-resolved peaks. Overlapping signals cannot be integrated reliably as a group.
Insufficient Relaxation Delay (d1) 1. Increase the relaxation delay (d1) in your acquisition parameters. A good starting point is 5 times the longest T₁ of the protons being integrated.For quantitative results, the nuclei must fully relax back to their equilibrium state between scans. A short relaxation delay will lead to saturation of protons with long T₁ relaxation times, causing their integrals to be artificially low.
Broad Peaks 1. Address the cause of the broadness (see Issue 1).2. Widen the integration region to encompass the entire area of the broad peak.Broad peaks can be difficult to integrate accurately if the integration limits are not set wide enough to include the entire signal.

Experimental Protocols & Workflows

Protocol 1: Systematic Approach to Structure Elucidation

This workflow provides a logical progression for identifying the structure of an unknown substituted pyridine.

structure_elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Interpretation & Assembly H1_NMR Acquire ¹H NMR Analyze_H1 Analyze ¹H: - Chemical Shifts - Integration - Coupling Patterns H1_NMR->Analyze_H1 C13_NMR Acquire ¹³C NMR (& DEPT) Analyze_C13 Analyze ¹³C & DEPT: - Number of signals - CH, CH₂, CH₃ counts C13_NMR->Analyze_C13 COSY Acquire COSY HSQC Acquire HSQC COSY->HSQC Assign Spin Systems HMBC Acquire HMBC HSQC->HMBC Assign C-H one-bond correlations Connect_Fragments Connect Fragments using HMBC HMBC->Connect_Fragments NOESY Acquire NOESY/ROESY (Optional) Stereochem Determine Stereochemistry & Conformation (NOESY) NOESY->Stereochem Analyze_H1->COSY Analyze_C13->HSQC Connect_Fragments->NOESY Confirm Connectivity Final_Structure Propose Final Structure Connect_Fragments->Final_Structure Stereochem->Final_Structure

Caption: Workflow for structure elucidation of substituted pyridines.

Protocol 2: D₂O Shake for Identifying Exchangeable Protons
  • Acquire Standard ¹H NMR Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of any broad signals.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim if necessary, and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the exchangeable proton(s) should have disappeared or significantly diminished in the second spectrum. A new, likely broad, signal for HOD may appear.

Visualizing Key NMR Correlations

The following diagrams illustrate the types of correlations observed in common 2D NMR experiments, which are essential for piecing together the structure of a substituted pyridine.

Caption: 2D NMR correlations for a generic 3-substituted pyridine.

References

  • Stanishevskiy, V. V., Shestakova, A. K., & Chertkov, V. (n.d.). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. ResearchGate.
  • Mantch, H. H., & Smith, I. C. P. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
  • Kolling, O. W. (1979). Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. Analytical Chemistry, 51(8), 1322-1323.
  • de Namor, A. F. D., Cornejo, A. F. A., Chahine, S., & Nolan, K. B. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Argentine Chemical Society, 92(4-6), 69-76.
  • Smith, T. D., & Bruton, J. R. (2002). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 79(2), 235.
  • Hiraki, K., Onishi, M., & Koga, Y. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (8), 1594-1599.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 805-813.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • BenchChem. (2025). Troubleshooting common impurities in Pyridine-2,6-d2 spectra.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
  • Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486.
  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.
  • Al-Rawi, J. M. A., El-Subbagh, H. I., & Khudur, N. I. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Wieczorek, G., Cmoch, P., & Stawinski, J. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS ONE, 13(9), e0201262.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate.
  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Put, P., Alcicek, S., Bondar, O., Bodek, Ł., Duckett, S., & Pustelny, S. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Mishra, V., Kediya, S., Goud, D., Deka, D. R., & Peter, S. C. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry.
  • Ron. (2014). Proton NMR signals and rings. Chemistry Stack Exchange.
  • Guan, Y., Simm, G. N. C., Sun, J., & Aspuru-Guzik, A. (n.d.). NMR Prediction with Computational Chemistry. Request PDF on ResearchGate.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Janecka, A., Janecki, T., & Gach, K. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349-13361.
  • Janecka, A., Janecki, T., & Gach, K. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health.
  • Put, P., Alcicek, S., Bondar, O., Bodek, Ł., Duckett, S., & Pustelny, S. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3696.
  • Appleby, K. M., Rayner, P. J., Iali, W., & Duckett, S. B. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health.
  • San Diego State University NMR Facility. (n.d.). 5) Common Problems.
  • Klinker, E. J., Shaik, S., & Goldberg, D. P. (2009). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Journal of the American Chemical Society, 131(13), 4818-4826.
  • Ayaz, M. (2021). How does 2D NMR help to elucidate chemical structure?. ResearchGate.
  • Guan, Y., Simm, G. N. C., Sun, J., & Aspuru-Guzik, A. (2021). Rapid prediction of NMR spectral properties with quantified uncertainty. Chemical Science, 12(35), 11798-11808.
  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Perjessy, A., & Liptaj, T. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(9), 1076-1083.
  • Domingo, L. R., & Aurell, M. J. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(1), 113-121.
  • LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • ron. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. University of Wisconsin.
  • LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • Begunov, R. S., Fakhrutdinov, A. N., Sokolov, A. A., Savina, L. I., & Bashkov, N. E. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate.
  • LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327.
  • Ganie, T. A., & Row, T. N. G. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Chemistry – A European Journal, 29(69), e202302409.
  • Vnmr. (n.d.). J-Coupling.
  • University of Alberta. (n.d.). NMR Challenge.
  • Chem LibreTexts. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.

Sources

Resolving ambiguous mass spectrometry fragmentation of methoxyphenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

A-TS-MS-004: Resolving Ambiguous Mass Spectrometry Fragmentation of Methoxyphenylpyridines

Introduction

Methoxyphenylpyridines and their isomers are a class of compounds frequently encountered in pharmaceutical and materials science research. Due to the presence of three distinct chemical moieties—a pyridine ring, a phenyl group, and a methoxy group—these molecules can exist as numerous positional isomers. During mass spectrometric analysis, particularly with collision-induced dissociation (CID), these isomers often yield fragments with identical mass-to-charge ratios (m/z), creating significant ambiguity in structural elucidation.[1] This guide provides a series of troubleshooting steps and advanced analytical strategies to systematically resolve these ambiguities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why do my different methoxyphenylpyridine isomers produce nearly identical MS/MS fragmentation spectra?

Answer: This is a common and expected challenge. The core issue lies in the formation of common, stable fragment ions that can be generated from multiple positional isomers.[2] When a methoxyphenylpyridine molecular ion is fragmented, the initial losses are typically driven by the weakest bonds and the most chemically active sites, such as the methoxy group.

Key fragmentation events include:

  • Loss of a methyl radical (•CH₃): A very common pathway for methoxy-aromatic compounds, resulting in an [M-15]⁺ ion.

  • Loss of formaldehyde (CH₂O): A rearrangement-driven loss resulting in an [M-30]⁺ ion.

  • Loss of a formyl radical (•CHO): Resulting in an [M-29]⁺ ion.

  • Cleavage of the phenyl or pyridine ring: Leading to characteristic aromatic fragments.

Because the fundamental building blocks are the same across isomers, the resulting primary fragments often have the same elemental composition and, therefore, the same m/z value. The subtle differences in the relative intensities of these fragments, which depend on the isomer's structure, may not be sufficient for confident identification without further investigation.[3][4]

Q2: I observe a significant fragment ion corresponding to a neutral loss of 30 Da. How can I confirm if this is from the loss of formaldehyde (CH₂O) or an ethyl radical (•C₂H₅)?

Answer: This is a classic case of isobaric ambiguity—where different fragments have the same nominal mass. The most direct way to resolve this is by using High-Resolution Mass Spectrometry (HRMS), available on platforms like Orbitrap or Time-of-Flight (TOF) analyzers.[5]

HRMS measures the mass of an ion with extremely high accuracy (typically <5 ppm), allowing for the determination of its elemental formula.[6]

Neutral Loss FormulaNominal Mass (Da)Exact Mass (Da)
Formaldehyde (CH₂O)3030.01056
Ethyl Radical (•C₂H₅)3030.04695

As shown in the table, the exact masses are distinct. By analyzing your fragment ion with an HRMS instrument, you can confidently assign its elemental composition and rule out alternative structures.[5]

Experimental Protocol: High-Resolution Fragment Analysis
  • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.

  • Acquisition Mode: Set the instrument to acquire data in high-resolution mode (resolving power > 30,000 FWHM is recommended).[6]

  • MS/MS Experiment: Perform a standard tandem MS (MS/MS) experiment, isolating the precursor ion of your methoxyphenylpyridine.

  • Data Analysis: Use the instrument's software to determine the exact mass of the fragment ion .

  • Formula Calculation: Compare the measured exact mass against the theoretical exact masses for potential elemental formulas (e.g., CH₂O vs. C₂H₅) within a specified mass tolerance (e.g., 5 ppm).

Q3: My MS/MS spectrum is still ambiguous. How can I gain more structural insight into my fragment ions?

Answer: If HRMS confirms the elemental formula but the origin of the fragment is still unclear, the next logical step is to perform further fragmentation using MSⁿ (or MS³) analysis or to systematically vary the fragmentation energy.

Collision Energy Ramping: The stability of a fragment ion is related to the structure of its precursor. By gradually increasing the collision-induced dissociation (CID) energy, you can observe the energy at which different fragments appear and their relative abundances change.[7][8] Positional isomers can exhibit different fragmentation efficiencies at specific collision energies, providing a "fingerprint" that can be used for differentiation.[9]

For example, an isomer where a methoxy group is ortho to the bulky phenyl group may undergo a specific rearrangement and fragmentation at a lower collision energy compared to a para isomer due to steric hindrance or electronic effects.

Experimental Protocol: Collision Energy Ramping Study
  • Isolate Precursor: In your MS/MS method, select the molecular ion of the methoxyphenylpyridine isomer as the precursor.

  • Set Up Energy Steps: Create a series of experiments where the normalized collision energy (NCE) is increased incrementally (e.g., in steps of 5-10 units, from a low value like 10 to a high value like 60).

  • Acquire Data: Acquire an MS/MS spectrum at each collision energy step.

  • Plot Breakdown Curves: For each isomer, plot the relative abundance of the key fragment ions as a function of the collision energy.

  • Compare Curves: Compare the resulting "breakdown curves" for your different isomers. Significant differences in the curves can be used to distinguish them.

G

Q4: I have multiple isomers that co-elute chromatographically and still show similar fragmentation patterns. Is there a way to separate them in the gas phase?

Answer: Yes. Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase.[10] When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation. Even if isomers have the same m/z, they may have different three-dimensional shapes, which causes them to travel through the ion mobility cell at different speeds.[11] This difference in drift time can be used to separate and distinguish co-eluting isomers.[12]

The instrument measures a value known as the Collision Cross-Section (CCS), which is a characteristic physical property of the ion. This provides a highly specific identifier that can help distinguish between isomers.[10]

Q5: I need definitive, undeniable proof of a fragmentation pathway to support a publication. What is the gold-standard technique?

Answer: For definitive mechanistic proof, isotopic labeling is the unparalleled gold standard.[13] By strategically replacing an atom in your molecule with a heavier isotope (e.g., replacing hydrogen with deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), you can precisely track the fate of that atom during fragmentation.[14]

For example, to confirm whether the loss of a methyl group (•CH₃) comes from the methoxy substituent, you can synthesize the methoxyphenylpyridine using a deuterated methyl group (-OCD₃).

  • If the fragmentation shows a loss of 18 Da (•CD₃) instead of 15 Da (•CH₃), you have definitively proven that the methyl group is lost from the methoxy position.

  • If you still observe a loss of 15 Da, it implies the methyl loss originates from another part of the molecule, which would be a highly unusual but mechanistically significant finding.

This technique removes all ambiguity and provides conclusive evidence of fragmentation pathways.[15]

G

References

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society. [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. PMC - NIH. [Link]

  • Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. ResearchGate. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. PubMed. [Link]

  • Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC - NIH. [Link]

  • Fast characterization of pyridine using ion mobility spectrometry and photoionization detection. ResearchGate. [Link]

  • Internal Fragment Ions Disambiguate and Increase Identifications in Top-Down Proteomics. PMC - NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. IOPscience. [Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. PMC - PubMed Central. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

  • High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Mass spectrometry imaging with high resolution in mass and space. PMC - PubMed Central. [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. ResearchGate. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. ResearchGate. [Link]

  • High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Royal Society of Chemistry. [Link]

  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. PubMed. [Link]

  • Separation of select targeted isobaric and isomeric PTMs. MOBILion Systems. [Link]

  • Enhanced efficiency of MS/MS all-ion fragmentation for non-targeted analysis of trace contaminants in surface water using multivariate curve resolution and data fusion. ResearchGate. [Link]

  • Quantifying Positional Isomers (QPI) by top-down mass spectrometry. Utrecht University. [Link]

  • Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High-Resolution Platforms. MPG.PuRe. [Link]

  • Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv. [Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. [Link]

  • Deuterium Labeling Reveals Structural Components of Plant Cell Walls. U.S. Department of Energy Office of Science. [Link]

  • Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC - NIH. [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 5-Aryl-Pyridin-2-Amines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of 5-aryl-pyridin-2-amine scaffolds is a frequent necessity. These structures are privileged motifs in a multitude of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the creation of the pivotal C-C bond in these compounds. However, the journey from starting materials to the desired product is not without its nuances. The selection of an appropriate catalyst system is critical and can be the determining factor between a high-yielding, robust reaction and a low-yielding, problematic one.

This guide provides an in-depth comparative analysis of the performance of various Suzuki coupling catalysts for the synthesis of 5-aryl-pyridin-2-amines. We will delve into the mechanistic rationale behind catalyst choice, present comparative yield data, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic endeavors.

The Challenge of the Aminopyridine Substrate

The 2-aminopyridine moiety, while a valuable pharmacophore, introduces a specific challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This can manifest as sluggish reaction rates, incomplete conversion, and ultimately, lower yields. The choice of ligand on the palladium catalyst is therefore crucial to mitigate this undesired interaction and promote the desired catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the role of the catalyst and ligands. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The ligand (L) plays a critical role in stabilizing the palladium center, influencing its reactivity in each step, and preventing catalyst decomposition. For challenging substrates like 2-aminopyridines, the ligand's steric and electronic properties are paramount.

Comparative Analysis of Palladium Catalyst Systems

The choice of ligand dictates the performance of the palladium catalyst. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with modern bulky phosphine ligands (Buchwald ligands), and those with N-heterocyclic carbene (NHC) ligands.

Traditional Phosphine Ligand-Based Catalysts: The Workhorse

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst for Suzuki couplings. It is relatively inexpensive and easy to handle. However, for challenging substrates like 5-bromo-2-aminopyridine, its performance can be moderate.

Causality Behind Experimental Choices: The triphenylphosphine ligands are moderately electron-donating and have a conical angle that provides some steric bulk. While effective for many substrates, this combination may not be sufficient to prevent the coordination of the aminopyridine and can lead to slower reaction rates and the need for higher catalyst loadings.

Bulky Phosphine Ligand (Buchwald Ligand)-Based Catalysts: The High Performers

The development of bulky, electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized palladium-catalyzed cross-coupling reactions. These ligands are designed to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic cycles. We found that catalysts based on SPhos were not inhibited by the presence of aminopyridines or aminopyrimidines[1].

Causality Behind Experimental Choices: The steric bulk of ligands like SPhos creates a "pocket" around the palladium center, which sterically disfavors the binding of the aminopyridine substrate. Furthermore, their strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition of the aryl halide and promoting the final reductive elimination step to release the product.

N-Heterocyclic Carbene (NHC)-Based Catalysts: The Robust Alternative

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They are strong σ-donors and form very stable bonds with the palladium center. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly effective for a wide range of Suzuki couplings, including those with electron-rich and sterically hindered substrates.

Causality Behind Experimental Choices: The strong Pd-NHC bond leads to robust and thermally stable catalysts with high turnover numbers. This stability is advantageous when longer reaction times or higher temperatures are required. The steric bulk of the NHC ligand also plays a crucial role in preventing catalyst deactivation by the aminopyridine.

Comparative Yield Data

The following table summarizes representative yields for the Suzuki coupling of a substrate analogous to 5-bromo-2-aminopyridine with phenylboronic acid using different catalyst systems. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a strong indication of the expected performance of each catalyst class.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Traditional Phosphine
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901885[2]
Bulky Phosphine (Buchwald)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10012>95 (expected)[1]
N-Heterocyclic Carbene (NHC)
PEPPSI-IPrIPrK₂CO₃1,4-Dioxane8012High (expected)

A Cost-Effective Alternative: Nickel-Catalyzed Suzuki Coupling

While palladium catalysts are highly effective, their cost can be a consideration, especially for large-scale synthesis. Nickel, being a more earth-abundant and less expensive first-row transition metal, has gained significant attention as a viable alternative for Suzuki-Miyaura couplings.[3]

Causality Behind Experimental Choices: Nickel catalysts can be particularly effective for the coupling of aryl chlorides, which are often less expensive starting materials than aryl bromides. The mechanism of nickel-catalyzed Suzuki coupling is similar to that of palladium, but the elementary steps can have different rate-determining factors. The choice of ligand is also critical for achieving high yields and preventing side reactions.

A common nickel precatalyst is NiCl₂(PPh₃)₂, which can be readily prepared from NiCl₂·6H₂O and triphenylphosphine.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki coupling of 5-bromo-2-aminopyridine with phenylboronic acid using the discussed catalyst systems.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble Reaction Reagents Add 5-bromo-2-aminopyridine, phenylboronic acid, base, and catalyst/ligand to flask. Start->Reagents Solvent Add solvent and degas the reaction mixture. Reagents->Solvent Reaction Heat the reaction mixture under inert atmosphere. Solvent->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Perform aqueous workup and extract with organic solvent. Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the final product (NMR, MS, etc.). Purification->Characterization End End: Obtain pure 5-phenyl-pyridin-2-amine Characterization->End

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Protocol 1: Using a Traditional Phosphine Ligand Catalyst (Pd(PPh₃)₄)

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[2]

  • Reagents and Materials:

    • 5-bromo-2-aminopyridine (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2-aminopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Bulky Phosphine (Buchwald) Ligand Catalyst (Pd(OAc)₂/SPhos)

This protocol is based on the general principles for using Buchwald ligands with aminopyridine substrates.[1]

  • Reagents and Materials:

    • 5-bromo-2-aminopyridine (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 mmol)

    • Toluene (10 mL)

    • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup.

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a round-bottom flask.

    • Add toluene and stir for 10 minutes to form the active catalyst.

    • Add 5-bromo-2-aminopyridine, phenylboronic acid, and K₃PO₄.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow the workup and purification procedure described in Protocol 1.

Protocol 3: Using an N-Heterocyclic Carbene (NHC) Catalyst (PEPPSI-IPr)

This protocol is based on the general guidelines for using PEPPSI catalysts.

  • Reagents and Materials:

    • 5-bromo-2-aminopyridine (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • PEPPSI-IPr (0.02 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (10 mL)

    • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup.

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2-aminopyridine, phenylboronic acid, PEPPSI-IPr, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add 1,4-dioxane.

    • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow the workup and purification procedure described in Protocol 1.

Protocol 4: Using a Nickel Catalyst (NiCl₂(PPh₃)₂)

This protocol is adapted from a general procedure for nickel-catalyzed Suzuki coupling.[4]

  • Reagents and Materials:

    • 5-bromo-2-aminopyridine (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • NiCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 mmol)

    • Toluene (10 mL)

    • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup.

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2-aminopyridine, phenylboronic acid, NiCl₂(PPh₃)₂, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add toluene.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow the workup and purification procedure described in Protocol 1.

Conclusion and Recommendations

The synthesis of 5-aryl-pyridin-2-amines via Suzuki-Miyaura cross-coupling is a highly valuable transformation in medicinal chemistry and drug development. The primary challenge associated with this reaction is the potential for catalyst inhibition by the aminopyridine substrate. The judicious selection of a catalyst system, particularly the ligand, is paramount to achieving high yields and robust reaction performance.

  • For routine synthesis where moderate to good yields are acceptable, the traditional and cost-effective Pd(PPh₃)₄ catalyst can be a suitable choice.

  • For achieving high yields and for more challenging or sterically hindered substrates, the use of bulky phosphine ligands (Buchwald ligands) such as SPhos is highly recommended. These ligands have demonstrated excellent performance in mitigating catalyst inhibition by aminopyridines.

  • N-Heterocyclic carbene (NHC)-based catalysts like PEPPSI-IPr offer a robust and highly active alternative, particularly when thermal stability is a concern.

  • For cost-conscious, large-scale syntheses, exploring nickel-based catalysts is a worthwhile endeavor, especially when using aryl chlorides as starting materials.

Ultimately, the optimal catalyst for a specific application will depend on the precise nature of the substrates, the desired scale of the reaction, and cost considerations. The protocols and comparative data provided in this guide serve as a strong foundation for your experimental design and optimization efforts.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 40(12), 1346–1356. [Link]

  • Ahmad, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2788. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Kinzel, T., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(48), 15042–15049. [Link]

  • Lima, F., et al. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 25(17), 3957. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Viciu, M. S., et al. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 70(10), 3880–3889. [Link]

  • Zhang, Y., et al. (2017). PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different Monomers at the Gram Scale. Macromolecules, 50(17), 6549–6556. [Link]

  • Ghaffar, T., & Parkins, A. W. (2000). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 19(15), 2849–2855. [Link]

  • Wang, D., et al. (2020). Fabrication and Catalytic Performance of A New Diaminopyridine Pd(II) Monolayer Supported on Graphene Oxide for Catalyzing Suzuki Coupling Reaction. Applied Surface Science, 509, 145348. [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. University of Rochester. [Link]

  • Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 114–119. [Link]

  • McDonald, M. K., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Dreher, S. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(17), 4490–4493. [Link]

  • K-Laverde, L. P., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 10(9), 1013. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Validated HPLC Methods for Aminopyridine Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—is a frequent analytical challenge. These positional isomers are not only important pharmaceutical building blocks and potential genotoxic impurities, but their similar physicochemical properties make them notoriously difficult to separate.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, offering a scientifically grounded perspective on selecting and validating an appropriate analytical strategy. We will delve into the causality behind methodological choices, present comparative data, and provide a robust, validated protocol grounded in ICH Q2(R1) guidelines.[3]

The Isomeric Challenge: Why Separation is Not Straightforward

Aminopyridine isomers share the same molecular weight and elemental composition. Their separation hinges on subtle differences in polarity and pKa values, which influence their interaction with the stationary and mobile phases in a chromatographic system. Traditional reversed-phase (RP-HPLC) methods, which primarily separate compounds based on hydrophobicity, often struggle to provide adequate resolution for these highly polar, hydrophilic compounds.[2][4][5] This necessitates exploring alternative or modified chromatographic strategies to achieve baseline separation, a critical prerequisite for accurate quantification.

Comparing Chromatographic Strategies: A Data-Driven Overview

The key to resolving aminopyridine isomers lies in exploiting secondary interaction mechanisms beyond simple hydrophobic partitioning. Below, we compare the performance of three primary HPLC approaches: traditional Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Table 1: Performance Comparison of HPLC Modes for Aminopyridine Isomer Separation
Chromatographic Mode Primary Separation Mechanism(s) Typical Stationary Phase Advantages Challenges Typical Elution Order
Reversed-Phase (RP-HPLC) Hydrophobic interactions.C18, C8Ubiquitous, robust, good for less polar compounds.Poor retention and resolution for highly polar aminopyridines without mobile phase modifiers.[5]Often requires ion-pairing reagents, which are incompatible with mass spectrometry (MS).[2][4]
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on the stationary phase surface; polar interactions.Amide, Cyano, bare Silica, Zwitterionic.Excellent retention for polar and hydrophilic compounds; MS-compatible mobile phases.[6][7][8]Sensitive to mobile phase water content; potential for longer equilibration times.Typically 2-AP, 3-AP, 4-AP (increasing retention with increasing polarity).[8]
Mixed-Mode (MMC) Combination of hydrophobic, ion-exchange, and/or polar interactions.C18 with embedded polar or ion-exchange groups (e.g., Obelisc™, Amaze™, Coresep™).High selectivity and resolution by utilizing multiple interaction modes.[4][5][9]Can be more complex to develop methods due to multiple interaction mechanisms.Can be manipulated based on mobile phase pH and buffer concentration.[5][9]

As the data suggests, both HILIC and Mixed-Mode chromatography offer significant advantages over traditional reversed-phase methods for this specific application. HILIC leverages the hydrophilicity of the isomers, while Mixed-Mode columns provide a dual mechanism of separation (e.g., reversed-phase and cation-exchange) that can be finely tuned to achieve optimal resolution.[4][5] For instance, a method using a mixed-mode column can achieve baseline separation by manipulating both the organic content and the ionic strength of the mobile phase.[5]

A Validated Reversed-Phase HPLC Protocol with Enhanced Selectivity

While HILIC and MMC are excellent choices, many laboratories are heavily invested in robust C18 columns. The following protocol details a validated RP-HPLC method that achieves successful separation of aminopyridine isomers by carefully controlling the mobile phase pH to exploit subtle differences in their ionization states. This method is presented as a practical, self-validating system in line with ICH Q2(R1) principles.[10][3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) S1 Weigh Standards (2-AP, 3-AP, 4-AP) S2 Dissolve in Diluent S1->S2 S3 Prepare Stock & Working Solutions S2->S3 H1 System Equilibration S3->H1 S4 Prepare Sample (e.g., dissolve API) H2 Inject Blank (Diluent) H1->H2 H3 System Suitability Test (SST) (Inject Standard 6x) H2->H3 H4 Inject Samples H3->H4 V1 Specificity (Forced Degradation) H4->V1 V2 Linearity & Range V3 Accuracy (Spike Recovery) V4 Precision (Repeatability & Intermediate) V5 Robustness V6 LOD & LOQ

Caption: High-level workflow for HPLC method validation.

Detailed Protocol

1. Chromatographic Conditions:

  • Column: Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm (or equivalent high-quality L1 column).[1]

  • Mobile Phase: Phosphate buffer solution (pH 7.0) and Methanol (90:10 v/v).[1]

    • Scientist's Note: The choice of pH 7.0 is critical. At this pH, the aminopyridines (pKa values ~5.7 to 9.2) will have slightly different degrees of ionization, which introduces a secondary separation mechanism on the C18 stationary phase, enhancing resolution beyond simple hydrophobicity.

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Diluent: Mobile Phase.

2. Standard & Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve appropriate amounts of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine in the diluent.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with the diluent to the target concentration.

  • Sample Solution: Accurately weigh the sample (e.g., drug substance) and dissolve it in the diluent to achieve a final concentration within the validated range of the method.[1]

3. System Suitability Testing (SST):

  • Before sample analysis, perform at least six replicate injections of the working standard solution.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between adjacent isomer peaks should be > 2.0.[1]

    • Tailing Factor (T): Should be ≤ 2.0 for each peak.

    • Relative Standard Deviation (%RSD): The %RSD for peak area and retention time of replicate injections should be ≤ 2.0%.

4. Validation Parameters & Typical Results:

The validation of this method must be performed according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11]

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2)
Parameter Purpose Methodology Typical Acceptance Criteria Example Result[1]
Specificity To ensure the method is free from interference from impurities, degradants, or matrix components.Analyze blank, placebo, and forced degradation samples (acid, base, oxidative, thermal, photolytic).[12][13]The peak of interest should be pure (e.g., via PDA peak purity analysis) and well-resolved from any other peaks.Baseline resolution between all three isomers (Rs > 8.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.r² > 0.999 for all isomers.
Range The concentration interval over which the method is precise, accurate, and linear.Derived from linearity studies.For impurities: Reporting threshold to 120% of the specification.[10]0.1 µg/mL to 1.5 µg/mL.
Accuracy The closeness of test results to the true value.Spike a known amount of analyte into a blank matrix at different concentration levels (e.g., 3 levels, 3 replicates each).% Recovery between 80.0% and 120.0% for impurity analysis.Average recoveries of 97.2% to 101%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): 6 replicate analyses at 100% of the test concentration. Intermediate Precision: Repeatability on a different day, with a different analyst or instrument.%RSD ≤ 10% for impurity analysis at the limit of quantitation.Repeatability RSDs of 0.70% to 1.5%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on Signal-to-Noise ratio (typically 3:1).Report the value.0.029 - 0.071 mg/L.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on Signal-to-Noise ratio (typically 10:1) and confirmed for precision.%RSD at this concentration must meet predefined criteria.Confirmed at the lowest point of the linear range.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[14][15][16]System suitability criteria must be met, and results should not be significantly affected.Method remains valid under all tested variations.

The Logic of Method Validation

The validation process is not merely a checklist; it is a logical framework designed to provide comprehensive evidence that an analytical method is reliable.

ICH_Validation Method Analytical Method Specificity Specificity Method->Specificity Is it selective? Linearity Linearity Method->Linearity Is response proportional? Accuracy Accuracy Method->Accuracy Is it correct? Precision Precision Method->Precision Is it reproducible? Robustness Robustness Method->Robustness Is it reliable? LOD LOD Specificity->LOD Informs Range Range Linearity->Range Defines Accuracy->Range Precision->Range LOQ LOQ LOD->LOQ

Caption: Interrelationship of ICH Q2(R1) validation parameters.

This logical flow demonstrates that parameters are interconnected. For example, the Range of a method is directly dependent on the demonstration of acceptable Linearity , Accuracy , and Precision within that interval.[10] Specificity , proven through forced degradation studies, is the foundation upon which all quantitative measurements are built, ensuring that the reported value corresponds only to the analyte of interest.[12][13]

Conclusion

The successful quantification of aminopyridine isomers by HPLC is an achievable but nuanced task. While advanced column chemistries like HILIC and Mixed-Mode offer elegant solutions by providing enhanced selectivity, a well-developed and rigorously validated reversed-phase method can also be highly effective. The key lies in understanding the underlying chemical principles and meticulously controlling critical parameters like mobile phase pH. By grounding experimental design in the principles of the ICH Q2(R1) guideline and systematically verifying performance through validation, researchers can generate trustworthy, high-quality data suitable for the stringent requirements of pharmaceutical development and quality control.

References

  • Title: Separation of isomeric 2-aminopyridine derivatized N-glycans and N-glycopeptides of human serum immunoglobulin G by using a zwitterionic type of hydrophilic-interaction chromatography. Source: Journal of Chromatography A. URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation. Source: Scribd. URL: [Link]

  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Source: SIELC Technologies. URL: [Link]

  • Title: HPLC Methods for analysis of 2-Aminopyridine. Source: HELIX Chromatography. URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Source: Jordi Labs. URL: [Link]

  • Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Source: Chinese Journal of Pharmaceutical Analysis. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: Quality Guidelines. Source: ICH. URL: [Link]

  • Title: ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Source: Scientific Research Publishing. URL: [Link]

  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Source: Spectroscopy Online. URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Source: HELIX Chromatography. URL: [Link]

  • Title: Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances. Source: Onyx scientific. URL: [Link]

  • Title: Implementing Robustness Testing for HPLC Methods. Source: Separation Science. URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. Source: UvA-DARE (Digital Academic Repository). URL: [Link]

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group. URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Source: Open Access Journals. URL: [Link]

  • Title: Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Source: Bio Integration. URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Source: Journal of Analytical & Pharmaceutical Research. URL: [Link]

  • Title: Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: Robustness Tests. Source: LCGC International. URL: [Link]

  • Title: High Utilization and Robustness of the Alliance™ iS HPLC System Using the Analysis of a USP Impurity Method. Source: Waters Corporation. URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Source: MDPI. URL: [Link]

  • Title: HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Source: PubMed. URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Source: PubMed Central. URL: [Link]

  • Title: development of forced degradation and stability indicating studies for drug substance and drug product. Source: International Journal of Research in Pharmacology & Pharmacotherapeutics. URL: [Link]

  • Title: HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Source: ResearchGate. URL: [Link]

  • Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Source: SIELC Technologies. URL: [Link]

  • Title: Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Source: PubMed. URL: [Link]

  • Title: HPLC Methods for analysis of 4-Aminopyridine. Source: HELIX Chromatography. URL: [Link]

Sources

A Comparative In Vitro Analysis of 5-(3-Methoxyphenyl)pyridin-2-amine, a Novel Kinase Inhibitor Candidate, Against Established BRAF and MEK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the in vitro kinase inhibitory activity of a novel compound, 5-(3-Methoxyphenyl)pyridin-2-amine, against well-characterized inhibitors of the BRAF and MEK kinases. The data and methodologies presented herein are intended to serve as a technical resource for researchers in oncology and drug discovery, offering a framework for the evaluation of new chemical entities targeting the MAPK/ERK signaling pathway.

Introduction: The Rationale for Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through activating mutations in key kinases such as BRAF and RAS, is a hallmark of many human cancers.[3][4] The BRAF V600E mutation, for instance, is prevalent in a significant percentage of melanomas and other solid tumors, leading to constitutive activation of the pathway and uncontrolled cell growth.[5]

This has made the MAPK/ERK pathway a prime target for therapeutic intervention. The development of specific inhibitors targeting BRAF, such as Vemurafenib, and MEK (MAPK/ERK kinase), such as Trametinib, has revolutionized the treatment of BRAF-mutant cancers.[5][6] However, the emergence of drug resistance necessitates the continued search for novel inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.[7]

This guide introduces this compound, a novel small molecule with a pyridin-2-amine scaffold, a chemical moiety present in a number of kinase inhibitors.[8] We present a hypothetical in vitro study to characterize its inhibitory potential against BRAF V600E and MEK1 and compare its performance with the established clinical inhibitors, Vemurafenib and Trametinib.

The MAPK/ERK Signaling Cascade: A Visual Overview

The MAPK/ERK pathway is a three-tiered kinase cascade initiated by the activation of RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression, driving cellular proliferation.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates BRAF BRAF (e.g., V600E mutation) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK/ERK Signaling Pathway.

Comparative In Vitro Kinase Inhibition

To assess the inhibitory potential of this compound, a luminescence-based in vitro kinase assay was hypothetically employed to determine the half-maximal inhibitory concentration (IC50) against recombinant human BRAF V600E and MEK1 kinases. The results are compared against the known inhibitors, Vemurafenib and Trametinib.

Data Summary
CompoundTarget KinaseIC50 (nM)
This compound BRAF V600E25
MEK1>10,000
Vemurafenib BRAF V600E31[9]
MEK1>10,000
Trametinib BRAF V600E>10,000
MEK10.92[10]

Note: The data for this compound is hypothetical and for illustrative purposes.

In-Depth Analysis of In Vitro Activity

The hypothetical data presented above suggests that this compound is a potent and selective inhibitor of the constitutively active BRAF V600E mutant kinase. Its hypothetical IC50 value of 25 nM is comparable to that of the FDA-approved BRAF inhibitor, Vemurafenib (IC50 of 31 nM).[9] This indicates that the novel compound could be a promising candidate for targeting cancers driven by this specific mutation.

Crucially, the hypothetical results also point towards a high degree of selectivity. With a MEK1 IC50 value greater than 10,000 nM, this compound demonstrates a selectivity profile similar to Vemurafenib, which also does not significantly inhibit MEK1 at therapeutic concentrations. This is in stark contrast to the MEK inhibitor Trametinib, which is highly potent against MEK1 (IC50 of 0.92 nM) but shows no activity against BRAF.[10] The ability to selectively target a specific kinase within a signaling cascade is a critical attribute for modern targeted therapies, as it can minimize off-target effects and associated toxicities.

Experimental Protocols: A Self-Validating System

The following section details the step-by-step methodology for a luminescence-based kinase assay, a robust and widely used method for determining kinase inhibitor potency.[11][12]

Luminescence-Based Kinase Assay Protocol (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[11] A decrease in ATP consumption, and thus a higher luminescence signal, corresponds to greater inhibition of the kinase.[12]

Materials:

  • Recombinant human BRAF V600E or MEK1 enzyme

  • Appropriate kinase-specific substrate (e.g., inactive MEK1 for BRAF assay, inactive ERK2 for MEK1 assay)

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound, Vemurafenib, Trametinib) dissolved in DMSO

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and assay buffer to each well.

    • Add the serially diluted test compounds to the appropriate wells. Include wells with DMSO only as a positive control (100% kinase activity) and wells with no enzyme as a negative control (0% kinase activity).

    • Initiate the kinase reaction by adding ATP to all wells. The final volume of the kinase reaction is typically 5-10 µL.[11]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[13]

  • Luminescence Detection:

    • Add an equal volume of the luminescence-based kinase assay reagent to each well.[11] This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Plating Plate Serially Diluted Test Compounds and Controls Start->Compound_Plating Kinase_Substrate_Mix Add Kinase and Substrate Mixture to Each Well Compound_Plating->Kinase_Substrate_Mix Initiate_Reaction Initiate Reaction with ATP Kinase_Substrate_Mix->Initiate_Reaction Incubation Incubate at Room Temperature (e.g., 60 minutes) Initiate_Reaction->Incubation Add_Detection_Reagent Add Luminescence-Based Detection Reagent Incubation->Add_Detection_Reagent Signal_Stabilization Incubate to Stabilize Signal (e.g., 10 minutes) Add_Detection_Reagent->Signal_Stabilization Read_Luminescence Measure Luminescence with Plate Reader Signal_Stabilization->Read_Luminescence Data_Analysis Normalize Data and Calculate IC50 Values Read_Luminescence->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Luminescence-Based Kinase Assay Workflow.

Conclusion and Future Directions

This comparative guide, based on a hypothetical in vitro study, positions this compound as a potentially potent and selective inhibitor of BRAF V600E. Its performance metrics in this theoretical framework are on par with the established drug, Vemurafenib. The high degree of selectivity for BRAF over MEK underscores its potential as a targeted therapeutic agent.

Further experimental validation is, of course, necessary. Future studies should include:

  • Broad Kinase Profiling: Assessing the inhibitory activity of this compound against a wide panel of kinases to confirm its selectivity and identify any potential off-target effects.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit downstream signaling (e.g., phosphorylation of ERK) and cell proliferation in cancer cell lines harboring the BRAF V600E mutation.

  • In Vivo Efficacy Studies: Testing the anti-tumor activity of this compound in animal models of BRAF-mutant cancers.

The data and protocols presented here provide a solid foundation for the continued investigation of this compound as a promising new candidate in the field of oncology drug discovery.

References

  • Das Thakur M, et al. Trametinib in the treatment of melanoma. Vasc Health Risk Manag. 2014;10:485-95. Available from: [Link].

  • Jhaveri, K., et al. (2023). BRAF v600E-Mutant Cancers Treated With Vemurafenib Alone or in Combination With Everolimus, Sorafenib. DigitalCommons@TMC. Available from: [Link].

  • Kefford, R., et al. (2014). Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI. Available from: [Link].

  • Flaherty, K. T., et al. (2014). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. PMC. Available from: [Link].

  • Li, Y., et al. (2020). Current Development Status of MEK Inhibitors. PMC. Available from: [Link].

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link].

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available from: [Link].

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available from: [Link].

  • Nazarian, R., et al. (2012). IC 50 values of BRAF V600E mutated melanoma cells after exposure to... ResearchGate. Available from: [Link].

  • Lito, P., et al. (2014). An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. NIH. Available from: [Link].

  • St. Jude Children's Research Hospital. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Available from: [Link].

  • Zegzouti, H., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. PMC. Available from: [Link].

  • Pearson, G., et al. (2001). MAP Kinase Pathways. PMC. Available from: [Link].

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. Available from: [Link].

  • Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PMC. Available from: [Link].

  • Shalem, O., et al. (2018). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. NIH. Available from: [Link].

  • Zhao, Y., et al. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers in Oncology. Available from: [Link].

  • Wikipedia. (2023). MAPK/ERK pathway. Wikipedia. Available from: [Link].

  • ResearchGate. (2020). List of MEK inhibitor drug combination clinical trials with primary... ResearchGate. Available from: [Link].

  • Salama, A. K. S., et al. (2013). B-Raf and the inhibitors: from bench to bedside. PMC. Available from: [Link].

  • Holderfield, M., et al. (2014). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. Available from: [Link].

  • ResearchGate. (2019). Vemurafenib-resistant cells show higher IC50 values than their parental... ResearchGate. Available from: [Link].

  • Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. Available from: [Link].

  • Sharma, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. PubMed Central. Available from: [Link].

  • Cusabio. MAPK signaling pathway. Cusabio. Available from: [Link].

  • MDPI. (2022). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Available from: [Link].

  • Conway, J. G., et al. (2009). Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. PubMed. Available from: [Link].

  • Al-Salem, H. S., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC. Available from: [Link].

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed. Available from: [Link].

Sources

A Technical Guide to the Structure-Activity Relationship of 5-(3-Methoxyphenyl)pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(3-methoxyphenyl)pyridin-2-amine analogs, a promising scaffold in the development of targeted kinase inhibitors. We will explore the synthetic strategies, methodologies for biological evaluation, and the nuanced effects of structural modifications on their inhibitory potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase inhibitors.

Introduction: The 5-Aryl-2-Aminopyridine Scaffold in Kinase Inhibition

The 5-aryl-2-aminopyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding site of kinases. The 2-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The 5-aryl group extends into the solvent-exposed region or a hydrophobic pocket, providing a vector for modifications to enhance potency and selectivity.

The parent compound, this compound, presents a compelling starting point for inhibitor design. The methoxy group's position on the phenyl ring can significantly influence binding affinity and metabolic stability. This guide will dissect the SAR of this scaffold by examining systematic modifications to both the pyridine and the phenyl rings.

Synthetic Strategies: Accessing Analogs of this compound

The primary and most versatile method for the synthesis of 5-aryl-2-aminopyridine analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the crucial carbon-carbon bond between the pyridine and phenyl rings.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of 5-aryl-2-aminopyridine derivatives.

Materials:

  • 5-Bromo-2-aminopyridine or a substituted analog

  • Arylboronic acid or ester (e.g., 3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 5-bromo-2-aminopyridine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (typically 2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-aminopyridine analog.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ are classic choices, while more advanced catalysts with bulky phosphine ligands can improve yields and tolerate a wider range of functional groups.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium catalyst.

Biological Evaluation: In Vitro Kinase Inhibition Assays

To determine the inhibitory activity of the synthesized analogs, in vitro kinase assays are employed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • Test compounds (analogs of this compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • Kinase Reaction: In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unreacted ATP and then convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of this compound analogs, drawing from established principles and data from closely related compound series where direct data for the topic scaffold is unavailable.

Modifications of the 2-Amino Group

The 2-amino group is a critical anchor, forming hydrogen bonds with the kinase hinge region.

ModificationEffect on ActivityRationale
Primary Amine (-NH₂) Essential for Activity Forms two crucial hydrogen bonds with the backbone carbonyl and NH groups of the kinase hinge region.
Secondary Amine (-NHR) Generally Decreased Activity The introduction of a substituent can disrupt the optimal hydrogen bonding pattern and introduce steric hindrance.
Tertiary Amine (-NR₂) Loss of Activity The absence of a hydrogen bond donor prevents interaction with the kinase hinge.
Modifications of the Pyridine Ring

Substitutions on the pyridine ring can influence the electronic properties and steric profile of the molecule, impacting kinase binding.

PositionSubstitutionEffect on ActivityRationale
C3 Small, electron-donating groups (e.g., -CH₃)May be tolerated or slightly beneficialCan enhance binding through favorable van der Waals interactions without causing steric clashes.
C4 Small substituentsCan be toleratedThe impact is highly dependent on the specific kinase and the nature of the pocket.
C6 Small, electron-withdrawing groups (e.g., -F, -Cl)Can increase potencyMay enhance the hydrogen bonding capability of the 2-amino group by lowering its pKa. Larger groups are generally detrimental due to steric hindrance.
Modifications of the 5-Phenyl Ring

The 5-phenyl ring provides a key point of interaction and a vector for optimization. The position and nature of substituents on this ring are critical for potency and selectivity.

PositionSubstitutionEffect on ActivityRationale
Meta (3')-Position Methoxy (-OCH₃) Potent Activity The methoxy group can act as a hydrogen bond acceptor and its position can be optimal for interaction with specific residues in the ATP binding site.
Other small, polar groups (-OH, -NH₂) Potentially Favorable Can form additional hydrogen bonds, but the optimal position will be kinase-dependent.
Ortho (2')-Position Small substituents Often Detrimental Can induce a twist in the phenyl-pyridine dihedral angle, disrupting the optimal conformation for binding.
Para (4')-Position Various substituents Variable, can enhance potency and selectivity This position often extends towards the solvent-exposed region, allowing for the introduction of larger groups to target specific sub-pockets and improve physicochemical properties.

The Importance of the Methoxy Group's Position:

The meta-position of the methoxy group on the phenyl ring is often found to be optimal for the activity of many kinase inhibitors. This is likely due to its ability to engage in favorable interactions, such as hydrogen bonding with specific amino acid residues within the kinase active site, without causing steric clashes. Moving the methoxy group to the ortho or para position can significantly alter the binding mode and potency, highlighting the importance of precise positioning of functional groups.

Target Kinase Signaling Pathways

Analogs of this compound have shown inhibitory activity against several key kinase families implicated in various diseases. Understanding these pathways is crucial for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and cancers.[1][2]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-Aryl-2-Aminopyridine Analog Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 5-aryl-2-aminopyridine analogs.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4] Overactivation of this pathway is implicated in inflammatory diseases and cancer.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation TranscriptionFactors Transcription Factors p38->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Inhibitor 5-Aryl-2-Aminopyridine Analog Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the inhibitory action of 5-aryl-2-aminopyridine analogs.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[5][6] Inhibition of this pathway is a key strategy in cancer therapy to block tumor growth and metastasis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Activation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 5-Aryl-2-Aminopyridine Analog Inhibitor->VEGFR Inhibition

Caption: The VEGFR signaling pathway and the inhibitory action of 5-aryl-2-aminopyridine analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the 2-amino group for hinge binding and the 5-aryl moiety for achieving potency and selectivity. Systematic exploration of substituents on both the pyridine and phenyl rings, guided by an understanding of the target kinase's ATP-binding site, is essential for the development of next-generation inhibitors. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy and clinical success.

References

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Med Chem Lett. 2022 Apr 4;13(4):714-719. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. 2025; 8(5): 930-940. [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PubMed Central. [Link]

  • VEGF/VEGFR Pathway Inhibitors as Anti-Angiogenic Agents: Present and Future. Bentham Science. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. PubMed. [Link]

  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. PubMed. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. PubMed. [Link]

  • 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. PubMed. [Link]

  • Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. PubMed. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

  • SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. ResearchGate. [Link]

  • SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. National Institutes of Health. [Link]

  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Double-Edged Sword of Kinase Inhibition

This guide provides an in-depth comparison of the key methodologies for profiling the cross-reactivity of aminopyridine-based kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation to empower researchers in making informed decisions during the drug development process.

The Core Challenge: Achieving Selectivity in a Conserved Landscape

The primary reason for the prevalence of off-target effects lies in the structural similarity of the ATP-binding site across the human kinome.[10] Most kinase inhibitors are designed to be ATP-competitive, making it inherently difficult to achieve absolute specificity for a single kinase.[10] While the aminopyridine scaffold provides a robust framework for potent inhibition, its interactions must be meticulously optimized to exploit subtle differences in the ATP pockets of various kinases to achieve the desired selectivity profile.

Methodologies for Cross-Reactivity Profiling: A Comparative Analysis

A multi-faceted approach is essential for accurately characterizing the selectivity of a kinase inhibitor. No single assay can provide a complete picture. Here, we compare the three main pillars of cross-reactivity profiling: biochemical assays, cell-based assays, and proteome-wide approaches.

Methodology Principle Primary Output Throughput Physiological Relevance Advantages Limitations
Biochemical Assays Measures direct inhibition of purified, recombinant kinase activity.IC50 / KdHighLowHighly quantitative for direct interactions; excellent for SAR.[7]Lacks cellular context (e.g., ATP concentration, other proteins).[11]
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of a target protein in cells or lysates.[12][13][14]Thermal Shift (ΔTm)Medium to HighHighConfirms target engagement in a physiological environment.[12][13]Indirect measure of inhibition; can be lower throughput.[12]
Kinome Scanning (e.g., KINOMEscan™) Competition-based binding assay against a large panel of recombinant kinases.[15][16][17]Kd / % InhibitionHighLowBroadest coverage of the kinome; highly reproducible.[17]Binding does not always equate to functional inhibition.[11]
Biochemical Assays: The Foundation of Potency Assessment

Biochemical assays are the bedrock of kinase inhibitor profiling, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.[7][18]

Causality Behind Experimental Choices: The choice of assay format (e.g., radiometric, fluorescence-based) depends on factors like throughput needs, sensitivity, and safety considerations.[19] For instance, traditional radiometric assays using [³²P]- or [³³P]-ATP are highly sensitive and considered a gold standard, but non-radioactive formats like luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or fluorescence-based mobility shift assays offer safer and more scalable alternatives.[18][19] A crucial parameter is the ATP concentration used in the assay. Setting the ATP concentration near the Michaelis constant (Km) for each kinase allows the measured IC50 value to more closely reflect the inhibitor's intrinsic binding affinity (Ki).[8][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reagent Preparation:

    • Prepare a stock solution of the aminopyridine-based inhibitor in 100% DMSO.

    • Dilute the inhibitor to the desired concentrations in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Prepare the kinase reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and any necessary cofactors (e.g., MgCl₂, DTT).

  • Reaction Initiation:

    • In a microplate (e.g., 96- or 384-well), add the inhibitor dilutions.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP (often at its Km concentration for the specific kinase).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the product formation using a detection method appropriate for the assay format (e.g., measuring radioactivity, luminescence, or fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Native Environment

While biochemical assays are essential, they don't always predict a compound's behavior in the complex milieu of a living cell.[11] The Cellular Thermal Shift Assay (CETSA) bridges this gap by confirming that an inhibitor can bind to its intended target within a cellular context.[12][13][20] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[12][14]

Causality Behind Experimental Choices: CETSA can be performed on intact cells or cell lysates. Using intact cells provides the most physiologically relevant data, as it accounts for cell permeability and intracellular ATP concentrations. The choice of detection method (e.g., Western blot, mass spectrometry) depends on the desired throughput and the availability of specific antibodies.[12][13] High-throughput versions of CETSA have been developed to facilitate screening applications.[12]

Experimental Protocol: High-Throughput CETSA (HT-CETSA)

  • Cell Treatment:

    • Plate cells in a multi-well format (e.g., 96- or 384-well) and grow to the desired confluency.

    • Treat the cells with various concentrations of the aminopyridine-based inhibitor or a DMSO vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Heat the plates in a PCR cycler or a specialized heating unit across a range of temperatures to determine the optimal melting temperature, or at a single, fixed temperature for dose-response experiments.

  • Cell Lysis and Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Transfer the supernatant (soluble fraction) to a new plate.

    • Quantify the amount of the target protein remaining in the soluble fraction using a suitable method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • For a melt curve, plot the amount of soluble protein versus temperature to determine the melting temperature (Tm) in the presence and absence of the inhibitor.

    • For an isothermal dose-response curve, plot the amount of soluble protein at a fixed temperature against the inhibitor concentration.

Kinome Scanning: A Global View of Selectivity

To obtain the most comprehensive overview of an inhibitor's cross-reactivity, proteome-wide approaches are invaluable. Kinome scanning platforms, such as KINOMEscan™, utilize competition-based binding assays to quantify the interactions of a compound against a large panel of hundreds of kinases.[15][16][17]

Causality Behind Experimental Choices: These platforms typically use an ATP-independent, competition binding format.[16] This is a key distinction from activity-based assays, as it measures the direct binding affinity (dissociation constant, Kd) rather than functional inhibition (IC50).[16] This provides a true thermodynamic measure of interaction.[16] Screening at a single high concentration (e.g., 1-10 µM) is often used as a first pass to identify potential off-targets, followed by dose-response curves to determine Kd values for the most potent interactions.

Experimental Workflow: Kinome Scanning

G cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Data Analysis Compound Aminopyridine Inhibitor Incubation Incubate Inhibitor with Kinase Panel Compound->Incubation KinasePanel Large Panel of Immobilized Kinases KinasePanel->Incubation Detection Quantify Kinase Bound to Solid Support (qPCR) Incubation->Detection PercentInhibition Calculate % Inhibition vs. DMSO Control Detection->PercentInhibition SelectivityScore Calculate Selectivity Score (e.g., S(10)) PercentInhibition->SelectivityScore TreeSpot Visualize on Kinome Tree (TREEspot®) PercentInhibition->TreeSpot

Caption: Workflow for a typical kinome scanning experiment.

Interpreting the Data: Quantifying Selectivity

The output from these profiling efforts can be vast. To facilitate comparison, several metrics are used to quantify selectivity.

  • IC50/Kd Values: The most direct measure of potency against individual kinases. A large fold-difference between the on-target and off-target IC50/Kd values indicates high selectivity.

  • Selectivity Score (S-Score): A common metric used in kinome scanning, the S-score is calculated by dividing the number of kinases that bind an inhibitor with a Kd below a certain threshold by the total number of kinases tested.[11] For example, an S(10) at 1 µM would be the number of kinases with a Kd < 1 µM divided by the total kinases screened. A lower S-score indicates a more selective compound.[11]

  • Gini Coefficient: Another metric that quantifies the distribution of inhibition across the kinome. A Gini score of 1 indicates inhibition of a single kinase, while a score of 0 signifies equal inhibition of all kinases.[21]

Visualizing Selectivity: Data from kinome scans are often visualized on a phylogenetic tree of the human kinome, known as a TREEspot® diagram.[15] Hits are represented by circles, with the size of the circle corresponding to the binding affinity. This provides an intuitive and powerful visual representation of an inhibitor's selectivity profile.

G cluster_kinome cluster_target TK TK PrimaryTarget Target TK->PrimaryTarget K1 TK->K1 K2 TK->K2 TKL TKL K3 TKL->K3 K4 TKL->K4 STE STE OffTarget1 STE->OffTarget1 K5 STE->K5 K6 STE->K6 CK1 CK1 K7 CK1->K7 K8 CK1->K8 AGC AGC K9 AGC->K9 K10 AGC->K10 CAMK CAMK OffTarget2 CAMK->OffTarget2 K11 CAMK->K11 K12 CAMK->K12 CMGC CMGC K13 CMGC->K13 K14 CMGC->K14 K15 CMGC->K15

Caption: Conceptual kinome tree visualization of inhibitor selectivity.

Comparative Profile of Representative Aminopyridine-Based Inhibitors

To illustrate these concepts, let's consider a hypothetical comparison of three aminopyridine-based inhibitors against a panel of kinases.

Inhibitor Primary Target On-Target IC50 (nM) S(10) @ 1µM Key Off-Targets (>10-fold vs. Primary) CETSA ΔTm (°C)
Compound A JNK1150.02JNK2, JNK3+8.5
Compound B PI3Kγ250.15PI3Kδ, mTOR, DNA-PK+6.2
Compound C MAP4K4500.05MINK1, TNIK+7.0

Data are hypothetical and for illustrative purposes. Real-world examples can be found in literature for JNK inhibitors[3], PI3Kγ inhibitors[4], and MAP4K4 inhibitors[6].

Analysis:

  • Compound A demonstrates high selectivity for the JNK family, as indicated by its very low S-score and confirmed by a significant thermal shift in a cellular context.[3]

  • Compound B is a multi-targeted inhibitor, showing activity against other members of the PI3K family.[4] This "controlled polypharmacology" could be beneficial or detrimental depending on the therapeutic context.

  • Compound C shows good selectivity, with off-target activity primarily confined to closely related kinases.[6]

Conclusion: An Integrated Strategy for Confident Profiling

The aminopyridine scaffold remains a valuable asset in the design of potent kinase inhibitors. However, achieving a desirable selectivity profile is paramount for clinical success. A robust cross-reactivity profiling strategy is not a linear process but an integrated, iterative cycle. It begins with high-throughput biochemical and kinome-wide binding assays to understand potency and breadth of activity. These findings must then be validated in a physiological context using cell-based methods like CETSA to confirm target engagement. By judiciously selecting from these complementary methodologies and carefully interpreting the quantitative data they provide, researchers can build a comprehensive and reliable profile of their aminopyridine-based inhibitors, paving the way for the development of safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Rudolph, J., Fuhrmann, J., & Anderson, K. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 13(2), 149-156. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Ge, M., Rowan, S. N., & Scott, D. A. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS chemical biology, 12(11), 2772-2777. [Link]

  • Li, J., Wang, J., & Zhang, Y. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC medicinal chemistry, 12(10), 1644-1663. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Wityak, J., Sun, H., Nelson, J. D., Moore, J. N., Zificsak, C. A., Goldstein, D. M., ... & Tobin, J. F. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 49(12), 3567-3580. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Shah, P., Tawa, G. J., Shadrick, W. R., Shinn, P., Tunc, I., Klumpp-Thomas, C., ... & Martinez, N. J. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 173-183. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Robers, M. B., Wilde, C., Barlament, J., Zimmerman, K., Machleidt, T., Klink, T. A., ... & Wood, K. V. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2418-2431. [Link]

  • Dai, L., Zhao, T., Li, X., & You, D. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 92(15), 10358-10365. [Link]

  • Li, Z., Wang, J., & Zhou, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4108. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • El-Hachem, N., Hlevnjak, M., & Gfirtner, A. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS computational biology, 18(10), e1010582. [Link]

  • Al-Ali, H., & Savitski, M. M. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]

  • Bruce, I., Cmiljanovic, N., Cmiljanovic, V., He, H., Hobbs, C., Lowe, J., ... & Vili, S. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of medicinal chemistry, 64(16), 12304-12321. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Figure 3: Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • Kumar, A., & Rawat, D. S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Organic Chemistry, 25(16), 1864-1896. [Link]

  • Singh, S., Kumar, A., & Singh, B. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & medicinal chemistry letters, 23(10), 2823-2827. [Link]

  • Beria, I., Ballinari, D., Bertrand, J. A., Borghi, D., Bossi, R. T., Ciavolella, A., ... & Valsasina, B. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl) pyridin-2 (1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & medicinal chemistry, 22(2), 853-863. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Wang, Y., Wang, Y., ... & Zhang, Y. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry. [Link]

  • Ventura, A. C., & Tirosh, B. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 5. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 3(8), 463-474. [Link]

  • Harris, S. F., Ali, A., Amodeo, D., Ardayfio, A., Bar-Or, D., Beck, H. P., ... & Whittington, D. A. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of medicinal chemistry, 61(7), 3049-3066. [Link]

  • Roskoski, R., Jr. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological research, 138, 1-13. [Link]

  • Kitanaka, A. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of biochemistry, 146(3), 295-297. [Link]

Sources

A Comparative Benchmarking Guide to the Stability of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Aminopyridine Drug Candidates

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, with their structural motif present in a wide array of pharmaceuticals.[1][2] Their prevalence is due to the versatile role of the pyridine ring and the amino substituent in engaging with biological targets.[2][3] However, the journey from a promising lead compound to a viable drug is fraught with challenges, a primary one being chemical stability. The intrinsic stability of a drug molecule dictates its shelf-life, formulation requirements, and ultimately, its safety and efficacy. This guide provides a comprehensive comparison of the stability of various substituted aminopyridines under forced degradation conditions, offering insights into their degradation pathways and the analytical methodologies required for their assessment.

Understanding the Electronic Landscape of Aminopyridine Isomers

The position of the amino group on the pyridine ring fundamentally influences the electron density distribution, which in turn governs the molecule's basicity, nucleophilicity, and susceptibility to degradation.

  • 4-Aminopyridine: The amino group at the para-position significantly increases the electron density on the ring nitrogen through a strong resonance effect, making it the most basic and nucleophilic of the isomers.[4]

  • 2-Aminopyridine: Exhibits intermediate basicity. The proximity of the amino group to the ring nitrogen allows for some electronic activation.

  • 3-Aminopyridine: The amino group at the meta-position cannot exert its resonance effect on the ring nitrogen, resulting in the lowest basicity among the three isomers.[4]

This electronic landscape is a key determinant of how these molecules will behave under stress conditions. Generally, increased electron density can make the pyridine ring more susceptible to oxidation, while the basicity of the ring nitrogen plays a crucial role in acid-base catalyzed hydrolysis.

Comparative Stability Analysis of Substituted Aminopyridines

The stability of an aminopyridine derivative is significantly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either stabilize or destabilize the molecule towards different degradation pathways.

Data Summary: Stability Under Forced Degradation Conditions

The following table summarizes the expected relative stability of various substituted aminopyridines under hydrolytic, oxidative, photolytic, and thermal stress. This data is a synthesis of published experimental results and established principles of physical organic chemistry.

CompoundSubstituentPositionHydrolytic Stability (Acid/Base)Oxidative Stability (e.g., H₂O₂)PhotostabilityThermal Stability (Decomposition Temp.)
Unsubstituted Aminopyridines
4-Aminopyridine-H4Relatively StableProne to oxidationModerately Stable~158°C
2-Aminopyridine-H2Relatively StableSusceptible to oxidationModerately Stable~58°C
3-Aminopyridine-H3Relatively StableLess prone to oxidation than 2- & 4-isomersModerately Stable~64°C
Electron-Donating Group (EDG) Substituted
3,4-Diaminopyridine3-NH₂3Stable as salt formMolecular form is susceptible to oxidation[5][6]Data not readily availableHigh
3-Methoxy-2-aminopyridine3-OCH₃3Potentially less stable due to EDGMore susceptible to oxidation[7]Data not readily availableData not readily available
Electron-Withdrawing Group (EWG) Substituted
4-Amino-3-nitropyridine3-NO₂3More stable to hydrolysisLess susceptible to oxidation[5][6]Data not readily availableHigh
2-Amino-5-chloropyridine5-Cl5Generally stableLess susceptible to oxidationPotentially less stableData not readily available

Experimental Protocols for Stability Assessment

A robust assessment of stability requires subjecting the aminopyridine derivatives to a battery of stress tests as mandated by the International Council for Harmonisation (ICH) guidelines.[5][8] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the parent drug from its degradation products.[9][10]

General Protocol for Forced Degradation Studies

Objective: To generate potential degradation products to develop and validate a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.[5][9][11]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the aminopyridine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute to the final concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for a specified period.

    • At each time point, withdraw a sample and dilute to the final concentration.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid aminopyridine derivative in a vial.

    • Expose to a high temperature (e.g., 80°C) for a specified period.

    • At each time point, dissolve a portion of the solid in the solvent to the desired concentration.

  • Photostability:

    • Expose the aminopyridine derivative (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13]

    • A control sample should be stored in the dark under the same conditions.

    • After exposure, prepare solutions of the appropriate concentration.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Stability-Indicating HPLC Method

Objective: To achieve baseline separation of the parent aminopyridine from all potential degradation products.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary. A typical mobile phase could consist of:

    • Solvent A: Phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0)

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: A linear gradient from a low to a high percentage of the organic solvent (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a photodiode array detector).

  • Injection Volume: 10-20 µL.

Degradation Pathways and Mechanistic Insights

Understanding the degradation pathways is crucial for predicting the stability of new derivatives and for identifying potential toxic degradants.

Oxidative Degradation

Aminopyridines are susceptible to oxidation, particularly at the pyridine ring nitrogen and the exocyclic amino group. For instance, 3,4-diaminopyridine in its molecular form can be oxidized by hydrogen peroxide to form 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[5][6] The salt form of 3,4-diaminopyridine is significantly more stable to oxidation because the lone pair of electrons on the ring nitrogen is engaged in a bond with a proton, making it less available for oxidation.[5][6]

Oxidation_Pathway 3,4-Diaminopyridine 3,4-Diaminopyridine Degradation_Products 4-Amino-3-nitropyridine 3,4-Diaminopyridine-N-oxide 3,4-Diaminopyridine->Degradation_Products H₂O₂

Caption: Oxidative degradation of 3,4-diaminopyridine.

Hydrolytic Degradation

Hydrolysis of aminopyridines is often pH-dependent. Under acidic or basic conditions, the pyridine ring can be susceptible to nucleophilic attack by water, although this is generally less common than for other heterocyclic systems. The stability of imine-containing aminopyridine derivatives can be particularly sensitive to hydrolysis.[14]

Thermal Stability Assessment

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on the melting point, decomposition temperature, and overall thermal stability of aminopyridine derivatives.[15][16][17]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other phase transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.

Thermal_Analysis_Workflow cluster_0 Thermal Analysis Sample Sample DSC_TGA DSC/TGA Instrument Sample->DSC_TGA Heating Data_Analysis Data_Analysis DSC_TGA->Data_Analysis Thermogram Results Results Data_Analysis->Results Melting Point Decomposition Temp.

Caption: Workflow for thermal stability analysis.

Conclusion and Future Perspectives

The stability of substituted aminopyridines is a multifaceted property governed by the interplay of electronic effects, substituent positions, and environmental conditions. This guide has provided a framework for the comparative assessment of their stability, emphasizing the importance of systematic forced degradation studies and the development of robust, stability-indicating analytical methods. For drug development professionals, a thorough understanding of these principles is paramount for the rational design of stable and effective aminopyridine-based therapeutics. Future work should focus on generating more comprehensive and directly comparative quantitative stability data for a wider range of substituted aminopyridines to further refine our understanding and predictive capabilities in this critical area of medicinal chemistry.

References

  • Raust, J. A., Goulay-Dufaÿ, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (1996). Q2B Validation of Analytical Procedures: Methodology.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Raust, J. A., et al. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Bomedical Analysis.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
  • Pharmaguideline. (n.d.).
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295.
  • Beteringhe, A. (2005). A dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Analele UniversităŃii din Bucureşti – Chimie, Anul XVI (serie nouă), vol. I-II, 111-116.
  • SGS. (n.d.).
  • ResearchGate. (n.d.).
  • Matyjaszczyk, M. S. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1629.
  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400.
  • Gangwar, D., et al. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. RASAYAN Journal of Chemistry, 14(3), 1953-1958.
  • Allen, M. J., & Edger, A. D. (2019). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 62(19), 8720-8741.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Allen, M. J. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2993.
  • Sutradhar, M., et al. (2020). The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. Journal of Fluorescence, 30(4), 835-844.
  • Prakash, G., et al. (2013). New acentric materials constructed from aminopyridines and 4-nitrophenol. Journal of Molecular Structure, 1048, 375-382.
  • Chu, W., & Gao, N. (2011). Hydrolytic Stabilities of Halogenated Disinfection Byproducts: Review and Rate Constant Quantitative Structure–Property Relationship Analysis. Environmental Engineering Science, 28(6), 385-394.
  • Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. (2025).
  • Zarei, M., et al. (2023). Comparative Study on Photocatalytic Performance of TiO 2 Doped with Different Amino Acids in Degradation of Antibiotics.
  • Goldberg, F. W., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7569-7574.
  • Spectroscopic Studies of the Mechanism of Reversible Photodegradation of 1-substituted Aminoanthraquinone-Doped Polymers. (2016). The Journal of Chemical Physics.
  • Rodewald, S., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series, 1104, 012007.
  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2018). Journal of Pharmaceutical and Biomedical Analysis.
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
  • TGA/DSC curves for the thermal decomposition of...
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules.
  • Comparative Forced Degradation Study of Anticomplement C5 Biosimilar and Originator Monoclonal Antibodies. (2023). Pharmaceuticals.
  • A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025).
  • The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. (n.d.).
  • Bak, A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2999.
  • Franzen, J. H., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions.
  • Chemistry LibreTexts. (2024). 7.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Amination of 2-halopyridines. [a]. (n.d.).
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Molecules.
  • Impact of aromatic to quinoidal transformation on the degradation kinetics of imine-based semiconducting polymers. (n.d.). RSC Publishing.
  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). Molecules.
  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. (2024). Scientific Reports.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise substitution pattern on the pyridine ring dictates the molecule's biological activity and chemical properties. Consequently, rigorous and unambiguous characterization is not merely a procedural step but a fundamental requirement for advancing research and ensuring product quality and safety. This guide provides an in-depth comparison of the principal analytical techniques employed for the characterization of pyridine derivatives. We will move beyond a simple listing of methods to explore the strategic application of each technique, the causality behind experimental choices, and how to synthesize data from multiple sources into a coherent structural and quantitative profile.

The Foundational Techniques: Unraveling the Molecular Blueprint

The initial characterization of a novel pyridine derivative hinges on three core techniques that, together, provide an unambiguous picture of the molecular structure: Nuclear Magnetic Resonance (NMR) for the covalent framework, Mass Spectrometry (MS) for molecular weight and fragmentation, and X-ray Crystallography for the definitive three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR is the most powerful and widely used technique for elucidating the molecular structure of organic compounds in solution. For pyridine derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: The electronegative nitrogen atom in the pyridine ring creates a distinct electronic environment, causing significant deshielding of the protons at the α-positions (C2, C6) and, to a lesser extent, the γ-position (C4).[1] This results in a characteristic downfield shift for these protons in the ¹H NMR spectrum, typically appearing in the δ 8.5-9.9 ppm range, while β-protons (C3, C5) are found further upfield (δ 7.0-8.0 ppm).[2][3] This predictable pattern provides the first clue to the substitution pattern.

  • ¹H NMR: Provides information on the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The coupling constants (J-values) are critical for determining the substitution pattern (ortho, meta, para).

  • ¹³C NMR: Complements the ¹H NMR by providing a count of unique carbon atoms. The chemical shifts in ¹³C NMR are also influenced by the nitrogen atom, with the α- and γ-carbons appearing significantly downfield.[1]

  • 2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR techniques are essential to definitively assign all proton and carbon signals and establish long-range connectivity across the molecule.

Trustworthiness through Self-Validation: The integration of proton signals must correspond to the number of protons in the proposed structure. Furthermore, the observed coupling patterns must be consistent with the substitution pattern determined from the chemical shifts. A mismatch in any of these areas indicates an incorrect structural assignment or the presence of impurities.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for exchanging labile protons (e.g., -NH, -OH), which helps in their identification.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment for a small molecule involves 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

  • Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, offering a crucial piece of evidence for its elemental composition. When coupled with high-resolution mass analyzers (e.g., TOF, Orbitrap), it can determine the molecular formula with high confidence.

Expertise in Action: The ionization method is a key experimental choice. Electrospray Ionization (ESI) is a "soft" technique ideal for polar, non-volatile pyridine derivatives, often yielding the protonated molecule [M+H]⁺. Electron Impact (EI) is a "hard" technique that causes extensive fragmentation. This fragmentation is not random; it provides a roadmap of the molecule's structure. The pyridine ring itself is quite stable, but substituents can be cleaved, and their loss can be used to deduce the original structure. For instance, the fragmentation of 2-substituted pyridines often involves the participation of the ring nitrogen.[4]

X-ray Crystallography: The Unambiguous Proof

For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule.[5] It confirms connectivity, stereochemistry, and reveals intermolecular interactions like hydrogen bonding that govern the crystal packing.[6][7] While NMR and MS can build a strong case for a structure, X-ray crystallography is the final arbiter, leaving no room for ambiguity.

Causality in Experimentation: Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent for crystallization is critical. Slow evaporation of a solution is a common method.[8] The goal is to allow the molecules to arrange themselves slowly into a well-ordered lattice, which is necessary for sharp diffraction patterns.

The Separative & Quantitative Powerhouses

Once the structure is confirmed, chromatography is employed to separate the compound from impurities, assess its purity, and perform accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis and quantification in pharmaceutical and chemical research.[9] For pyridine derivatives, which are basic compounds, specific challenges must be addressed.

Expertise in Action: Overcoming Peak Tailing: The basic nitrogen atom in the pyridine ring (pKa typically 5-6) can interact strongly with acidic residual silanol groups on the surface of standard silica-based C18 columns.[10] This secondary interaction leads to a common problem known as "peak tailing," which compromises resolution and quantification. Several strategies can mitigate this:

  • pH Adjustment: Using a mobile phase buffered at a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) ensures the pyridine nitrogen is fully protonated. This creates a single, positively charged species that interacts more predictably with the stationary phase.[9][11]

  • End-Capped Columns: Use columns where the residual silanol groups have been chemically "capped" to make them more inert.

  • Alternative Stationary Phases: Phenyl or polar-embedded phases can offer different selectivity and reduce the unwanted interactions.[10] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also highly effective for retaining and separating polar pyridine derivatives without ion-pairing reagents.[9]

Experimental Protocol: HPLC Method Development for Purity Analysis
  • Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile). Formic acid acts as a pH modifier and an ion-pairing agent, improving peak shape.

  • Initial Gradient: Run a generic scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the compound and identify any impurities.

  • Optimization: Adjust the gradient slope and duration to achieve good resolution between the main peak and any impurities. If peak shape is poor, consider switching to a different column or adjusting the mobile phase pH.

  • Detection: Use a UV detector set at a wavelength where the compound has a strong absorbance, typically around 250-270 nm for the pyridine ring.[12][13]

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

For volatile and thermally stable pyridine derivatives, GC offers exceptional resolving power and sensitivity.[14] It is often coupled with a Mass Spectrometer (GC-MS), providing both separation and identification in a single run. The choice of the capillary column's stationary phase is critical to achieving good separation of isomers.

The Spectroscopic Fingerprints

FTIR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The pyridine ring has characteristic C=C and C=N stretching vibrations in the 1640-1450 cm⁻¹ region.[15] Substituents on the ring will have their own distinct absorption bands (e.g., C=O, -OH, -NH₂). FTIR is also a powerful tool for studying surface chemistry, where adsorbed pyridine is used as a probe molecule to quantify Brønsted and Lewis acid sites on solid catalysts.[16]

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions.[1] The absorption maxima (λ_max) are sensitive to the substitution pattern and conjugation. For instance, extending conjugation with other aromatic rings will shift the λ_max to longer wavelengths (a bathochromic shift). This technique is particularly useful in quantitative analysis (following Beer's Law) and for studying interactions with other molecules.

Comparative Analysis & Strategic Workflow

No single technique can provide all the necessary information. A multi-faceted approach is essential. The choice of techniques and the order in which they are applied depend on the research question.

Logical Workflow for Characterizing a Novel Pyridine Derivative

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized pyridine derivative.

G cluster_0 Initial Synthesis & Purification cluster_2 Purity & Quantitative Analysis cluster_3 Definitive & Advanced Characterization start Crude Synthetic Product purify Purification (e.g., Column Chromatography, Recrystallization) start->purify ms Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation purify->ms Primary Analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Covalent Structure - Isomer Identification purify->nmr Primary Analysis ftir FTIR Spectroscopy - Functional Groups purify->ftir Primary Analysis uvvis UV-Vis Spectroscopy - Electronic Properties purify->uvvis hplc HPLC / GC - Purity Assessment - Quantification nmr->hplc Informed by Structure xray X-ray Crystallography (if crystalline) - Absolute 3D Structure hplc->xray Requires Pure Sample

Sources

Evaluating the selectivity of 5-(3-Methoxyphenyl)pyridin-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A-032: A Case Study in Kinase Selectivity Profiling of 5-(3-Methoxyphenyl)pyridin-2-amine

Abstract

The therapeutic success of protein kinase inhibitors is intrinsically linked to their selectivity profile across the human kinome.[1][2] Non-selective agents can lead to off-target toxicities, while highly specific compounds may lack efficacy against complex, multifactorial diseases.[1] This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using the hypothetical molecule This compound (designated A-032) as a case study. We detail the strategic design of a kinase screening panel, present a robust, step-by-step protocol for an in vitro luminescence-based assay, and offer a clear methodology for data interpretation and visualization. By comparing the hypothetical profile of A-032 with established drugs like Imatinib and Dasatinib, this guide serves as a practical resource for researchers engaged in the early stages of kinase drug discovery.

The Imperative of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in humans, are central regulators of cellular signaling.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target class for therapeutic intervention.[1][2] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3]

An inhibitor's selectivity profile dictates its therapeutic window and potential for adverse effects. While a promiscuous inhibitor like Dasatinib interacts with a broad range of kinases, a more targeted agent like Imatinib has a narrower spectrum of high-affinity targets.[4][5] This "polypharmacology" can be beneficial, as seen with Imatinib's efficacy in tumors driven by either BCR-ABL or c-Kit, but it also increases the risk of off-target liabilities.[1][6] Therefore, early, comprehensive, and quantitative assessment of a compound's selectivity is a cornerstone of modern drug development.[1]

Experimental Design: A Strategic Approach

The Compound: this compound (A-032)

For this case study, we will evaluate A-032, a novel small molecule with a pyridine-amine scaffold. Such scaffolds are common in kinase inhibitor design. Our objective is to determine its primary target(s) and characterize its kinome-wide selectivity to inform its potential as a therapeutic agent. For this hypothetical study, we will posit that initial screening suggests A-032 is a potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase.

Kinase Panel Selection

Screening against the entire kinome is often reserved for late-stage lead optimization due to cost. A more strategic approach for initial profiling involves a focused panel that provides a broad yet relevant overview of selectivity.[7] Commercial services offer a wide range of panels, from full kinome screens to smaller, more focused collections.[8][9]

For A-032, we have selected a hypothetical 73-kinase "Mini Kinase Panel" designed to represent diverse branches of the human kinome tree. This allows for an efficient initial assessment of selectivity. The panel includes:

  • Primary Target Family: ABL1 and its common resistant mutant, T315I.

  • Closely Related Kinases: Other tyrosine kinases such as SRC family kinases (SRC, LCK) to assess family-specific selectivity.[6]

  • Key Off-Target Kinases: Important kinases frequently implicated in off-target toxicities (e.g., VEGFR2, PDGFRB).[6]

  • Diverse Kinome Representation: A broad selection of serine/threonine kinases from different families (e.g., CAMK, CMGC, AGC) to identify unexpected interactions.

Methodology: In Vitro Kinase Inhibition Assay

To quantify the inhibitory activity of A-032, we will employ the ADP-Glo™ Kinase Assay, a robust and highly sensitive luminescence-based method.[10][11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Compound Serial Dilution (A-032 in DMSO) Reaction 3. Initiate Reaction (Combine Compound, Kinase, Substrate, ATP) Incubate at RT for 60 min Compound->Reaction Kinase_Prep 2. Kinase & Substrate Prep (Enzyme, Substrate, ATP in Buffer) Kinase_Prep->Reaction Stop 4. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) Incubate at RT for 40 min Reaction->Stop Develop 5. Convert ADP to ATP & Develop Signal (Add Kinase Detection Reagent) Incubate at RT for 30 min Stop->Develop Read 6. Read Luminescence (Plate Reader) Develop->Read Analyze 7. Data Analysis (Normalize to Controls, Fit IC50 Curve) Read->Analyze

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol
  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of A-032 in DMSO. Using an acoustic liquid handler, transfer nanoliter volumes of the compound dilutions into a 384-well assay plate. Include wells for positive control (no kinase) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase, its corresponding substrate, and ATP in reaction buffer. The ATP concentration should be set at or near the Km for each kinase to ensure the measured IC50 value approximates the inhibitor's affinity (Ki).[1]

    • Dispense the kinase/substrate/ATP mix into the assay plate to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a stable luminescent signal.[12]

    • Incubate at room temperature for 30 minutes to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls (0% activity for positive control, 100% activity for DMSO vehicle).

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Results and Interpretation

The screening of A-032 against the 73-kinase panel generated the following hypothetical data.

Quantitative Inhibition Data
Kinase FamilyKinase Target% Inhibition @ 1 µMIC50 (nM)
Tyrosine Kinase ABL1 99.8% 15
ABL1 (T315I)15.2%>10,000
SRC75.4%450
LCK68.9%870
KIT82.1%210
PDGFRB79.5%330
VEGFR235.6%2,500
Ser/Thr Kinase AURKA 88.3% 150
CDK222.1%>10,000
ROCK118.9%>10,000
p38α (MAPK14)45.3%1,800
JNK128.7%>5,000
... (data for 61 other kinases showed <10% inhibition)

Table 1: Hypothetical selectivity data for compound A-032. Data is representative.

Visualizing Selectivity

A network diagram provides an intuitive visualization of the compound's selectivity profile.

G A032 A-032 ABL1 ABL1 (IC50: 15 nM) A032->ABL1 1x AURKA AURKA (IC50: 150 nM) A032->AURKA 10x KIT KIT (IC50: 210 nM) A032->KIT 14x PDGFRB PDGFRB (IC50: 330 nM) A032->PDGFRB 22x SRC SRC (IC50: 450 nM) A032->SRC 30x LCK LCK (IC50: 870 nM) A032->LCK 58x VEGFR2 VEGFR2 (IC50: 2500 nM) A032->VEGFR2 p38a p38α (IC50: 1800 nM) A0 A0 -32 -32 -32->p38a

Sources

A Head-to-Head In Silico Docking Comparison: 5-(3-Methoxyphenyl)pyridin-2-amine Versus Established ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in silico-driven comparison of the novel small molecule, 5-(3-Methoxyphenyl)pyridin-2-amine, against a panel of well-characterized, ATP-competitive kinase inhibitors. Designed for researchers, medicinal chemists, and drug discovery professionals, this document outlines a robust molecular docking workflow, presents comparative binding data, and offers insights into the potential molecular interactions underpinning kinase inhibition. By employing a rigorous computational approach, we aim to predict the binding affinity and pose of our lead compound within the ATP-binding pocket of a clinically relevant kinase, thereby contextualizing its potential as a therapeutic agent.

Introduction: The Enduring Appeal of Targeting the ATP-Binding Site

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point of drug discovery efforts, particularly in oncology.[1] Their catalytic activity hinges on the binding of adenosine triphosphate (ATP) to a highly conserved pocket within the kinase domain. The transfer of the γ-phosphate from ATP to a substrate protein initiates a signaling cascade. Consequently, the development of small molecules that can effectively compete with ATP for this binding site has proven to be a highly successful strategy for modulating kinase activity and treating various diseases.[1][2]

These ATP-competitive inhibitors, by occupying the kinase's active site, prevent substrate phosphorylation and effectively shut down downstream signaling.[3][4][5] The success of drugs like Imatinib and Gefitinib has validated this approach and spurred the development of a multitude of kinase inhibitors.[3][5][6]

In silico molecular docking has emerged as an indispensable tool in modern drug discovery.[7] This computational technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction.[7] For ATP-competitive inhibitors, docking studies provide invaluable insights into the specific amino acid residues that a compound may interact with within the ATP-binding pocket, guiding lead optimization and the design of more potent and selective inhibitors.[8]

This guide will focus on a comparative docking study of this compound against a selection of prominent ATP-competitive inhibitors. As the specific kinase targets for this compound are not yet publicly characterized, we have selected the well-studied and clinically relevant p38α mitogen-activated protein kinase (MAPK) as our target protein. The availability of numerous high-resolution crystal structures of p38α in complex with various inhibitors provides an excellent platform for a robust and validated docking study.[9][10][11][12][13][14]

The Contenders: A Look at the Inhibitors

Our comparative analysis includes this compound and a curated selection of established ATP-competitive kinase inhibitors, each with a distinct clinical and pharmacological profile.

Lead Compound:

  • This compound: A novel small molecule with a pyridin-2-amine scaffold. Its potential as a kinase inhibitor will be explored through this in silico study.

Comparator ATP-Competitive Inhibitors:

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases.[15]

  • Imatinib: A selective inhibitor of the BCR-Abl tyrosine kinase, revolutionizing the treatment of chronic myeloid leukemia (CML).[3][4]

  • Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[5][6]

  • Staurosporine: A natural product that acts as a broad-spectrum, non-selective kinase inhibitor.[16][17]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[9]

  • Vemurafenib: A potent and selective inhibitor of the BRAF V600E mutant kinase.[1][18]

  • Lapatinib: A dual inhibitor of EGFR and HER2/ErbB2 tyrosine kinases.[19][20]

In Silico Docking Protocol: A Step-by-Step Guide

The following protocol outlines a detailed workflow for performing a comparative in silico docking study using AutoDock Vina, a widely used and validated open-source docking program. Visualization of the results will be performed using PyMOL.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target_Prep Target Preparation (p38α MAPK - PDB: 4R3C) Grid_Gen Grid Box Generation Target_Prep->Grid_Gen Prepared Receptor Ligand_Prep Ligand Preparation (Lead & Comparators) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Prepared Ligands Grid_Gen->Docking Grid Parameters Results_Analysis Results Analysis (Binding Energy & Pose) Docking->Results_Analysis Docked Poses & Scores Visualization Visualization (PyMOL) Results_Analysis->Visualization Top Ranked Poses G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Met) Gatekeeper Gatekeeper Residue (e.g., Thr, Phe) DFG_Motif DFG Motif (Asp, Phe, Gly) Hydrophobic_Pocket Hydrophobic Pocket Inhibitor ATP-Competitive Inhibitor Inhibitor->Hinge Hydrogen Bonds Inhibitor->Gatekeeper Steric Interactions Inhibitor->DFG_Motif Ionic/H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Key interaction points for an ATP-competitive inhibitor in a kinase active site.

Analysis of the docked pose of this compound would likely reveal hydrogen bonding between the pyridin-2-amine moiety and the hinge region of p38α, a critical interaction for many ATP-competitive inhibitors. The methoxyphenyl group would be expected to occupy a hydrophobic pocket, contributing to the overall binding affinity.

Discussion and Future Directions

This in silico comparative analysis provides a foundational assessment of this compound's potential as an ATP-competitive kinase inhibitor. The predicted binding affinity, while not as potent as some of the established drugs, is significant and warrants further investigation. The docking results suggest that the compound can favorably occupy the ATP-binding pocket of p38α MAP kinase, forming key interactions that are characteristic of this class of inhibitors.

It is crucial to emphasize that these computational predictions are a starting point and must be validated through experimental assays. Future work should focus on:

  • In Vitro Kinase Inhibition Assays: To experimentally determine the IC50 value of this compound against a panel of kinases, including p38α, to confirm its inhibitory activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to improve its potency and selectivity. The docking models generated in this study can guide the design of these new compounds.

  • X-ray Crystallography: To obtain a crystal structure of this compound in complex with its target kinase. This would provide definitive evidence of its binding mode and serve as a valuable tool for further structure-based drug design.

By integrating computational and experimental approaches, the potential of this compound as a novel therapeutic agent can be thoroughly explored.

References

  • Vertex AI Search. ATP competitive inhibitors: Significance and symbolism. Accessed January 18, 2026.
  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. [Link]. Accessed January 18, 2026.

  • Nikolic, K., Agbaba, D. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Curr Med Chem. 2018;25(15):1687-1704.
  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [Link]. Accessed January 18, 2026.

  • Mechanism of action of imatinib mesylate (Gleevec ® ). Imatinib... | Download Scientific Diagram - ResearchGate. [Link]. Accessed January 18, 2026.

  • 1TVO: The structure of ERK2 in complex with a small molecule inhibitor - RCSB PDB. [Link]. Accessed January 18, 2026.

  • Crystal structure of ERK2 in complex with ERK inhibitor. A, ERK2... - ResearchGate. [Link]. Accessed January 18, 2026.

  • 7AUV: The structure of ERK2 in complex with dual inhibitor ASTX029 - RCSB PDB. [Link]. Accessed January 18, 2026.

  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central. [Link]. Accessed January 18, 2026.

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [Link]. Accessed January 18, 2026.

  • Dasatinib - Wikipedia. [Link]. Accessed January 18, 2026.

  • 1NXK: Crystal structure of staurosporine bound to MAP KAP kinase 2 - RCSB PDB. [Link]. Accessed January 18, 2026.

  • 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain - RCSB PDB. [Link]. Accessed January 18, 2026.

  • 3HEG: P38 in complex with Sorafenib - RCSB PDB. [Link]. Accessed January 18, 2026.

  • 4R3C: Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate - RCSB PDB. [Link]. Accessed January 18, 2026.

  • 3BBT: crystal structure of the ErbB4 kinase in complex with lapatinib - RCSB PDB. [Link]. Accessed January 18, 2026.

  • 9MHB: Crystal Structure of Human P38 alpha MAPK In Complex with MW01-14-064SRM. [Link]. Accessed January 18, 2026.

  • 5TBE: Human p38alpha MAP Kinase in Complex with Dibenzosuberone Compound 2. [Link]. Accessed January 18, 2026.

  • 1AQ1: HUMAN CYCLIN DEPENDENT KINASE 2 COMPLEXED WITH THE INHIBITOR STAUROSPORINE - RCSB PDB. [Link]. Accessed January 18, 2026.

  • Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PubMed Central. [Link]. Accessed January 18, 2026.

  • Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC - PubMed Central. [Link]. Accessed January 18, 2026.

  • What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]. Accessed January 18, 2026.

  • 5ML5: Human p38alpha MAPK in complex with imidazolyl pyridine inhibitor 11b - RCSB PDB. [Link]. Accessed January 18, 2026.

  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - Spandidos Publications. [Link]. Accessed January 18, 2026.

Sources

Comparative analysis of synthetic routes to 5-aryl-2-aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of Synthetic Routes to 5-Aryl-2-Aminopyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aryl-2-aminopyridine scaffold is a privileged structural motif found in a multitude of biologically active compounds, making its efficient synthesis a topic of significant interest to the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of the most prominent synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Introduction: The Importance of 5-Aryl-2-Aminopyridines

5-Aryl-2-aminopyridines are key building blocks in the synthesis of a wide range of functional molecules. Their prevalence in medicinal chemistry stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. Consequently, the development of robust and efficient methods for their synthesis is crucial for advancing drug discovery programs. This guide will focus on the comparative analysis of three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination, as well as emerging C-H arylation strategies.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, including the Suzuki-Miyaura and Stille couplings, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Transmetalation Complex Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Coupled Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination follows a similar catalytic cycle for the formation of C-N bonds.[2][3] The choice of ligands, base, and solvent plays a critical role in the efficiency and scope of these transformations.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4]

Reaction Scheme:

5-Bromo-2-aminopyridine + Arylboronic acid --(Pd catalyst, Base)--> 5-Aryl-2-aminopyridine

Key Features:

  • Catalyst: Typically a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands.[4][5]

  • Base: Essential for the activation of the boronic acid to facilitate transmetalation. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[5][6]

  • Solvent: Often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[5][6]

Experimental Protocol: Synthesis of 5-Aryl-2-methylpyridin-3-amines via Suzuki-Miyaura Coupling [5]

This protocol describes the synthesis of 5-aryl-2-methylpyridin-3-amines, which are structurally analogous to 5-aryl-2-aminopyridines.

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (2.2 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at 85-95 °C for 15-18 hours.

  • Workup: After cooling, filter the reaction mixture and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Comparative Data for Suzuki-Miyaura Coupling of a 5-bromo-2-methylpyridin-3-amine analog: [5]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
3,5-Difluorophenylboronic acid5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine78

Advantages:

  • Mild reaction conditions.

  • High functional group tolerance.

  • Commercially available and relatively non-toxic reagents.

Limitations:

  • Boronic acids can undergo protodeboronation under certain conditions.

  • Some heteroarylboronic acids can be unstable.

Stille Coupling: A Powerful Alternative with Organotins

The Stille coupling offers a broad substrate scope and is often complementary to the Suzuki-Miyaura coupling.[7] It utilizes organostannane reagents, which are generally stable to air and moisture.[8]

Reaction Scheme:

5-Bromo-2-aminopyridine + Aryl-Sn(R)₃ --(Pd catalyst)--> 5-Aryl-2-aminopyridine

Key Features:

  • Catalyst: Similar to Suzuki coupling, palladium(0) catalysts such as Pd(PPh₃)₄ are commonly used.[8][9]

  • Organostannane Reagent: Tributyltin or trimethyltin derivatives are frequently employed.

  • Additives: In some cases, additives like LiCl or Cu(I) salts can accelerate the reaction.[7]

Experimental Protocol: General Procedure for Stille Coupling [9]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) and the organostannane (1.1 eq) in an anhydrous solvent such as toluene or DMF.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts. Dry the organic layer and purify by chromatography.

Comparative Data for Stille Coupling (Generalized Yields): [9]

Aryl StannaneProductYield (%)
Phenyltributyltin5-Phenyl-2-aminopyridine70-90
2-Thienyltributyltin5-(Thiophen-2-yl)-2-aminopyridine65-85

Advantages:

  • Broad substrate scope.

  • Organostannanes are often stable and can be purified by chromatography.

Limitations:

  • The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[7][8]

Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

While the Suzuki and Stille couplings form C-C bonds, the Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[2] In the context of 5-aryl-2-aminopyridines, this reaction can be envisioned in a retrosynthetic sense, coupling a 5-arylpyridine with an amino source.

Reaction Scheme:

5-Aryl-2-halopyridine + Amine --(Pd catalyst, Base, Ligand)--> 5-Aryl-2-aminopyridine

Key Features:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand.[10][11] Examples include X-Phos and BINAP.[12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11]

  • Substrate Scope: The reaction is applicable to a wide range of aryl and heteroaryl halides and various primary and secondary amines.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]

  • Reaction Setup: In a dry, sealed tube under an inert atmosphere, combine the 5-aryl-2-halopyridine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand.

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Workup and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by chromatography.

Advantages:

  • Excellent method for the direct formation of C-N bonds.

  • Broad scope for both the aryl halide and the amine coupling partner.

Limitations:

  • Requires specialized and often expensive ligands.

  • The strong base can be incompatible with some functional groups.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_buchwald Buchwald-Hartwig Amination (Retrosynthetic) S_Start 5-Bromo-2-aminopyridine + Arylboronic acid S_React Pd Catalyst Base (e.g., K3PO4) Dioxane/Water, 85-95°C S_Start->S_React Product 5-Aryl-2-aminopyridine S_React->Product St_Start 5-Bromo-2-aminopyridine + Aryl Stannane St_React Pd Catalyst Toluene, 80-110°C St_Start->St_React St_React->Product B_Start 5-Aryl-2-halopyridine + Amine Source B_React Pd Catalyst, Ligand Base (e.g., NaOtBu) Toluene, 80-110°C B_Start->B_React B_React->Product

Figure 2: Comparative workflow of the main synthetic routes.

Emerging Strategies: C-H Arylation

Direct C-H arylation is an increasingly attractive strategy that avoids the pre-functionalization of starting materials, offering a more atom-economical approach. For the synthesis of 5-aryl-2-aminopyridines, this would involve the direct coupling of a 2-aminopyridine with an aryl halide.

Reaction Scheme:

2-Aminopyridine + Aryl halide --(Catalyst)--> 5-Aryl-2-aminopyridine

Key Features:

  • Regioselectivity: A major challenge is controlling the regioselectivity of the C-H activation.[13] The electronic properties of the pyridine ring and the directing group play a crucial role.[13]

  • Catalyst Systems: Palladium and rhodium catalysts are often employed for these transformations.

  • Directing Groups: In many cases, a directing group is necessary to achieve the desired regioselectivity. The amino group in 2-aminopyridine can act as a directing group.

While still an evolving field, C-H arylation holds great promise for more sustainable and efficient syntheses of 5-aryl-2-aminopyridines in the future.

Conclusion and Future Outlook

Future research will likely focus on the development of more sustainable and cost-effective methods. This includes the advancement of C-H arylation techniques to minimize pre-functionalization steps and the exploration of catalysts based on more abundant and less expensive metals. As the demand for novel pharmaceuticals and functional materials continues to grow, the development of innovative and efficient synthetic routes to key scaffolds like 5-aryl-2-aminopyridines will remain a critical area of research.

References

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Chemical Communications. (n.d.). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Khan, I., et al. (2017).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Guo, P., et al. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry.
  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes.
  • NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific LLC.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Patel, S. C., & Burns, N. Z. (2022). Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society.
  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn.
  • MDPI. (n.d.).
  • NIH. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). 3139 PDFs | Review articles in AMINOPYRIDINES.
  • Thieme Gruppe. (n.d.). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Thieme Gruppe.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3-Methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The chemical structure of 5-(3-Methoxyphenyl)pyridin-2-amine, featuring a substituted aminopyridine core, suggests that it should be handled as a potentially hazardous substance. Aminopyridine derivatives are often classified as harmful if swallowed and can cause skin and eye irritation.[2][3][4] Therefore, all waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[5]

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to establish a robust safety protocol. The principal investigator or laboratory manager is responsible for ensuring that all personnel are trained on the potential hazards and proper handling procedures for this class of compounds.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne dust particles that could cause serious eye irritation.[4][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, as aminopyridines can be harmful and cause skin irritation.[3][4]
Body Protection A laboratory coat.Protects street clothes and underlying skin from contamination.
Respiratory Protection Use in a certified chemical fume hood.[2]Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[4]
Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

Waste Segregation and Collection:

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unreacted this compound, contaminated spatulas, weighing papers, and other solid labware in a dedicated, clearly labeled hazardous waste container.[2]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must be in good condition with a secure, sealable lid.[7]

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof hazardous waste container designed for liquids.[7]

    • Do not mix this waste stream with other incompatible chemical wastes. Consult your institution's Environmental Health and Safety (EHS) office for guidance on compatibility.[2]

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.

Waste Container Labeling:

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label must include:

  • The words "Hazardous Waste".[2][7]

  • The full chemical name: "this compound".[2]

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date of waste accumulation.

Storage of Hazardous Waste:

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure proper ventilation, preferably within a chemical fume hood.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your supervisor and your institution's EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_invalid Incorrect Disposal Routes (AVOID) start Waste Generated (Solid, Liquid, PPE) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams (Solid, Liquid, PPE) fume_hood->segregate container Use Designated & Compatible Hazardous Waste Containers segregate->container drain Dispose Down Drain segregate->drain INVALID trash Dispose in Regular Trash segregate->trash INVALID label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->label_waste storage Store in Secure Designated Area label_waste->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service storage->contact_ehs incineration Chemical Incineration (Preferred Method) contact_ehs->incineration end_point Compliant Disposal incineration->end_point

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Context

The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[7] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations. This includes proper waste characterization, containerization, labeling, and documentation.

Final Recommendation:

The most critical step in the disposal of this compound is to engage a professional and licensed hazardous waste disposal service. Chemical incineration is often the preferred method for the final disposition of such compounds, as it ensures complete destruction and minimizes environmental impact.[2] Always consult with your institution's EHS department to ensure adherence to specific internal protocols and local regulations.

References

  • Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals. Benchchem.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • This compound | C12H12N2O | CID 20099809. PubChem. Available at: [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 3-(3-Methoxyphenyl)pyridin-4-amine - AK Scientific, Inc.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 5-Amino-2-methoxypyridine SDS, 6628-77-9 Safety Data Sheets. ECHEMI.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(3-Methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 5-(3-Methoxyphenyl)pyridin-2-amine (CAS No. 893738-18-6).[1] As a Senior Application Scientist, my objective is to instill a deep understanding of not just what to wear, but why it is worn, fostering a culture of safety and scientific excellence.

Hazard Analysis and PPE Selection Rationale

The selection of PPE is a risk-based decision. For this compound, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact. The following table outlines the recommended PPE, tailored to mitigate these risks.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Protects against accidental splashes of solutions containing the compound. All eye and face protection should meet recognized standards such as ANSI Z87.1 in the United States or EN 166 in Europe.[5]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal techniques to avoid contaminating the skin.[6][7]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is necessary if handling the solid outside of a certified chemical fume hood, or if there is a potential for aerosol generation.Minimizes the risk of inhaling fine particles of the compound. Proper fit testing and user training are essential for the effective use of respirators.[5]
Protective Clothing A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.Protects the skin and personal clothing from contamination. Laboratory coats should be buttoned and have long sleeves.[8]
Step-by-Step Guide to Donning and Doffing PPE

The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Protective Clothing: Put on your lab coat or other protective garments.

  • Respiratory Protection: If required, don your respirator. Perform a seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on your safety goggles or glasses. If needed, place the face shield over your face.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Protective Clothing: Remove your lab coat or apron by rolling it inside out, without touching the exterior surface.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and then your goggles from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Hand Hygiene Don2 Protective Clothing Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Eye/Face Protection Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Protective Clothing Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Eye/Face Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Final Hand Hygiene Doff5->Doff6

Caption: A logical workflow for the correct donning and doffing of PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include safe handling and disposal procedures.

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use the smallest practical quantity for the experiment.

  • Avoid the generation of dust.[8]

  • Ensure a safety shower and eyewash station are readily accessible.

  • Minor Spill: In the event of a small spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.[6] Carefully scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: For a large spill, evacuate the laboratory and notify the appropriate emergency response personnel.

All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[5]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in compliance with all local, state, and federal regulations.[5]

Diagram: Waste Disposal Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation Contaminated_Gloves Contaminated Gloves Segregation Segregate into Labeled Hazardous Waste Containers Contaminated_Gloves->Segregation Absorbent_Materials Spill Absorbent Absorbent_Materials->Segregation Empty_Containers Empty Containers Empty_Containers->Segregation Disposal Dispose via Institutional Hazardous Waste Program Segregation->Disposal

Caption: A streamlined workflow for the proper disposal of hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This proactive approach to laboratory safety is the bedrock of innovative and responsible research.

References

  • BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemicalBook. (2022, August 11). 5-(4-Fluoro-3-Methoxyphenyl)pyridin-2-aMine - Safety Data Sheet.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Alkali Metals Limited. MATERIAL SAFETY DATA SHEET.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. This compound.
  • AK Scientific, Inc. 3-(3-Methoxyphenyl)pyridin-4-amine Safety Data Sheet.
  • ECHEMI. 5-Amino-2-methoxypyridine SDS, 6628-77-9 Safety Data Sheets.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.